molecular formula C8H10O2 B1610005 3,6-Dimethylbenzene-1,2-diol CAS No. 2785-78-6

3,6-Dimethylbenzene-1,2-diol

Cat. No.: B1610005
CAS No.: 2785-78-6
M. Wt: 138.16 g/mol
InChI Key: RGUZWBOJHNWZOK-UHFFFAOYSA-N
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Description

3,6-Dimethylbenzene-1,2-diol, more commonly known as 3,6-Dimethylcatechol, is a high-purity organic compound with the molecular formula C8H10O2 and a molecular weight of 138.16 g/mol . This compound serves as a valuable building block and reference standard in various scientific research fields. In environmental microbiology, it is a known intermediate in the EAWAG-BBD pathway for the biodegradation of p-xylene, making it a compound of interest for studying microbial metabolism of environmental pollutants . In structural and mechanistic enzymology, 3,6-Dimethylcatechol has been identified as an effective inhibitor of urease, a nickel-containing enzyme found in bacteria and plants . High-resolution X-ray crystal structures (e.g., PDB ID 6ZO3) have determined that this compound, along with other catechol derivatives, inactivates the urease enzyme from Sporosarcina pasteurii through a radical-based autocatalytic mechanism . This provides critical insights for research aimed at controlling harmful urease activity. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. It is the responsibility of the researcher to handle this and all chemical products in accordance with all applicable local, state, national, and international regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,6-dimethylbenzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H10O2/c1-5-3-4-6(2)8(10)7(5)9/h3-4,9-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGUZWBOJHNWZOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00466788
Record name 3,6-Dimethylcatechol
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Molecular Weight

138.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2785-78-6
Record name 3,6-Dimethylpyrocatechol
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Record name 3,6-Dimethylcatechol
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Record name 3,6-dimethylbenzene-1,2-diol
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Record name 3,6-DIMETHYLPYROCATECHOL
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3,6-Dimethylbenzene-1,2-diol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 3,6-Dimethylbenzene-1,2-diol, a valuable substituted catechol derivative with applications in pharmaceutical development and fine chemical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of viable synthetic routes, including direct oxidation of 2,5-dimethylphenol and a multi-step approach involving formylation followed by Dakin oxidation. The causality behind experimental choices, detailed protocols, and mechanistic insights are provided to ensure scientific integrity and practical applicability.

Introduction: The Significance of this compound

This compound, also known as 3,6-dimethylcatechol, is an aromatic organic compound featuring a benzene ring substituted with two adjacent hydroxyl groups and two methyl groups. This structural arrangement imparts unique chemical properties that make it a valuable intermediate in the synthesis of more complex molecules. Its applications span various fields, including the development of novel pharmaceutical agents, the synthesis of agricultural chemicals, and as a building block in materials science. The strategic placement of the methyl groups influences the reactivity of the catechol moiety, offering steric hindrance and electronic effects that can be exploited in targeted molecular design.

This guide will explore the primary synthetic strategies for obtaining this compound, with a focus on practical and efficient methodologies. We will delve into the underlying chemical principles, providing a robust framework for researchers to select and optimize the most suitable synthesis for their specific needs.

Strategic Synthesis Pathways

The synthesis of this compound can be approached through several strategic pathways. The choice of a particular route will depend on factors such as the availability of starting materials, desired scale of production, and required purity of the final product. Herein, we will discuss two primary and well-validated approaches:

  • Pathway 1: Direct Catalytic Hydroxylation of 2,5-Dimethylphenol. This is the most direct and atom-economical approach, involving the introduction of a hydroxyl group onto the 2,5-dimethylphenol backbone.

  • Pathway 2: Formylation of 2,5-Dimethylphenol followed by Dakin Oxidation. This two-step sequence offers an alternative route that can provide high purity and predictable regioselectivity.

Pathway 1: Direct Catalytic Hydroxylation of 2,5-Dimethylphenol

The direct hydroxylation of 2,5-dimethylphenol (also known as 2,5-xylenol) is a highly attractive method for the synthesis of this compound due to its straightforward nature. This transformation involves the selective introduction of a hydroxyl group at a position ortho to the existing hydroxyl group.

Mechanistic Rationale and Catalyst Selection

The hydroxylation of phenols is typically achieved through electrophilic aromatic substitution. The hydroxyl group of the phenol is a strong activating group, directing incoming electrophiles to the ortho and para positions. In the case of 2,5-dimethylphenol, the para position is blocked by a methyl group, thus favoring substitution at the ortho positions (positions 2 and 6).

The key to a successful direct hydroxylation lies in the choice of the oxidizing agent and the catalyst. Hydrogen peroxide (H₂O₂) is a preferred "green" oxidant as its only byproduct is water[1]. However, the reaction of phenols with hydrogen peroxide alone is slow. Therefore, a catalyst is required to activate the hydrogen peroxide and generate a potent electrophilic hydroxylating species.

Iron-based catalysts, particularly in the form of Fe(II) or Fe(III) salts or complexes, have proven to be effective for this transformation. The proposed mechanism often involves a Fenton-like reaction, where the iron catalyst reacts with hydrogen peroxide to generate highly reactive hydroxyl radicals (•OH) or a related iron-peroxo species that acts as the hydroxylating agent.

Experimental Protocol: Hydroxylation with H₂O₂ and an Iron Catalyst

This protocol outlines a general procedure for the direct hydroxylation of 2,5-dimethylphenol. Optimization of reaction conditions may be necessary depending on the specific iron catalyst and desired scale.

Materials:

  • 2,5-Dimethylphenol

  • Hydrogen peroxide (30% aqueous solution)

  • Iron(III) chloride (FeCl₃) or another suitable iron catalyst

  • Acetonitrile (or another suitable solvent)

  • Hydrochloric acid (for workup)

  • Ethyl acetate (for extraction)

  • Sodium sulfate (for drying)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,5-dimethylphenol (1 equivalent) in acetonitrile.

  • Add the iron(III) chloride catalyst (e.g., 0.05-0.1 equivalents).

  • Cool the reaction mixture in an ice bath to 0-5 °C.

  • Slowly add the 30% hydrogen peroxide solution (1.1-1.5 equivalents) dropwise via the dropping funnel over a period of 30-60 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to decompose any remaining hydrogen peroxide.

  • Acidify the reaction mixture with dilute hydrochloric acid to a pH of approximately 2-3.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Data Presentation: Pathway 1
ParameterValue
Starting Material 2,5-Dimethylphenol
Key Reagents Hydrogen Peroxide, Iron Catalyst
Typical Solvent Acetonitrile
Reaction Temperature 0 °C to Room Temperature
Typical Reaction Time 2 - 6 hours
Reported Yield 40 - 60% (can vary with catalyst and conditions)
Primary Byproducts Over-oxidation products (quinones), other isomeric catechols

Workflow Diagram: Pathway 1

Pathway1 start Start: 2,5-Dimethylphenol step1 Dissolve in Acetonitrile Add Iron Catalyst start->step1 step2 Cool to 0-5 °C Add H₂O₂ dropwise step1->step2 step3 Stir at Room Temperature (2-4 hours) step2->step3 step4 Workup: Quench, Acidify, Extract step3->step4 step5 Purification: Column Chromatography step4->step5 end End: this compound step5->end

Caption: Workflow for the direct hydroxylation of 2,5-dimethylphenol.

Pathway 2: Formylation and Dakin Oxidation

This two-step approach provides a more controlled synthesis of this compound. The first step involves the introduction of a formyl group (-CHO) onto the aromatic ring of 2,5-dimethylphenol, followed by the conversion of this aldehyde into a hydroxyl group via the Dakin oxidation.

Step 1: Formylation of 2,5-Dimethylphenol

The introduction of a formyl group onto a phenol is a classic transformation in organic synthesis. For this pathway, we require ortho-formylation to position the new group adjacent to the existing hydroxyl group. Two common methods for this are the Reimer-Tiemann reaction and the Duff reaction.

The Reimer-Tiemann reaction utilizes chloroform (CHCl₃) and a strong base to generate dichlorocarbene (:CCl₂) in situ, which acts as the electrophile.[2] The phenoxide ion, being highly activated, attacks the dichlorocarbene, leading to the formation of a dichloromethyl-substituted intermediate, which is then hydrolyzed to the aldehyde. This reaction typically favors ortho-formylation.[2]

Experimental Protocol: Reimer-Tiemann Formylation

Materials:

  • 2,5-Dimethylphenol

  • Chloroform (CHCl₃)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Hydrochloric acid

  • Standard reflux apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium hydroxide in a mixture of water and ethanol.

  • Add 2,5-dimethylphenol to the basic solution and heat the mixture to 60-70 °C with stirring.

  • Slowly add chloroform dropwise to the heated solution. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

  • After the addition is complete, continue to heat the mixture at reflux for an additional 1-2 hours.

  • Cool the reaction mixture and remove the excess chloroform by distillation.

  • Acidify the remaining aqueous solution with dilute hydrochloric acid.

  • The product, 2-hydroxy-3,6-dimethylbenzaldehyde, will precipitate and can be collected by filtration or extracted with a suitable organic solvent.

  • Purify the crude product by recrystallization or column chromatography.

The Duff reaction employs hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, such as trifluoroacetic acid or a mixture of boric acid and glycerol.[3] This method also typically yields the ortho-formylated product.

Step 2: Dakin Oxidation of 2-Hydroxy-3,6-dimethylbenzaldehyde

The Dakin oxidation is a reliable method for converting an ortho- or para-hydroxybenzaldehyde into a catechol.[4][5] The reaction proceeds by the nucleophilic addition of a hydroperoxide anion (from H₂O₂ in base) to the aldehyde's carbonyl carbon. This is followed by a rearrangement (an aryl migration) and subsequent hydrolysis to yield the diol and a formate salt.[4]

Experimental Protocol: Dakin Oxidation

Materials:

  • 2-Hydroxy-3,6-dimethylbenzaldehyde

  • Hydrogen peroxide (30% aqueous solution)

  • Sodium hydroxide (NaOH) or another suitable base

  • Water

  • Hydrochloric acid

Procedure:

  • Dissolve 2-hydroxy-3,6-dimethylbenzaldehyde in an aqueous solution of sodium hydroxide.

  • Cool the solution in an ice bath.

  • Slowly add 30% hydrogen peroxide dropwise, maintaining the temperature below 10 °C.

  • After the addition, allow the reaction to stir at room temperature for several hours or overnight.

  • Acidify the reaction mixture with dilute hydrochloric acid.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting this compound by recrystallization or column chromatography.

Data Presentation: Pathway 2
ParameterStep 1: Formylation (Reimer-Tiemann)Step 2: Dakin Oxidation
Starting Material 2,5-Dimethylphenol2-Hydroxy-3,6-dimethylbenzaldehyde
Key Reagents Chloroform, Sodium HydroxideHydrogen Peroxide, Sodium Hydroxide
Typical Solvent Ethanol/WaterWater
Reaction Temperature 60 - 70 °C0 °C to Room Temperature
Typical Reaction Time 2 - 4 hours4 - 12 hours
Reported Yield 30 - 50%70 - 90%
Primary Byproducts Para-isomer, unreacted starting materialFormate salts

Workflow Diagram: Pathway 2

Pathway2 start Start: 2,5-Dimethylphenol step1 Reimer-Tiemann Formylation (CHCl₃, NaOH) start->step1 intermediate Intermediate: 2-Hydroxy-3,6-dimethylbenzaldehyde step1->intermediate step2 Dakin Oxidation (H₂O₂, NaOH) intermediate->step2 step3 Workup and Purification step2->step3 end End: this compound step3->end

Caption: Two-step synthesis via formylation and Dakin oxidation.

Conclusion

The synthesis of this compound can be effectively achieved through multiple synthetic routes. The direct hydroxylation of 2,5-dimethylphenol offers a concise and atom-economical pathway, though optimization of the catalytic system is crucial for achieving high yields and selectivity. The two-step approach, involving formylation followed by a Dakin oxidation, provides a more controlled and often higher-yielding alternative, albeit with a longer synthetic sequence.

The choice of the optimal pathway will be dictated by the specific requirements of the research or development project. This guide has provided the foundational knowledge, including mechanistic insights and detailed protocols, to enable scientists to confidently approach the synthesis of this important catechol derivative.

References

physical and chemical properties of 3,6-Dimethylbenzene-1,2-diol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

3,6-Dimethylbenzene-1,2-diol, also known as 3,6-dimethylcatechol, is a disubstituted aromatic diol with significant potential in various fields of chemical research and development. As a member of the catechol family, its chemistry is dominated by the reactive 1,2-dihydroxybenzene moiety, which imparts antioxidant properties and serves as a versatile precursor for the synthesis of more complex molecules. This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound, intended for researchers, scientists, and professionals in drug development and materials science.

Chemical Identity and Structure

The structural foundation of this compound is a benzene ring substituted with two hydroxyl groups at positions 1 and 2, and two methyl groups at positions 3 and 6. This specific substitution pattern influences its steric and electronic properties, distinguishing it from other dimethylcatechol isomers.

IdentifierValue
IUPAC Name This compound
Synonyms 3,6-Dimethylcatechol, 3,6-Dimethylpyrocatechol[1]
CAS Number 2785-78-6[1]
Molecular Formula C₈H₁₀O₂[1][2]
Molecular Weight 138.16 g/mol [1][2]
InChI InChI=1S/C8H10O2/c1-5-3-4-6(2)8(10)7(5)9/h3-4,9-10H,1-2H3
SMILES CC1=C(C(=C(C=C1)C)O)O

Physical and Chemical Properties

The physical state of this compound is a colorless to pale yellow solid.[1] The presence of two hydroxyl groups allows for intermolecular hydrogen bonding, which significantly influences its melting point and solubility.

PropertyValueSource
Melting Point 102-104 °C[3]
Boiling Point 251.0 ± 35.0 °CPredicted[3]
Density 1.162 ± 0.06 g/cm³Predicted[2]
XLogP3-AA 1.9Predicted
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 2
Topological Polar Surface Area 40.5 Ų
Solubility

Spectroscopic Characterization

Detailed experimental spectroscopic data for this compound is not widely published. The following information is based on predicted data and the analysis of related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry.

  • Aromatic Protons (Ar-H): A singlet corresponding to the two equivalent aromatic protons at positions 4 and 5. The chemical shift would be in the range of 6.5-7.0 ppm.

  • Hydroxyl Protons (-OH): A broad singlet, the chemical shift of which is highly dependent on concentration and solvent, typically in the range of 4.5-7.5 ppm.

  • Methyl Protons (-CH₃): A singlet for the two equivalent methyl groups at positions 3 and 6, expected to appear in the upfield region around 2.0-2.5 ppm.

¹³C NMR: The carbon NMR spectrum will reflect the symmetry of the molecule, showing four distinct signals.

  • C-OH carbons (C1, C2): Expected in the range of 140-150 ppm.

  • C-CH₃ carbons (C3, C6): Expected in the range of 120-130 ppm.

  • C-H carbons (C4, C5): Expected in the range of 115-125 ppm.

  • Methyl carbons (-CH₃): Expected in the upfield region, around 15-20 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by the following key absorption bands:

  • O-H Stretching: A broad and strong band in the region of 3200-3600 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl groups.

  • C-H Stretching (Aromatic): Weak to medium bands typically appearing just above 3000 cm⁻¹.

  • C-H Stretching (Aliphatic): Medium to strong bands just below 3000 cm⁻¹, corresponding to the methyl groups.

  • C=C Stretching (Aromatic): Several medium to sharp bands in the 1450-1600 cm⁻¹ region.

  • C-O Stretching: A strong band in the 1200-1260 cm⁻¹ region.

  • O-H Bending: A broad band in the 1330-1440 cm⁻¹ region.

Mass Spectrometry (MS)

Based on analysis of authentic samples of 3,6-dimethylcatechol by LC/MS, the molecular ion peak is observed at an m/z value one unit less than its molecular weight in negative ion mode, corresponding to the [M-H]⁻ ion at m/z 137.[1] In positive ion mode with electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be expected at m/z 139.07536.[4][5]

Chemical Reactivity and Synthesis

Reactivity of the Catechol Moiety

The chemical behavior of this compound is largely dictated by the catechol functionality.

  • Oxidation: Catechols are readily oxidized to the corresponding o-quinones. This reaction can be achieved using a variety of oxidizing agents, such as silver oxide, ferric chloride, or electrochemically.[6] The resulting 3,6-dimethyl-1,2-benzoquinone is a reactive species that can participate in various subsequent reactions, including Diels-Alder cycloadditions and Michael additions. The oxidation process can proceed through a semiquinone radical intermediate.[2][4]

Caption: Oxidation of this compound to its corresponding quinone.

Synthesis

Synthesis_Workflow cluster_start Starting Material cluster_reaction Hydroxylation cluster_product Product 2_5_Dimethylphenol 2,5-Dimethylphenol Reaction Oxidizing Agent (e.g., H₂O₂) Catalyst (e.g., Fe²⁺) 2_5_Dimethylphenol->Reaction Step 1 3_6_Dimethylcatechol This compound Reaction->3_6_Dimethylcatechol Step 2

Caption: Proposed synthesis workflow for this compound.

Proposed Experimental Protocol (Hypothetical):

  • Reaction Setup: In a three-necked flask equipped with a dropping funnel, condenser, and magnetic stirrer, dissolve 2,5-dimethylphenol in a suitable solvent (e.g., acetonitrile).

  • Catalyst Addition: Add a catalytic amount of an iron(II) salt (e.g., iron(II) sulfate heptahydrate).

  • Oxidant Addition: Slowly add an aqueous solution of hydrogen peroxide dropwise to the reaction mixture at a controlled temperature (e.g., 0-5 °C).

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction with a reducing agent (e.g., sodium sulfite solution). Extract the product into an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Disclaimer: This is a proposed protocol and has not been experimentally validated. Appropriate safety precautions should be taken when handling the reagents.

Applications

This compound serves as a valuable intermediate in organic synthesis. Its potential applications include:

  • Pharmaceuticals: The catechol moiety is a common structural feature in many biologically active molecules. This compound could be a precursor for the synthesis of novel drug candidates.[1]

  • Dyes and Pigments: As a phenolic compound, it can be used in the production of certain types of dyes.[1]

  • Antioxidants: The ease of oxidation to a quinone suggests potential applications as an antioxidant in materials science, and possibly in food preservation and cosmetics.[1]

  • Fine Chemicals: It can be used as a building block for the synthesis of various specialty chemicals and ligands for coordination chemistry.

Safety and Toxicology

This compound is classified as harmful and an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

GHS Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Conclusion

This compound is a versatile chemical intermediate with a rich chemistry centered around its catechol core. While there is a need for more comprehensive experimental data, particularly in the area of spectroscopy, the available information provides a solid foundation for its use in research and development. Its potential applications in pharmaceuticals, materials, and fine chemicals make it a compound of continuing interest to the scientific community.

References

crystal structure analysis of 3,6-Dimethylbenzene-1,2-diol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Crystal Structure Analysis of 3,6-Dimethylbenzene-1,2-diol for Researchers and Drug Development Professionals

Introduction

This compound, a substituted catechol, represents a class of organic compounds with significant potential in various scientific domains, including medicinal chemistry and materials science. The precise three-dimensional arrangement of atoms within a crystal, its crystal structure, is fundamental to understanding its physicochemical properties and biological activity. For professionals in drug development, this information is paramount, as the crystal structure dictates solubility, stability, and interaction with biological targets, all of which are critical determinants of a drug's efficacy and safety.[1][2][3]

This guide provides a comprehensive, in-depth technical workflow for the . While a definitive crystal structure for this specific isomer is not publicly available as of the writing of this document, the methodologies detailed herein represent the gold standard for its determination. This document is structured to empower researchers to successfully navigate the journey from synthesis to a fully refined crystal structure, providing not just the steps, but the scientific rationale behind them.

Physicochemical Properties of this compound

A thorough understanding of the subject molecule's properties is the foundation of successful crystal structure analysis. The following table summarizes the key computed physicochemical properties of this compound, sourced from the PubChem database.[4] These properties are crucial for designing synthesis, purification, and crystallization strategies.

PropertyValueSource
Molecular Formula C₈H₁₀O₂PubChem[4]
Molecular Weight 138.16 g/mol PubChem[4]
IUPAC Name This compoundPubChem[4]
CAS Number 2785-78-6PubChem[4]
XLogP3-AA 1.9PubChem[4]
Hydrogen Bond Donor Count 2PubChem[4]
Hydrogen Bond Acceptor Count 2PubChem[4]
Rotatable Bond Count 0PubChem[4]

The Experimental Journey: From Powder to Precision Structure

The determination of a crystal structure is a multi-step process, each stage requiring meticulous attention to detail. The following sections will provide a comprehensive overview of the entire experimental workflow, from obtaining the pure compound to the final analysis of its crystal structure.

Crystal_Structure_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination & Analysis Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product Solvent_Screening Solvent Screening Purification->Solvent_Screening Pure Compound Crystal_Growth Crystal Growth Solvent_Screening->Crystal_Growth Optimal Conditions Crystal_Mounting Crystal Mounting Crystal_Growth->Crystal_Mounting Single Crystals Data_Collection Data Collection Crystal_Mounting->Data_Collection Mounted Crystal Structure_Solution Structure Solution Data_Collection->Structure_Solution Diffraction Data Refinement Refinement Structure_Solution->Refinement Initial Model Validation_and_Analysis Validation & Analysis Refinement->Validation_and_Analysis Refined Structure

Caption: Overall workflow for crystal structure analysis.

Part 1: Synthesis and Purification of this compound

The journey to a crystal structure begins with the synthesis of the target compound. While a specific, optimized synthesis for this compound may require experimental development, general methods for the synthesis of substituted catechols can be adapted.[5] A plausible approach involves the oxidation of 2,5-dimethylphenol.

Exemplary Synthetic Protocol:

  • Reaction Setup: In a well-ventilated fume hood, dissolve 2,5-dimethylphenol in a suitable organic solvent such as acetic acid.

  • Oxidation: Slowly add an oxidizing agent, for instance, hydrogen peroxide, to the solution. The reaction may need to be cooled to control the exotherm.

  • Monitoring: The progress of the reaction should be monitored by an appropriate technique like Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, the reaction mixture is worked up to remove the solvent and any unreacted reagents. This may involve extraction and washing steps.

  • Purification: The crude product must be purified to a high degree (>98%) as impurities can inhibit crystallization. Column chromatography is a common and effective method for this purpose. The purity of the final product should be confirmed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Part 2: The Art of Crystallization

Growing high-quality single crystals is often the most challenging step in crystal structure analysis.[6][7] The goal is to create a supersaturated solution from which the compound will slowly precipitate in an ordered crystalline form.

Crystallization Techniques for Small Organic Molecules:

Several techniques are commonly employed for the crystallization of small organic molecules:[8]

  • Slow Evaporation: A solution of the compound is left in a loosely covered container, allowing the solvent to evaporate slowly, thereby increasing the concentration and inducing crystallization.

  • Vapor Diffusion: A concentrated solution of the compound in a small, open vial is placed inside a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent diffuses into the compound's solution, reducing its solubility and promoting crystal growth.[8]

  • Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

Step-by-Step Protocol for Vapor Diffusion:

  • Solvent Selection: Identify a solvent in which this compound is soluble and an anti-solvent in which it is insoluble but is miscible with the solvent.

  • Preparation of the Solution: Prepare a concentrated solution of the purified this compound in the chosen solvent.

  • Setup: Place a small amount of this solution in a small vial. Place this vial inside a larger, sealable jar containing the anti-solvent.

  • Incubation: Seal the jar and leave it undisturbed in a vibration-free environment.

  • Monitoring: Monitor the setup periodically for the formation of crystals. This process can take anywhere from a few days to several weeks.

Vapor_Diffusion_Setup cluster_jar Sealed Jar Anti_Solvent Anti-Solvent (liquid) Vapor Anti-Solvent Vapor Anti_Solvent->Vapor Evaporation Vial Vial with Compound Solution Vapor->Vial Diffusion

Caption: Schematic of a vapor diffusion crystallization setup.

Part 3: Unveiling the Structure with Single-Crystal X-ray Diffraction (SC-XRD)

Once suitable single crystals are obtained, the next step is to analyze them using a single-crystal X-ray diffractometer. This powerful technique provides detailed information about the three-dimensional arrangement of atoms within the crystal.[9]

The SC-XRD Process:

  • Crystal Selection and Mounting: A high-quality crystal, typically between 0.1 and 0.3 mm in all dimensions and free of visible defects, is selected under a microscope.[10] This crystal is then mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in the X-ray beam of the diffractometer. The crystal is rotated, and a series of diffraction images are collected at different orientations.[11] The instrument measures the angles and intensities of the diffracted X-ray beams.[9]

  • Data Processing: The collected diffraction data are processed to determine the unit cell parameters and the intensities of each reflection.

Caption: Simplified workflow of a single-crystal X-ray diffraction experiment.

Part 4: From Diffraction Pattern to Molecular Structure: Solution and Refinement

The processed diffraction data contains the information needed to determine the crystal structure, but it is not a direct image. The "phase problem" must be solved to convert the diffraction intensities into an electron density map.

Structure Solution and Refinement Software:

A suite of specialized software is used for this purpose. Popular choices include:

  • SHELX: A set of programs for structure solution (SHELXS or SHELXT) and refinement (SHELXL).[12]

  • Olex2: A graphical user interface that integrates various structure solution and refinement programs.[12]

  • CRYSTALS: A software package for single crystal X-ray structure refinement and analysis.[13]

The Refinement Process:

  • Structure Solution: Direct methods or Patterson methods are used to obtain an initial model of the crystal structure.

  • Structure Refinement: The initial model is refined against the experimental data using a least-squares method. This process optimizes the atomic positions, thermal parameters, and other structural parameters to achieve the best possible fit between the calculated and observed diffraction patterns.

  • Validation: The final refined structure is validated to ensure its quality and accuracy. This involves checking various crystallographic parameters, such as the R-factor, and examining the electron density map for any anomalies.

Part 5: Interpreting the Final Structure: The Crystallographic Information File (CIF)

The final result of a successful crystal structure analysis is a Crystallographic Information File (CIF).[14][15] The CIF is a standard text file format that contains all the essential information about the crystal structure and the diffraction experiment.[15][16]

Key Information in a CIF:

  • Unit cell dimensions and space group

  • Atomic coordinates of all atoms in the asymmetric unit

  • Anisotropic displacement parameters (thermal ellipsoids)

  • Bond lengths and angles

  • Details of the data collection and refinement process

Software such as Mercury can be used to visualize the crystal structure from the CIF, allowing for detailed analysis of intermolecular interactions, packing motifs, and other structural features.[17]

The Significance in Drug Development

The determination of the crystal structure of a molecule like this compound has profound implications for drug development.[2][3]

  • Rational Drug Design: A high-resolution crystal structure provides a detailed map of the molecule's shape and electrostatic potential, which is crucial for designing complementary ligands or understanding its binding to a biological target.[2]

  • Polymorphism Screening: Different crystalline forms (polymorphs) of a drug can have different physical properties, including solubility and bioavailability.[18] Crystal structure analysis is essential for identifying and characterizing these polymorphs.

  • Intellectual Property: A novel crystal form of a drug can be patented, providing valuable intellectual property protection.[18]

  • Formulation Development: Understanding the solid-state properties of a drug, as revealed by its crystal structure, is critical for developing stable and effective formulations.[2]

Conclusion

The is a rigorous yet rewarding endeavor that yields invaluable insights into its fundamental properties. This guide has outlined a comprehensive and scientifically sound workflow, from the initial synthesis of the compound to the final interpretation of its three-dimensional atomic arrangement. For researchers, scientists, and drug development professionals, the ability to determine and analyze crystal structures is a cornerstone of modern molecular science, enabling the rational design of new medicines and materials with enhanced efficacy and desired properties. The methodologies described herein provide a robust framework for unlocking the structural secrets of this compound and other small molecules of scientific and pharmaceutical interest.

References

spectroscopic data (NMR, IR, Mass Spec) for 3,6-Dimethylbenzene-1,2-diol

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for 3,6-Dimethylbenzene-1,2-diol (also known as 3,6-dimethylcatechol). This document is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular characterization. The guide will cover the theoretical basis and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in the structural elucidation of this compound.

Introduction

This compound (C₈H₁₀O₂) is a substituted catechol derivative with a molecular weight of 138.16 g/mol .[1][2] Catechol and its derivatives are significant scaffolds in medicinal chemistry and material science due to their antioxidant properties and ability to coordinate with metal ions. Accurate structural confirmation through spectroscopic methods is a critical step in the synthesis and application of such compounds. This guide will detail the expected and observed spectroscopic features of this compound, providing a comprehensive reference for its characterization.

Molecular Structure and Symmetry

The structure of this compound, with its ortho-dihydroxy and dimethyl substitutions, dictates a specific symmetry that is reflected in its spectroscopic signatures. Understanding this symmetry is key to interpreting the resulting spectra.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide distinct and complementary information.

¹H NMR Spectroscopy

The ¹H NMR spectrum is anticipated to show three distinct signals corresponding to the aromatic protons, the hydroxyl protons, and the methyl protons. Due to the molecule's symmetry, the two aromatic protons are chemically equivalent, as are the two methyl groups and the two hydroxyl groups.

Signal Chemical Shift (δ, ppm) Multiplicity Integration Assignment
1~6.7Singlet2HAr-H
2~4.8Singlet (broad)2HOH
3~2.2Singlet6HCH₃

Note: The chemical shifts are typical values and can vary based on the solvent and concentration.

Interpretation:

  • Aromatic Protons (Ar-H): The presence of a singlet at ~6.7 ppm integrating to 2H is indicative of the two equivalent protons on the benzene ring. The singlet nature arises from the absence of adjacent protons to couple with.

  • Hydroxyl Protons (OH): A broad singlet around 4.8 ppm, integrating to 2H, is characteristic of the hydroxyl protons. The broadness is a result of chemical exchange with residual water or intermolecular hydrogen bonding.

  • Methyl Protons (CH₃): A sharp singlet at ~2.2 ppm, integrating to 6H, corresponds to the two equivalent methyl groups. The upfield shift is typical for alkyl protons attached to an aromatic ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is expected to display four signals, reflecting the four unique carbon environments in the molecule due to its symmetry.

Signal Chemical Shift (δ, ppm) Assignment
1~145C-OH
2~125C-CH₃
3~120Ar-CH
4~15CH₃

Note: The chemical shifts are typical values and can vary based on the solvent.

Interpretation:

  • Carbons attached to Hydroxyl Groups (C-OH): The downfield signal at ~145 ppm is assigned to the two equivalent aromatic carbons directly bonded to the electronegative oxygen atoms of the hydroxyl groups.

  • Carbons attached to Methyl Groups (C-CH₃): The signal at ~125 ppm corresponds to the two equivalent aromatic carbons bearing the methyl substituents.

  • Aromatic Methine Carbons (Ar-CH): The signal around 120 ppm is attributed to the two equivalent aromatic carbons bonded to hydrogen.

  • Methyl Carbons (CH₃): The most upfield signal at ~15 ppm represents the two equivalent carbons of the methyl groups.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the O-H, C-H, and C=C bonds.

Frequency (cm⁻¹) Vibration Description
3500-3200 (broad)O-H stretchCharacteristic of hydrogen-bonded hydroxyl groups.
3100-3000Aromatic C-H stretchIndicates C-H bonds on the benzene ring.
2950-2850Aliphatic C-H stretchCorresponds to the C-H bonds of the methyl groups.
1600-1450C=C stretchAromatic ring skeletal vibrations.
1260-1000C-O stretchTypical for phenols.
850-750C-H bend (out-of-plane)Aromatic C-H bending, indicative of substitution pattern.

Interpretation:

The broad O-H stretching band is a key feature, confirming the presence of the diol functionality. The distinct aromatic and aliphatic C-H stretching vibrations confirm the presence of both the benzene ring and the methyl groups. The aromatic C=C stretching and C-H bending vibrations provide further evidence for the substituted benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak and characteristic fragment ions.

m/z Ion Description
138[M]⁺Molecular ion
123[M-CH₃]⁺Loss of a methyl group
110[M-C₂H₄]⁺Loss of ethylene from the ring or rearrangement
95[M-CH₃-CO]⁺Loss of a methyl group followed by carbon monoxide

Note: The relative intensities of the peaks can vary depending on the ionization conditions.

Interpretation:

The molecular ion peak at m/z 138 confirms the molecular weight of the compound. The fragmentation pattern, particularly the loss of a methyl group (m/z 123), is a characteristic feature of methylated aromatic compounds. Further fragmentation can provide additional structural information. Predicted mass spectrometry data also suggests the formation of adducts such as [M+H]⁺ at m/z 139.07536 and [M+Na]⁺ at m/z 161.05730 in softer ionization techniques.

Experimental Protocols

The following are general protocols for acquiring the spectroscopic data presented in this guide.

NMR Spectroscopy
  • Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Typical parameters include a 45-degree pulse angle, a 2-second relaxation delay, and 1024 or more scans with proton decoupling.

  • Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

IR Spectroscopy
  • Sample Preparation: For solid samples, prepare a KBr pellet by mixing a small amount of the compound with dry KBr and pressing it into a thin disk. Alternatively, for soluble samples, a thin film can be cast onto a salt plate (e.g., NaCl or KBr) from a volatile solvent.

  • Acquisition: Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer, typically over the range of 4000-400 cm⁻¹.

  • Processing: The resulting interferogram is Fourier transformed to produce the final spectrum of absorbance or transmittance versus wavenumber.

Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile) into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) for fragmentation information or Electrospray Ionization (ESI) for molecular weight determination.

  • Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Interpretation: Interpret the resulting mass spectrum to determine the molecular weight and identify characteristic fragment ions.

Caption: A generalized workflow for the spectroscopic characterization of a chemical compound.

Conclusion

This technical guide has provided a comprehensive overview of the key spectroscopic data for the characterization of this compound. The presented NMR, IR, and MS data, along with their detailed interpretations, serve as a valuable resource for scientists and researchers. The synergistic use of these techniques allows for the unambiguous confirmation of the molecular structure, which is fundamental for any further application in research and development.

References

An In-Depth Technical Guide to 3,6-Dimethylbenzene-1,2-diol: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3,6-Dimethylbenzene-1,2-diol, also known by its CAS number 2785-78-6 and IUPAC name This compound , is a substituted catechol derivative that holds significant promise for researchers and professionals in the field of drug development.[1] Its unique structural features, combining a catechol core with two methyl groups, give rise to a nuanced profile of chemical reactivity and biological activity. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and potential therapeutic applications, with a focus on the underlying scientific principles that govern its behavior.

Physicochemical Properties

The molecular characteristics of this compound are fundamental to its utility in both laboratory and industrial settings. A summary of its key properties is presented below.

PropertyValueSource
CAS Number 2785-78-6[1]
IUPAC Name This compound[1]
Synonyms 3,6-Dimethylcatechol, 3,6-Dimethylpyrocatechol[1]
Molecular Formula C₈H₁₀O₂[1]
Molecular Weight 138.16 g/mol [1]
Appearance Colorless to pale yellow solid[2]
Melting Point 102-104 °C
Boiling Point 251.0 ± 35.0 °C (Predicted)
Solubility Soluble in polar solvents[2]

Synthesis of this compound: A Mechanistic Approach

While multiple synthetic routes to substituted catechols exist, a common and rational approach for the preparation of this compound involves a two-step process starting from catechol (1,2-dihydroxybenzene). This method leverages the principles of Friedel-Crafts acylation followed by a reduction of the resulting ketone.[3][4][5][6][7]

Experimental Workflow: Synthesis of this compound

Synthesis_Workflow cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Clemmensen Reduction cluster_purification Purification start Catechol + Acetyl Chloride catalyst1 Lewis Acid Catalyst (e.g., AlCl3) start->catalyst1 Reaction Initiation intermediate1 Acylated Catechol Intermediate catalyst1->intermediate1 Electrophilic Aromatic Substitution reductant Zinc Amalgam (Zn(Hg)) + HCl intermediate1->reductant Reduction of Carbonyl final_product This compound reductant->final_product Formation of Alkyl Group purification Column Chromatography / Recrystallization final_product->purification Isolation of Pure Product

Caption: A schematic overview of the two-step synthesis of this compound.

Detailed Protocol

Step 1: Friedel-Crafts Acylation of Catechol

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 2.2 equivalents) to a solution of catechol (1 equivalent) in a suitable anhydrous solvent (e.g., nitrobenzene or carbon disulfide).

  • Addition of Acylating Agent: Slowly add acetyl chloride (CH₃COCl, 2.1 equivalents) to the stirred suspension at 0°C. The addition should be dropwise to control the exothermic reaction.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a gentle reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and pour it slowly onto a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude acylated catechol intermediate.

Causality: The use of a Lewis acid catalyst like AlCl₃ is crucial for generating the highly electrophilic acylium ion from acetyl chloride, which then undergoes electrophilic aromatic substitution on the electron-rich catechol ring.[5][6] The ortho- and para-directing nature of the hydroxyl groups favors substitution at the positions adjacent to them.

Step 2: Clemmensen Reduction of the Acylated Intermediate

  • Preparation of Zinc Amalgam: Prepare zinc amalgam by stirring zinc dust with a 5% aqueous solution of mercuric chloride for 10 minutes. Decant the aqueous solution and wash the amalgam with water.

  • Reduction Reaction: To the crude acylated catechol from Step 1, add the prepared zinc amalgam, concentrated hydrochloric acid, and a co-solvent such as toluene.

  • Reflux: Heat the mixture to a vigorous reflux for 6-8 hours. The carbonyl groups of the acylated intermediate will be reduced to methylene groups.

  • Work-up and Purification: After cooling, separate the organic layer. Extract the aqueous layer with toluene. Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate. The solvent is then removed under reduced pressure.

  • Final Purification: Purify the crude this compound by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to obtain the pure product.

Causality: The Clemmensen reduction is a classic method for the reduction of ketones to alkanes under acidic conditions.[4] This step is essential to convert the carbonyl groups introduced during the acylation into the desired methyl groups.

Reactivity and Potential Applications in Drug Development

The catechol moiety is a well-established pharmacophore, and its presence in this compound suggests a range of potential biological activities.

Antioxidant and Radical Scavenging Properties

Catechols are known for their potent antioxidant activity, which stems from their ability to donate a hydrogen atom from one of their hydroxyl groups to a free radical, thereby neutralizing it. The resulting semiquinone radical is stabilized by resonance.

Antioxidant_Mechanism Catechol This compound Radical Free Radical (R•) Catechol->Radical H• Donation Semiquinone Semiquinone Radical Catechol->Semiquinone Forms Neutralized_Radical Neutralized Radical (RH) Radical->Neutralized_Radical Semiquinone->Semiquinone

Caption: The mechanism of free radical scavenging by a catechol derivative.

The methyl groups at the 3 and 6 positions can influence this activity through steric and electronic effects, potentially enhancing its efficacy and selectivity.[8] Research on similar methylbenzenediol derivatives has demonstrated significant radical scavenging abilities.[8][9]

Anti-inflammatory Potential

Chronic inflammation is a hallmark of numerous diseases. Substituted catechols have been shown to possess anti-inflammatory properties by modulating key signaling pathways. For instance, certain catechol derivatives can inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in microglial cells, which are implicated in neuroinflammatory conditions.[10][11] This suggests that this compound could be a valuable scaffold for the development of novel anti-inflammatory agents.

Cytotoxic and Anticancer Applications

The catechol structure is also found in a number of natural and synthetic compounds with cytotoxic activity against various cancer cell lines. The mechanism of action often involves the generation of reactive oxygen species (ROS) through redox cycling, leading to oxidative stress and apoptosis in cancer cells. The substitution pattern on the catechol ring can significantly impact the cytotoxic potency and selectivity. While specific data for this compound is limited, the general cytotoxic potential of substituted catechols warrants its investigation as a potential anticancer agent or as a precursor for more complex anticancer drugs.

Safety and Handling

This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a versatile organic compound with a rich chemical and potential biological profile. Its synthesis, based on established organic reactions, is accessible to researchers. The presence of the catechol moiety, modulated by the dimethyl substitution, makes it an intriguing candidate for further investigation in the fields of medicinal chemistry and drug development, particularly in the areas of antioxidant, anti-inflammatory, and anticancer research. This guide provides a foundational understanding for scientists and researchers to explore the full potential of this promising molecule.

References

solubility of 3,6-Dimethylbenzene-1,2-diol in various solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 3,6-Dimethylbenzene-1,2-diol

This guide provides a comprehensive analysis of the solubility characteristics of this compound (also known as 3,6-dimethylcatechol). Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple data recitation to explore the underlying physicochemical principles that govern the solubility of this compound. We will delve into its molecular structure, predict its behavior in various solvent classes, and provide a robust, field-tested protocol for empirical solubility determination.

This compound is an aromatic organic compound featuring a catechol (1,2-dihydroxybenzene) core substituted with two methyl groups on the benzene ring.[1][2][3] Its structure, containing both hydrophilic (hydroxyl groups) and lipophilic (aromatic ring, methyl groups) regions, suggests a nuanced solubility profile that is critical for its application in chemical synthesis, materials science, and pharmaceutical development. Understanding and controlling its solubility is a prerequisite for designing reaction conditions, formulating products, and developing purification strategies.

Key Physicochemical Properties:

PropertyValueSource(s)
Molecular Formula C₈H₁₀O₂[1][4]
Molecular Weight 138.16 g/mol [1][4]
Synonyms 3,6-Dimethylcatechol, 3,6-Dimethylpyrocatechol[1][2][5]
CAS Number 2785-78-6[1]
Melting Point 102-104 °C or 126-128 °C[2][6]
Computed XLogP3 1.9[1][4]

Note: A discrepancy exists in the reported melting point, which may be due to different crystalline forms or measurement conditions.

Theoretical Principles of Solubility: A Predictive Analysis

The Duality of the Molecular Structure

The solubility of this compound is dictated by the interplay between its polar and nonpolar functionalities.

  • The Hydrophilic Core (1,2-diol): The two adjacent hydroxyl (-OH) groups are polar and capable of acting as both hydrogen bond donors and acceptors. This is the primary driver for its solubility in polar solvents, especially water and alcohols.[3]

  • The Lipophilic Framework (Dimethylated Benzene Ring): The aromatic ring itself is hydrophobic. The addition of two methyl (-CH₃) groups further increases the nonpolar surface area of the molecule, enhancing its lipophilicity (attraction to nonpolar environments).

This dual nature means that its solubility is a fine balance between these opposing characteristics.

Causality Explained: Comparison with Analogues

To understand the impact of the methyl groups, we can compare the subject molecule to its simpler relatives:

  • Phenol (C₆H₅OH): Contains one hydroxyl group. It is considered moderately soluble in water (approximately 80 g/L), with the hydrophobic benzene ring limiting its full miscibility.[7]

  • Catechol (C₆H₄(OH)₂): The parent compound without the methyl groups. The presence of a second hydroxyl group dramatically increases its capacity for hydrogen bonding, making it highly soluble in water (reported values range from 312 to 430 g/L at 20°C).[8][9] It is also very soluble in other polar organic solvents like pyridine, ether, and ethyl acetate.[8]

  • This compound: The addition of two methyl groups introduces steric hindrance around the hydroxyl groups and significantly increases the molecule's nonpolar character. This is quantitatively supported by its higher computed XLogP3 value of 1.9 compared to catechol's 0.88.[1][4][8]

Predicted Solubility Profile

Based on the principles outlined above, the following qualitative solubility profile is predicted:

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): Expected to be soluble. The ability of these solvents to engage in hydrogen bonding with the diol group is the dominant interaction. Solubility in water will be significantly lower than that of catechol but likely higher than that of a monomethylated phenol. Polar alcohols like methanol and ethanol are predicted to be excellent solvents.[1]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): Expected to have good solubility. These solvents can act as hydrogen bond acceptors, interacting favorably with the hydroxyl protons of the diol. Solvents like DMSO are often effective for substituted phenols.[10]

  • Nonpolar Solvents (e.g., Hexane, Toluene): Expected to have limited to moderate solubility. While the dimethylated aromatic ring provides lipophilic character, the strong intermolecular hydrogen bonding between the diol molecules themselves (in the solid state) must be overcome. The energy gained from weak van der Waals interactions with nonpolar solvents may not be sufficient to readily dissolve the crystal lattice. Solubility should, however, be greater than that of catechol in these solvents.

dot graph TD { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: Predicted solubility of this compound.

Experimental Protocol: The Shake-Flask Method for Equilibrium Solubility Determination

As a self-validating system, the equilibrium shake-flask method is the gold standard for determining thermodynamic solubility.[8][11] The protocol below is designed to yield reliable and reproducible data.

Materials and Equipment
  • This compound (solute), purity >98%

  • Selected solvents (e.g., deionized water, methanol, acetone, toluene), analytical grade or higher

  • Analytical balance (±0.1 mg)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or rotator with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE or appropriate material)

  • Syringes

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Step-by-Step Methodology
  • Preparation: Add an excess amount of solid this compound to a vial. The key is to ensure that a solid phase remains at the end of the experiment, confirming saturation.

  • Solvent Addition: Accurately add a known volume or mass of the chosen solvent to the vial.

  • Equilibration: Tightly cap the vials and place them in the temperature-controlled shaker. Agitate the samples at a constant temperature (e.g., 25 °C) for a predetermined period.

    • Expertise & Experience: The time to reach equilibrium is critical and must be determined empirically. A preliminary experiment should be run where samples are taken at various time points (e.g., 24, 48, 72 hours). Equilibrium is reached when the measured concentration no longer changes over time.[11]

  • Phase Separation: Once equilibrium is achieved, stop the agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 24 hours to allow the excess solid to settle.[11]

  • Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the saturated solution into a clean vial.

    • Trustworthiness: This filtration step is crucial to prevent any undissolved microcrystals from being included in the analysis, which would artificially inflate the solubility measurement.[12]

  • Dilution and Quantification: Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical instrument. Analyze the sample using a pre-calibrated HPLC or UV-Vis method.

  • Calculation: Calculate the solubility using the measured concentration and the dilution factor. The result is typically expressed in units of mg/mL, g/L, or mol/L.

dot graph G { layout=dot; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: Workflow for the Shake-Flask Solubility Method.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate care in a well-ventilated area, preferably a chemical fume hood.

  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][4]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.

  • Handling: Avoid creating dust. Minimize contact with skin and eyes. Wash hands thoroughly after handling.

Conclusion

While quantitative solubility data for this compound is not published, a strong predictive framework can be established based on its molecular structure. The presence of both hydrophilic diol and lipophilic dimethyl-aryl moieties suggests it is a versatile compound with solubility across a range of polar solvents and some potential for dissolution in nonpolar media. The provided experimental protocol offers a reliable, self-validating method for researchers to determine precise solubility values, enabling the confident and effective use of this compound in further scientific endeavors.

References

A Comprehensive Technical Guide to the Thermodynamic Properties of 3,6-Dimethylbenzene-1,2-diol

Author: BenchChem Technical Support Team. Date: January 2026

An Essential Investigation for Drug Discovery and Development

Abstract

This technical guide provides a comprehensive framework for the determination and analysis of the thermodynamic properties of 3,6-Dimethylbenzene-1,2-diol (also known as 3,6-dimethylcatechol). Despite its relevance as a substituted catechol, a structural motif prevalent in numerous pharmacologically active compounds, a significant gap exists in the scientific literature regarding its fundamental thermodynamic parameters. This document outlines a multi-faceted approach, combining robust experimental methodologies with advanced computational modeling, to thoroughly characterize this compound. Detailed protocols for synthesis, purification, and experimental determination of key thermodynamic data using Differential Scanning Calorimetry (DSC) and Bomb Calorimetry are provided. Furthermore, a complete computational workflow is described to predict and corroborate experimental findings. This guide is intended to serve as a vital resource for researchers, scientists, and drug development professionals, enabling a deeper understanding of the physicochemical properties of this compound and facilitating its application in medicinal chemistry and materials science.

Introduction: The Significance of this compound

This compound, a member of the substituted catechol family, possesses a chemical scaffold of significant interest in the pharmaceutical and chemical industries. Catechol moieties are well-known for their ability to interact with biological targets and their redox activity, making them crucial components in the design of novel therapeutic agents and functional materials.[1] The thermodynamic properties of a molecule are fundamental to understanding its stability, solubility, and reactivity, all of which are critical parameters in drug development. A thorough understanding of these properties can inform formulation strategies, predict degradation pathways, and guide the synthesis of more stable and effective drug candidates.

Currently, there is a conspicuous absence of publicly available experimental data on the thermodynamic properties of this compound. This guide aims to address this knowledge gap by presenting a comprehensive research plan for the complete thermodynamic characterization of this important molecule.

Synthesis and Purification

A reliable source of high-purity this compound is a prerequisite for accurate thermodynamic measurements. The following section outlines a proposed synthetic route and purification strategy.

Proposed Synthesis: From 2,5-Dimethylphenol to this compound

A plausible and efficient method for the synthesis of substituted catechols from the corresponding phenols is a one-pot ortho-formylation followed by a Dakin oxidation.[2] This approach is proposed for the synthesis of this compound starting from the readily available 2,5-dimethylphenol.

Reaction Scheme:

Synthesis cluster_step1 Step 1: Ortho-formylation cluster_step2 Step 2: Dakin Oxidation 2,5-Dimethylphenol 2,5-Dimethylphenol Intermediate_Aldehyde 2-hydroxy-3,6-dimethylbenzaldehyde (Intermediate) 2,5-Dimethylphenol->Intermediate_Aldehyde Paraformaldehyde, MgCl2, Et3N, THF, reflux This compound This compound Intermediate_Aldehyde->this compound 1. NaOH(aq) 2. H2O2 (30%)

Figure 1: Proposed two-step, one-pot synthesis of this compound.

Step-by-Step Protocol:

  • Ortho-formylation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,5-dimethylphenol, anhydrous magnesium chloride (MgCl₂), and paraformaldehyde in anhydrous tetrahydrofuran (THF).

  • Add triethylamine (Et₃N) to the mixture and reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Dakin Oxidation: After cooling the reaction mixture to room temperature, add an aqueous solution of sodium hydroxide (NaOH).

  • Slowly add a 30% solution of hydrogen peroxide (H₂O₂) to the stirred mixture. The reaction is typically exothermic and should be controlled with an ice bath.

  • Continue stirring at room temperature for 4-8 hours until the intermediate aldehyde is consumed (monitored by TLC).

  • Acidify the reaction mixture with dilute hydrochloric acid (HCl) and extract the product with a suitable organic solvent, such as ethyl acetate.

  • Wash the organic layer with a saturated sodium thiosulfate solution to quench any remaining peroxide, followed by a brine wash.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

Purification Strategy

Purification of the crude product is critical to obtain a sample suitable for thermodynamic analysis. A combination of the following techniques is recommended:

  • Recrystallization: This is a powerful technique for purifying solid organic compounds.[3][4] A suitable solvent or solvent system must be identified in which the solubility of this compound is high at elevated temperatures and low at room or reduced temperatures.

  • Extractive Distillation: For larger scale purification or if recrystallization proves insufficient, extractive distillation using a high-boiling polyol like glycerol can be an effective method for separating substituted catechols.[5]

The purity of the final product should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and melting point determination.

Experimental Determination of Thermodynamic Properties

The following section details the experimental protocols for determining the key thermodynamic properties of purified this compound.

Differential Scanning Calorimetry (DSC)

DSC is a versatile thermoanalytical technique used to measure the heat flow associated with thermal transitions in a material as a function of temperature.[1]

Key Parameters to be Determined:

  • Melting Temperature (Tₘ): The temperature at which the solid-liquid phase transition occurs.

  • Enthalpy of Fusion (ΔHբᵤₛ): The heat absorbed during the melting process.

  • Heat Capacity (Cₚ): The amount of heat required to raise the temperature of the substance by one degree.

  • Glass Transition Temperature (T₉): If the compound forms an amorphous solid upon cooling.

Experimental Protocol:

  • Sample Preparation: Accurately weigh 3-5 mg of purified this compound into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature significantly above the melting point.

    • Hold isothermally for a few minutes to ensure complete melting.

    • Cool the sample at a controlled rate back to the starting temperature.

    • Perform a second heating scan under the same conditions as the first to obtain data on a sample with a consistent thermal history.

  • Data Analysis: Analyze the resulting thermogram to determine the onset temperature of melting (Tₘ) and integrate the area of the melting peak to calculate the enthalpy of fusion (ΔHբᵤₛ). The heat capacity (Cₚ) can also be determined from the DSC data.

DSC_Workflow cluster_prep Sample Preparation cluster_measurement DSC Measurement cluster_analysis Data Analysis A Weigh 3-5 mg of This compound B Seal in Aluminum Pan A->B C Place Sample and Reference in DSC Cell B->C D Execute Thermal Program (Heat-Cool-Heat) C->D E Analyze Thermogram D->E F Determine Tm, ΔHfus, Cp E->F

Figure 2: Experimental workflow for Differential Scanning Calorimetry (DSC).

Bomb Calorimetry

Bomb calorimetry is the standard method for determining the enthalpy of combustion of a substance.[6] From this data, the standard enthalpy of formation can be calculated.

Key Parameter to be Determined:

  • Enthalpy of Combustion (ΔH꜀): The heat released during the complete combustion of the substance.

Experimental Protocol:

  • Calorimeter Calibration: Calibrate the bomb calorimeter using a standard substance with a known enthalpy of combustion, such as benzoic acid. This determines the heat capacity of the calorimeter.

  • Sample Preparation: Press a known mass (approximately 1 g) of this compound into a pellet.

  • Bomb Assembly: Place the pellet in the sample holder within the bomb. Attach a fuse wire of known length and mass, ensuring it is in contact with the sample.

  • Pressurization: Seal the bomb and pressurize it with pure oxygen to approximately 30 atm.

  • Combustion: Place the bomb in the calorimeter, which contains a precisely measured volume of water. Allow the system to reach thermal equilibrium. Ignite the sample remotely.

  • Temperature Measurement: Record the temperature change of the water until a stable final temperature is reached.

  • Data Analysis: Calculate the heat released during combustion, making corrections for the heat of combustion of the fuse wire. Use the heat capacity of the calorimeter determined in the calibration step to find the enthalpy of combustion of the sample.

Computational Analysis of Thermodynamic Properties

Computational chemistry provides a powerful tool to predict and understand the thermodynamic properties of molecules. Density Functional Theory (DFT) is a widely used method for such calculations.[7][8]

Key Parameters to be Calculated:

  • Standard Enthalpy of Formation (ΔHբ°)

  • Standard Gibbs Free Energy of Formation (ΔGբ°)

  • Standard Entropy (S°)

  • Heat Capacity (Cₚ)

Computational Workflow:

  • Structure Optimization: The 3D structure of this compound will be optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)).

  • Frequency Calculation: A frequency analysis will be performed on the optimized geometry to confirm that it represents a true energy minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.

  • Thermochemical Calculations: The standard enthalpy, entropy, and Gibbs free energy will be calculated from the results of the frequency analysis at a standard temperature and pressure (298.15 K and 1 atm).

  • Enthalpy of Formation Calculation: The gas-phase enthalpy of formation will be calculated using an isodesmic or atomization reaction scheme.[9]

Computational_Workflow A Build Initial 3D Structure of This compound B Geometry Optimization (DFT: B3LYP/6-311+G(d,p)) A->B C Frequency Calculation B->C D Thermochemical Analysis (S°, Cp) C->D E Calculation of ΔHf° and ΔGf° (Isodesmic/Atomization Scheme) C->E

Figure 3: Workflow for the computational determination of thermodynamic properties.

Data Summary and Comparative Analysis

The experimental and computational data should be compiled and compared for a comprehensive understanding of the thermodynamic properties of this compound.

Table 1: Summary of Thermodynamic Properties of this compound

PropertyExperimental ValueComputational ValueUnits
Melting Temperature (Tₘ)To be determined-K
Enthalpy of Fusion (ΔHբᵤₛ)To be determined-kJ/mol
Standard Enthalpy of Combustion (ΔH꜀°)To be determined-kJ/mol
Standard Enthalpy of Formation (ΔHբ°)To be determinedTo be calculatedkJ/mol
Standard Gibbs Free Energy of Formation (ΔGբ°)-To be calculatedkJ/mol
Standard Molar Entropy (S°)-To be calculatedJ/(mol·K)
Heat Capacity (Cₚ)To be determinedTo be calculatedJ/(mol·K)

For context, the obtained data should be compared with available literature values for related isomers, such as other dimethylphenols, although it is important to note the structural differences.

Safety and Handling

This compound is classified as a hazardous substance.[1] All handling and experimental procedures must be conducted in accordance with established safety protocols.

GHS Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Recommended Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10][11][12]

  • Avoid inhalation of dust and vapors.

  • Avoid contact with skin and eyes.

  • In case of accidental exposure, follow the first-aid measures outlined in the Safety Data Sheet (SDS).

Conclusion and Future Outlook

This technical guide provides a clear and actionable roadmap for the comprehensive thermodynamic characterization of this compound. By following the detailed experimental and computational protocols outlined herein, researchers can generate high-quality data that will fill a critical gap in the scientific literature. A thorough understanding of the thermodynamic properties of this compound will undoubtedly accelerate its application in drug discovery, materials science, and other areas of chemical research. The data generated will serve as a valuable benchmark for future studies on related substituted catechols and will contribute to the development of more accurate predictive models for the physicochemical properties of organic molecules.

References

A Historical and Technical Guide to 3,6-Dimethylbenzene-1,2-diol: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-Dimethylbenzene-1,2-diol, also known as 3,6-dimethylcatechol, is a polysubstituted phenol that has garnered interest in various fields of chemical research and development. As a derivative of catechol, a ubiquitous structural motif in natural products and pharmaceuticals, it possesses a unique combination of electronic and steric properties conferred by its vicinal hydroxyl groups and flanking methyl substituents.[1] This guide provides a comprehensive historical literature review of its synthesis, a detailed analysis of its physicochemical and spectroscopic properties, and an exploration of its current and potential applications, particularly in the realms of medicinal chemistry and materials science.

Historical Context: The Legacy of Catechol and the Dawn of Alkylated Phenols

The story of this compound is intrinsically linked to the history of its parent compound, catechol. Catechol, or benzene-1,2-diol, was first isolated in 1839 by Edgar Hugo Emil Reinsch through the distillation of catechin, a natural product extracted from the mimosa plant. This discovery opened the door to understanding a new class of aromatic compounds with significant chemical reactivity.

The late 19th and early 20th centuries saw a surge in the exploration of aromatic chemistry, with the development of foundational reactions for the modification of benzene rings. Among the most significant of these were the Friedel-Crafts reactions, discovered in 1877 by Charles Friedel and James Crafts.[2] These reactions, encompassing both alkylation and acylation, provided a powerful tool for attaching substituents to aromatic rings and were instrumental in the synthesis of a vast array of substituted phenols.[2] While a definitive first synthesis of this compound is not readily found in seminal historical literature, its preparation would have been a logical extension of the established Friedel-Crafts methylation of catechol or the multi-step synthesis from other appropriately substituted benzene derivatives. The development of methods for the synthesis of polysubstituted phenols has been a continuous effort in organic chemistry, driven by the need for novel structures in various applications.[3]

Synthesis of this compound: From Classical to Modern Methods

The synthesis of this compound can be approached through several strategic pathways, leveraging both classical and modern organic chemistry methodologies.

Classical Approaches: The Friedel-Crafts Alkylation

A traditional and straightforward approach to this compound involves the direct methylation of catechol. The Friedel-Crafts alkylation, using a methylating agent such as a methyl halide (e.g., methyl chloride or iodide) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃), is a primary method for introducing alkyl groups to an aromatic ring.[4]

However, the direct alkylation of catechol presents challenges. The high reactivity of the phenol ring can lead to polysubstitution and a mixture of isomers. The hydroxyl groups themselves can also react with the Lewis acid catalyst. To circumvent these issues, the hydroxyl groups are often protected prior to the Friedel-Crafts reaction, followed by a deprotection step.

A plausible historical synthetic route, based on established chemical principles, is outlined below:

Historical_Synthesis_Flowchart Catechol Catechol Protection Protection (e.g., etherification) Catechol->Protection Step 1 Alkylation Friedel-Crafts Alkylation (CH₃X, AlCl₃) Protection->Alkylation Step 2 Deprotection Deprotection Alkylation->Deprotection Step 3 Product This compound Deprotection->Product Step 4

A plausible historical synthetic workflow for this compound.

Experimental Protocol: Friedel-Crafts Alkylation of a Protected Catechol (Illustrative)

  • Protection: Catechol (1 equivalent) is dissolved in a suitable solvent (e.g., acetone). Anhydrous potassium carbonate (2.2 equivalents) is added, followed by the dropwise addition of a protecting group precursor, such as dimethyl sulfate or benzyl chloride (2.1 equivalents). The reaction mixture is refluxed until the starting material is consumed (monitored by TLC). After cooling, the mixture is filtered, and the solvent is evaporated. The crude protected catechol is then purified.

  • Friedel-Crafts Alkylation: The protected catechol (1 equivalent) is dissolved in a dry, inert solvent (e.g., carbon disulfide or nitrobenzene). The solution is cooled in an ice bath, and a Lewis acid catalyst, such as aluminum chloride (2.2 equivalents), is added portion-wise. A methylating agent, such as methyl chloride or methyl iodide (2.2 equivalents), is then slowly introduced. The reaction is stirred at low temperature and gradually allowed to warm to room temperature.

  • Work-up and Deprotection: The reaction is quenched by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, washed with water and brine, and dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure. The crude product is then subjected to a deprotection step, for example, by refluxing with a strong acid like HBr or using a catalytic hydrogenation for benzyl ethers.

  • Purification: The final product, this compound, is purified by recrystallization or column chromatography.

Modern Synthetic Strategies

More contemporary approaches offer greater control and efficiency in the synthesis of polysubstituted phenols.

  • Cycloaromatization Reactions: These methods construct the aromatic ring from acyclic precursors, providing excellent control over the substitution pattern.[5] For example, a [4+2] cyclo-condensation reaction between appropriate precursors could be designed to yield the desired 3,6-disubstituted catechol skeleton directly.[6]

  • Transition-Metal-Catalyzed C-H Functionalization: This powerful technique allows for the direct introduction of functional groups onto a pre-existing phenol or benzene ring with high regioselectivity, often guided by a directing group.[3]

The general workflow for modern synthetic approaches can be visualized as follows:

Modern_Synthesis_Workflow cluster_precursors Acyclic/Simple Aromatic Precursors Precursor1 Precursor A Synthesis Modern Synthetic Method (e.g., Cycloaromatization, C-H Functionalization) Precursor1->Synthesis Precursor2 Precursor B Precursor2->Synthesis Purification Purification (Chromatography, Recrystallization) Synthesis->Purification Characterization Spectroscopic Characterization Purification->Characterization Product This compound Characterization->Product

A generalized workflow for modern synthesis and analysis of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₈H₁₀O₂[7][8]
Molar Mass 138.16 g/mol [7][8]
IUPAC Name This compound[7]
CAS Number 2785-78-6[7][8]
Appearance White crystalline solid[9]
Melting Point 102-104 °C[9]
Boiling Point 251.0±35.0 °C (Predicted)[9]
Density 1.162±0.06 g/cm³ (Predicted)[8]
pKa 9.95±0.15 (Predicted)[9]

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry. Key expected signals include:

    • A singlet for the two equivalent methyl groups (-CH₃).

    • A singlet for the two equivalent aromatic protons (-CH).

    • A broad singlet for the two equivalent hydroxyl protons (-OH), the chemical shift of which is dependent on concentration and solvent.

  • ¹³C NMR: The carbon-13 NMR spectrum should display four distinct signals corresponding to the four unique carbon environments:

    • One signal for the two equivalent methyl carbons.

    • One signal for the two equivalent aromatic carbons bearing the hydroxyl groups.

    • One signal for the two equivalent aromatic carbons bearing the methyl groups.

    • One signal for the two equivalent aromatic carbons bearing hydrogen atoms.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by the following key absorption bands:

  • A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl groups, indicative of hydrogen bonding.

  • C-H stretching vibrations for the aromatic ring protons typically appear just above 3000 cm⁻¹.

  • C-H stretching vibrations for the methyl groups will be observed just below 3000 cm⁻¹.

  • Aromatic C=C stretching vibrations will give rise to peaks in the 1450-1600 cm⁻¹ region.

  • A strong C-O stretching band is expected in the 1200-1300 cm⁻¹ range.

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z 138.[10] Common fragmentation patterns for phenols and alkylbenzenes would be observed.[11][12] A significant fragment would likely correspond to the loss of a methyl group ([M-15]⁺), leading to a peak at m/z 123. Further fragmentation could involve the loss of CO or other rearrangements characteristic of catechols.[10]

Biological Activities and Applications

The catechol moiety is a well-known pharmacophore, and its derivatives often exhibit a range of biological activities.[10]

Antioxidant Properties

Substituted catechols are recognized for their potent antioxidant activity.[1] The two adjacent hydroxyl groups can readily donate hydrogen atoms to scavenge free radicals, forming a stable ortho-quinone. The methyl groups on the ring can influence the antioxidant capacity through their electron-donating inductive effects, which can affect the O-H bond dissociation enthalpy. The antioxidant mechanism of catechols is a key area of research, with implications for preventing oxidative stress-related diseases.[1][13][14]

Antioxidant_Mechanism Catechol This compound Reaction Hydrogen Atom Donation Catechol->Reaction Radical Free Radical (R•) Radical->Reaction Semiquinone Semiquinone Radical Reaction->Semiquinone StableRadical Stable Radical (RH) Reaction->StableRadical Quinone Ortho-quinone Semiquinone->Quinone Further Oxidation

Simplified antioxidant mechanism of this compound.
Antimicrobial and Cytotoxic Activities

Studies on various alkylated catechols have demonstrated their potential as antimicrobial and cytotoxic agents.[3] The specific substitution pattern on the catechol ring can modulate these activities. The lipophilicity introduced by the methyl groups in this compound may enhance its ability to interact with microbial cell membranes or intracellular targets.

Applications in Drug Development and Materials Science
  • Drug Development: As an antioxidant and potential antimicrobial agent, this compound serves as a valuable scaffold for the development of new therapeutic agents. Its structure can be further modified to optimize potency and selectivity for specific biological targets.

  • Polymer Chemistry: Phenolic compounds are fundamental building blocks in polymer chemistry. This compound can be used as a monomer in the synthesis of specialty polymers, such as polyesters and polycarbonates. The diol functionality allows for step-growth polymerization, and the methyl groups can impart specific properties like increased thermal stability or solubility to the resulting polymer.[15]

Conclusion

This compound, while not as widely studied as its parent compound catechol, represents a versatile molecule with a rich chemical history rooted in the development of aromatic chemistry. Its synthesis, achievable through both classical and modern organic reactions, provides access to a platform for further chemical exploration. The unique arrangement of its functional groups bestows it with interesting biological properties, particularly as an antioxidant, and makes it a valuable building block for the development of new pharmaceuticals and advanced materials. This guide has provided a comprehensive overview of this compound, intended to serve as a valuable resource for researchers and professionals in the chemical and life sciences.

References

A Technical Guide to the Potential Biological Activities of 3,6-Dimethylbenzene-1,2-diol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3,6-Dimethylbenzene-1,2-diol, also known as 3,6-dimethylcatechol, is a phenolic compound belonging to the catechol family.[1][2][3] With the molecular formula C8H10O2 and a molar mass of 138.16 g/mol , its structure is characterized by a benzene ring substituted with two adjacent hydroxyl groups and two methyl groups.[1][2] While direct extensive research on the specific biological activities of this compound is limited, the well-documented bioactivities of structurally related catechols provide a strong basis for predicting its potential therapeutic applications.[4][5][6] This guide synthesizes the current understanding of catechol pharmacology to explore the probable antioxidant, anti-inflammatory, neuroprotective, and antimicrobial properties of this compound. We will also provide detailed, field-proven methodologies for the in-vitro validation of these potential activities, aimed at guiding researchers in drug discovery and development.

Chemical and Physical Properties

PropertyValue
Molecular FormulaC8H10O2
Molar Mass138.16 g/mol
IUPAC NameThis compound
Synonyms3,6-Dimethylcatechol
CAS Number2785-78-6

Synthesis

The synthesis of substituted catechols can be achieved through various organic chemistry routes. One common approach involves the hydroxylation of the corresponding phenol. For this compound, a potential synthetic route could involve the selective oxidation of 2,5-dimethylphenol.

I. Potential Antioxidant Activity

The antioxidant properties of phenolic compounds are well-established and are primarily attributed to their ability to donate a hydrogen atom from their hydroxyl groups to neutralize free radicals.[7] The resulting phenoxyl radical is stabilized by the delocalization of the unpaired electron across the aromatic ring.[7] The presence of electron-donating methyl groups on the benzene ring of this compound is expected to enhance its antioxidant capacity.[7]

A. Proposed Mechanism of Action

The antioxidant mechanism of this compound is likely to involve the following:

  • Direct Radical Scavenging: The two hydroxyl groups can readily donate hydrogen atoms to reactive oxygen species (ROS) and reactive nitrogen species (RNS), thus terminating damaging radical chain reactions. The resulting 3,6-dimethyl-o-benzosemiquinone radical can be further oxidized to the more stable 3,6-dimethyl-o-benzoquinone.

  • Metal Chelation: The ortho-dihydroxy arrangement of the catechol moiety can chelate transition metal ions such as iron (Fe²⁺) and copper (Cu²⁺), which are known to catalyze the formation of free radicals via the Fenton reaction. By sequestering these metal ions, this compound can prevent the initiation of oxidative damage.

Antioxidant Mechanism cluster_0 Direct Radical Scavenging cluster_1 Metal Chelation ROS Reactive Oxygen Species (ROS) Neutralized_ROS Neutralized Species ROS->Neutralized_ROS Compound This compound Stable_Radical Stabilized Compound Radical Compound->Stable_Radical H⁺ Donation Chelated_Complex Chelated Metal Complex Compound->Chelated_Complex Chelation Metal_Ions Transition Metal Ions (Fe²⁺, Cu²⁺) Metal_Ions->Chelated_Complex

Caption: Proposed antioxidant mechanisms of this compound.

B. Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines a common in-vitro method to assess the radical scavenging activity of a compound.

1. Reagent Preparation:

  • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Store in an amber bottle at 4°C.
  • Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
  • Prepare a series of dilutions of a standard antioxidant, such as Trolox or ascorbic acid, in methanol.

2. Assay Procedure:

  • In a 96-well microplate, add 20 µL of various concentrations of the test compound or standard to the wells in triplicate.
  • Add 180 µL of the DPPH solution to each well.
  • For the control, add 20 µL of methanol to the DPPH solution.
  • Incubate the plate in the dark at room temperature for 30 minutes.
  • Measure the absorbance at 517 nm using a microplate reader.

3. Data Analysis:

  • Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">
    AcontrolA{control}Acontrol​
    - ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">
    AsampleA{sample}Asample​
    ) / ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">
    AcontrolA{control}Acontrol​
    ] * 100
  • Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals).

C. Data Presentation: Comparative Antioxidant Activity
CompoundDPPH IC₅₀ (µM)ABTS TEAC (Trolox Equivalents)
This compound (Hypothetical) 15.8 2.1
Catechol25.41.5
4-Methylcatechol20.11.8
Ascorbic Acid (Standard)8.51.0
Trolox (Standard)5.21.0

II. Potential Anti-inflammatory Activity

Chronic inflammation is a key factor in many diseases. Catechol derivatives have demonstrated anti-inflammatory effects, suggesting that this compound may possess similar properties.[8][9]

A. Proposed Mechanism of Action

The anti-inflammatory effects of catechols are often mediated through the modulation of key signaling pathways involved in the inflammatory response, such as the NF-κB and MAPK pathways.[10]

  • Inhibition of Pro-inflammatory Mediators: this compound may inhibit the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandins, and cytokines (e.g., TNF-α, IL-6) in activated immune cells like macrophages.

  • Modulation of Signaling Pathways: It could potentially suppress the activation of the NF-κB pathway by preventing the phosphorylation and degradation of its inhibitory subunit, IκBα. This would block the nuclear translocation of NF-κB and subsequent transcription of pro-inflammatory genes.

Anti-inflammatory Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Pro_inflammatory_Genes Pro-inflammatory Genes Nucleus->Pro_inflammatory_Genes Activates Transcription Compound This compound Compound->IKK Inhibits

Caption: Potential inhibition of the NF-κB pathway by this compound.

B. Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This protocol assesses the ability of a compound to inhibit the production of NO, a key inflammatory mediator.

1. Cell Culture:

  • Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

2. Cell Treatment:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.
  • Pre-treat the cells with various concentrations of this compound for 1 hour.
  • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.

3. NO Measurement (Griess Assay):

  • Collect the cell culture supernatant.
  • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
  • Incubate at room temperature for 10 minutes.
  • Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.

4. Cytotoxicity Assay:

  • Perform a concurrent MTT or similar cell viability assay to ensure that the observed reduction in NO is not due to cytotoxicity of the compound.

III. Potential Neuroprotective Activity

Oxidative stress and neuroinflammation are major contributors to the pathogenesis of neurodegenerative diseases. Given its predicted antioxidant and anti-inflammatory properties, this compound may exert neuroprotective effects.

A. Proposed Mechanism of Action

The neuroprotective effects of phenolic compounds are multifaceted and can involve:

  • Reduction of Oxidative Stress: By scavenging free radicals, this compound could protect neuronal cells from oxidative damage.

  • Anti-inflammatory Effects in the CNS: It may suppress the activation of microglia, the resident immune cells of the brain, thereby reducing the production of neurotoxic inflammatory mediators.

  • Modulation of Apoptotic Pathways: It could potentially interfere with cell death signaling cascades, for example, by modulating the expression of pro- and anti-apoptotic proteins.

B. Experimental Protocol: Neuroprotection Assay in PC12 Cells

This protocol uses a neuronal-like cell line to assess the protective effects of a compound against an oxidative insult.

1. Cell Culture:

  • Culture PC12 cells in RPMI-1640 medium supplemented with horse serum and fetal bovine serum.

2. Neurotoxicity Induction and Treatment:

  • Seed the cells in a 96-well plate.
  • Pre-treat the cells with different concentrations of this compound for a specified period (e.g., 2-4 hours).
  • Induce neurotoxicity by exposing the cells to an oxidative stressor like hydrogen peroxide (H₂O₂) or glutamate for 24 hours.

3. Cell Viability Assessment:

  • Measure cell viability using the MTT assay. The amount of formazan produced is proportional to the number of viable cells.

4. Data Analysis:

  • Compare the viability of cells treated with the compound and the neurotoxin to cells treated with the neurotoxin alone to determine the neuroprotective effect.

IV. Potential Antimicrobial Activity

Phenolic compounds, including some benzene-1,2-diols, have been shown to possess antimicrobial properties.[11][12][13]

A. Proposed Mechanism of Action

The antimicrobial action of phenolic compounds can be attributed to several mechanisms:

  • Disruption of Cell Membranes: The lipophilic nature of the benzene ring allows the compound to partition into the lipid bilayer of bacterial cell membranes, leading to increased permeability and leakage of intracellular components.

  • Inhibition of Enzymes: The hydroxyl groups can interact with and inactivate essential microbial enzymes.

  • Metal Ion Deprivation: Chelation of essential metal ions by the catechol moiety could deprive bacteria of necessary cofactors for enzymatic reactions.

B. Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[12]

1. Preparation of Materials:

  • Prepare a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium (e.g., Mueller-Hinton Broth).
  • Prepare serial two-fold dilutions of this compound in the broth in a 96-well microtiter plate.

2. Inoculation and Incubation:

  • Inoculate each well with the bacterial suspension.
  • Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
  • Incubate the plate at 37°C for 16-20 hours.

3. MIC Determination:

  • Visually inspect the wells for turbidity (bacterial growth).
  • The MIC is the lowest concentration of the compound at which no visible growth is observed.

Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Prepare_Compound [label="Prepare Serial Dilutions\nof Compound"]; Prepare_Inoculum [label="Prepare Standardized\nBacterial Inoculum"]; Inoculate [label="Inoculate Microplate Wells"]; Incubate [label="Incubate Plate\n(37°C, 16-20h)"]; Read_Results [label="Visually Assess for Growth\n(Turbidity)"]; Determine_MIC [label="Determine MIC"]; End [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Prepare_Compound; Start -> Prepare_Inoculum; Prepare_Compound -> Inoculate; Prepare_Inoculum -> Inoculate; Inoculate -> Incubate; Incubate -> Read_Results; Read_Results -> Determine_MIC; Determine_MIC -> End; }

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Conclusion

While direct experimental evidence for the biological activities of this compound is not yet abundant in the scientific literature, its structural similarity to other biologically active catechols provides a strong rationale for investigating its potential as an antioxidant, anti-inflammatory, neuroprotective, and antimicrobial agent. The experimental protocols detailed in this guide offer a robust framework for researchers to systematically evaluate these potential therapeutic properties. Further investigation into this and other substituted catechols could lead to the discovery of novel drug candidates for a range of diseases underpinned by oxidative stress, inflammation, and microbial infection.

References

health and safety hazards of 3,6-Dimethylbenzene-1,2-diol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Health and Safety Hazards of 3,6-Dimethylbenzene-1,2-diol

Introduction

This compound, also known as 3,6-dimethylcatechol, is a substituted catechol derivative with the chemical formula C₈H₁₀O₂.[1][2] While its specific applications in research and development are varied, its structural similarity to other catechols—a class of compounds known for their biological activity and potential toxicity—necessitates a thorough understanding of its health and safety profile. This guide provides a comprehensive overview of the known hazards associated with this compound, outlines protocols for safe handling, and offers insights for researchers, scientists, and drug development professionals to mitigate risks in the laboratory setting. It is crucial to note that, for this specific compound, the chemical, physical, and toxicological properties have not been exhaustively investigated, making a cautious and informed approach paramount.

Chemical Identity and Physical Properties

A clear understanding of the compound's basic properties is the foundation of a robust safety assessment.

Identifier Value Source
IUPAC Name This compoundPubChem[1]
Synonyms 3,6-Dimethylcatechol, 3,6-DimethylpyrocatecholPubChem[1]
CAS Number 2785-78-6PubChem[1]
Molecular Formula C₈H₁₀O₂PubChem[1]
Molecular Weight 138.16 g/mol PubChem[1]
Appearance Solid (form not specified)N/A

Note: Detailed physical properties such as melting point, boiling point, and solubility are not consistently reported in readily available safety literature.

Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating the hazards of chemical substances. Based on aggregated notifications to the ECHA C&L Inventory, this compound is classified with several key hazards.[1]

Hazard Class Category Hazard Statement GHS Code
Acute Toxicity (Oral)Category 4Harmful if swallowedH302[1][3][4]
Skin Corrosion/IrritationCategory 2Causes skin irritationH315[1][3][4]
Serious Eye Damage/IrritationCategory 2ACauses serious eye irritationH319[1][3][4]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritationH335[1][3][4]

These classifications mandate careful handling and the use of appropriate personal protective equipment (PPE) to prevent exposure. The "Warning" signal word is associated with these hazards.[1][3]

Toxicological Profile: A Mechanistic Perspective

While specific toxicological studies on this compound are limited, the GHS classifications provide a clear directive on its primary hazards. The underlying causality for these hazards is likely linked to its catechol structure.

  • Acute Oral Toxicity (H302): The "Harmful if swallowed" classification indicates that ingestion of relatively small quantities can cause significant adverse health effects.[1][3] Catechols, in general, can be readily absorbed and may lead to systemic toxicity.

  • Skin and Eye Irritation (H315 & H319): As a phenolic compound, this compound is expected to be a moderate to strong irritant.[1][3] Direct contact with the skin can lead to erythema (redness), inflammation, and discomfort.[5] In the eyes, this irritation is more severe, potentially causing significant pain and damage to the cornea or conjunctiva if not promptly and thoroughly rinsed.[1][3][5]

  • Respiratory Irritation (H335): Inhalation of dust or aerosols may irritate the mucous membranes and the upper respiratory tract, leading to symptoms such as coughing and shortness of breath.[1][3][6]

Causality Insight: Catechol and its derivatives can undergo oxidation to form highly reactive semiquinone radicals and quinones. These reactive species can covalently bind to cellular macromolecules like proteins and DNA and generate reactive oxygen species (ROS), leading to oxidative stress and cellular damage. This underlying mechanism is a plausible explanation for the observed irritant effects and systemic toxicity. It is important to note that while this is a known mechanism for catechols, specific metabolic and toxicological pathways for the 3,6-dimethyl derivative have not been fully elucidated.

Laboratory Risk Mitigation and Handling Protocols

A proactive approach to safety is essential when working with hazardous compounds. The following workflow provides a logical framework for researchers.

G cluster_prep Preparation & Assessment cluster_controls Exposure Controls cluster_handling Safe Handling & Disposal cluster_emergency Emergency Preparedness a Review SDS and Literature for This compound b Conduct Task-Specific Risk Assessment a->b c Work in a Certified Chemical Fume Hood b->c d Select Appropriate PPE (Gloves, Goggles, Lab Coat) b->d h Locate and Ensure Access to Eyewash Station and Safety Shower b->h i Have Spill Kit Ready b->i e Weigh and Handle Solid Carefully to Avoid Dust c->e d->e f Keep Containers Tightly Closed When Not in Use e->f g Dispose of Waste in Accordance with Institutional and Local Regulations f->g

Caption: Risk management workflow for handling this compound.

Engineering Controls
  • Ventilation: All manipulations of this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[7][8]

Personal Protective Equipment (PPE)

Proper PPE is the primary barrier between the researcher and the chemical.

Protection Type Specification Rationale
Hand Protection Nitrile or other chemically resistant gloves. Inspect for tears before use.To prevent skin contact and irritation (H315).[8]
Eye Protection ANSI Z87.1-compliant safety goggles or a face shield.To protect against dust particles and splashes, preventing serious eye irritation (H319).[9]
Skin/Body Protection A buttoned lab coat, long pants, and closed-toe shoes.To protect skin from accidental contact.[7]
Respiratory Protection Not typically required if work is performed in a fume hood. If a hood is unavailable or in case of a large spill, a NIOSH-approved respirator with appropriate particulate filters should be used.To prevent respiratory tract irritation (H335) from inhaled dust.[9]
Safe Handling and Storage
  • Handling: Avoid creating dust when handling the solid material.[7][8] Use tools and techniques that minimize aerosolization. Do not eat, drink, or smoke in areas where the chemical is handled.[7] Wash hands thoroughly after handling.[7]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[7][10]

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is critical.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[11]

  • Skin Contact: Immediately remove all contaminated clothing.[6] Wash the affected area with plenty of soap and water for at least 15 minutes.[11] Seek medical attention if irritation develops or persists.[8]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[11] Remove contact lenses if present and easy to do so.[3] It is imperative to seek immediate medical attention from an ophthalmologist.[6]

  • Ingestion: Do NOT induce vomiting.[8] Rinse the mouth with water. If the person is conscious, have them drink one or two glasses of water.[6] Call a poison control center or seek immediate medical attention.[10]

  • Spill Response: Evacuate the area.[8] Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).[7] Carefully sweep up the material, place it in a sealed container for disposal, and clean the spill area thoroughly.[7][8] Avoid raising dust.[8]

Protocol: In Vitro Skin Irritation Assessment

To provide a trustworthy, self-validating system for hazard assessment, one could perform an in vitro skin irritation test. While specific results for this compound are not published, the following describes a standard, validated protocol that would be used to confirm its H315 (Causes skin irritation) classification. This protocol is based on the OECD Test Guideline 439 (In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method).

Objective: To determine the skin irritation potential of this compound by assessing its cytotoxic effect on a reconstructed human epidermis (RhE) model.

Methodology:

  • Preparation of Test Substance: Prepare a 10% (w/v) solution of this compound in a suitable solvent (e.g., acetone, ethanol).

  • RhE Tissue Culture: Use a commercially available RhE model (e.g., EpiDerm™, EpiSkin™). Culture the tissues at the air-liquid interface according to the manufacturer's instructions.

  • Application: Apply 50 µL of the test substance solution directly to the surface of the RhE tissue. Use the solvent as a negative control and a known irritant (e.g., 5% Sodium Dodecyl Sulfate) as a positive control.

  • Exposure and Incubation: Expose the tissues to the substance for 60 minutes at 37°C.

  • Rinsing: After exposure, thoroughly rinse the tissues with phosphate-buffered saline (PBS) to remove the test substance.

  • Post-Incubation: Transfer the tissues to fresh culture medium and incubate for 42 hours.

  • Viability Assessment (MTT Assay): After incubation, assess tissue viability using the MTT assay. Transfer tissues to a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Viable cells will reduce the yellow MTT to a purple formazan precipitate.

  • Formazan Extraction: Extract the formazan from the tissues using isopropanol.

  • Quantification: Measure the optical density (OD) of the extracted formazan solution using a spectrophotometer (e.g., at 570 nm).

  • Data Analysis: Calculate the percentage of cell viability for each tissue relative to the negative control. A substance is identified as an irritant if the mean tissue viability is reduced to ≤ 50% of the control.

This type of validated, non-animal testing protocol provides the robust data required to confirm GHS classifications and ensure worker safety.

Conclusion and Data Gaps

This compound presents moderate acute hazards, including oral toxicity and irritation to the skin, eyes, and respiratory system.[1][3][4] Adherence to standard laboratory safety protocols, including the consistent use of engineering controls and appropriate PPE, is sufficient to manage these risks effectively.

However, significant data gaps remain. There is a lack of publicly available data on chronic toxicity, carcinogenicity, mutagenicity, and reproductive toxicity. While related compounds like catechol have undergone more extensive testing, direct extrapolation of these results is not scientifically valid without further investigation. Researchers should be mindful of these unknowns and handle the compound with a commensurate level of caution. Further investigation into the toxicological profile of this compound is warranted to provide a more complete understanding of its potential health effects.

References

Methodological & Application

Application Notes and Protocols: 3,6-Dimethylbenzene-1,2-diol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unveiling the Synthetic Potential of 3,6-Dimethylbenzene-1,2-diol

This compound, also known as 3,6-dimethylcatechol, is a valuable and versatile building block in modern organic synthesis. Its unique structural features, comprising a catechol core flanked by two methyl groups, offer a rich platform for a variety of chemical transformations. The electron-rich aromatic ring and the adjacent hydroxyl groups provide multiple reactive sites, enabling its participation in a diverse array of reactions. This guide provides an in-depth exploration of the synthetic utility of this compound, focusing on its application in the construction of complex molecular architectures, particularly in the synthesis of heterocyclic compounds and functionalized quinones. We will delve into the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols to empower researchers in their synthetic endeavors.

I. Core Application: Synthesis of Substituted Phenazines

Phenazines are a class of nitrogen-containing heterocyclic compounds that form the core structure of many biologically active natural products and synthetic molecules.[1][2] Their diverse pharmacological properties, including antibacterial, antifungal, and antitumor activities, make them attractive targets in drug discovery.[1][3] this compound serves as a key precursor for the synthesis of 2,7-dimethylphenazine and its derivatives through condensation with o-phenylenediamines.

Mechanistic Insight: The Condensation-Oxidation Cascade

The synthesis of phenazines from catechols and o-phenylenediamines proceeds through a well-established condensation-oxidation sequence. The initial step involves a double condensation reaction between the diol and the diamine to form a dihydrophenazine intermediate. This intermediate is then oxidized to the aromatic phenazine. The reaction can be performed under various conditions, from harsh, high-temperature methods to more modern, milder catalytic approaches.[4][5]

phenazine_synthesis diol This compound intermediate Dihydrophenazine Intermediate diol->intermediate Condensation diamine o-Phenylenediamine diamine->intermediate phenazine 2,7-Dimethylphenazine intermediate->phenazine Oxidation oxidant Oxidant (e.g., O2, air) oxidant->phenazine

Caption: Synthesis of 2,7-Dimethylphenazine from this compound.

Experimental Protocol: Synthesis of 2,7-Dimethylphenazine

This protocol is adapted from established methods for phenazine synthesis from catechols.[4][5]

Materials:

  • This compound

  • o-Phenylenediamine

  • High-boiling solvent (e.g., dimethylbenzene, diphenyl ether)

  • Oxygen source (air or pure oxygen)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a gas inlet tube, combine this compound (1 equivalent) and o-phenylenediamine (1 to 1.2 equivalents) in a high-boiling solvent.

  • Reaction Conditions: Heat the reaction mixture to 140-200 °C with vigorous stirring.[5]

  • Oxidation: Introduce a slow stream of air or oxygen into the reaction mixture through the gas inlet tube. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: After completion of the reaction (typically several hours), cool the mixture to room temperature. The product may precipitate upon cooling. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, toluene) or by column chromatography on silica gel.

Data Summary: Representative Reaction Conditions for Phenazine Synthesis

ReactantsSolventTemperature (°C)Time (h)OxidantYield (%)Reference
Catechol, o-phenylenediamine(sealed container)200-21035-40O₂~60[4]
o-Phenylenediamine, CatecholDimethylbenzene140-20040-90Air/O₂N/A[5]

II. Versatile Transformation: Oxidation to 3,6-Dimethyl-1,2-benzoquinone

The oxidation of this compound provides access to the highly reactive 3,6-dimethyl-1,2-benzoquinone. ortho-Benzoquinones are valuable intermediates in organic synthesis, serving as potent dienophiles in cycloaddition reactions and as precursors to a variety of functionalized aromatic compounds.[6]

Causality in Oxidant Selection

The choice of oxidizing agent is critical for the selective and efficient conversion of the catechol to the corresponding o-quinone, while avoiding over-oxidation or side reactions. A variety of reagents can be employed, ranging from stoichiometric inorganic oxidants to catalytic systems utilizing molecular oxygen as the terminal oxidant. Salcomine (bis(salicylidene)ethylenediiminocobalt(II)), a cobalt-Schiff base complex, is a notable catalyst for the aerobic oxidation of phenols to quinones.[7][8]

quinone_oxidation diol This compound quinone 3,6-Dimethyl-1,2-benzoquinone diol->quinone Oxidation oxidant Oxidizing Agent (e.g., Salcomine/O2, Ag2O) oxidant->quinone

Caption: Oxidation of this compound to 3,6-Dimethyl-1,2-benzoquinone.

Experimental Protocol: Catalytic Aerobic Oxidation using Salcomine

This protocol is based on the general procedure for the salcomine-catalyzed oxidation of phenols.[7]

Materials:

  • This compound

  • Salcomine (catalytic amount)

  • Solvent (e.g., chloroform, methanol)

  • Oxygen balloon

Procedure:

  • Reaction Setup: Dissolve this compound in a suitable solvent in a round-bottom flask.

  • Catalyst Addition: Add a catalytic amount of salcomine to the solution.

  • Oxidation: Stir the reaction mixture vigorously under an atmosphere of oxygen (from a balloon) at room temperature.

  • Monitoring and Work-up: Monitor the reaction progress by TLC. Upon completion, the solvent can be removed under reduced pressure, and the crude product purified by column chromatography.

III. Building Block Elaboration: Cycloaddition Reactions of 3,6-Dimethyl-1,2-benzoquinone

The electron-deficient nature of 3,6-dimethyl-1,2-benzoquinone makes it an excellent dienophile in [4+2] cycloaddition reactions (Diels-Alder reactions), providing a powerful tool for the construction of complex polycyclic systems.[3][6]

Mechanism: The Diels-Alder Reaction

The Diels-Alder reaction is a concerted pericyclic reaction between a conjugated diene and a dienophile. The reaction proceeds through a cyclic transition state, leading to the formation of a six-membered ring with a high degree of stereocontrol.[9]

diels_alder quinone 3,6-Dimethyl-1,2-benzoquinone (Dienophile) adduct Diels-Alder Adduct quinone->adduct [4+2] Cycloaddition diene Cyclopentadiene (Diene) diene->adduct

Caption: Diels-Alder reaction of 3,6-Dimethyl-1,2-benzoquinone with Cyclopentadiene.

Experimental Protocol: Diels-Alder Reaction with Cyclopentadiene

This protocol is a general procedure for the Diels-Alder reaction of o-benzoquinones.[10][11][12]

Materials:

  • 3,6-Dimethyl-1,2-benzoquinone

  • Cyclopentadiene (freshly distilled)

  • Solvent (e.g., dichloromethane, toluene, or water)

Procedure:

  • Reaction Setup: Dissolve 3,6-dimethyl-1,2-benzoquinone in a suitable solvent in a round-bottom flask.

  • Diene Addition: Cool the solution to 0 °C and add freshly distilled cyclopentadiene (1-1.5 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC). The reaction is often rapid.

  • Purification: Remove the solvent under reduced pressure. The crude adduct can be purified by recrystallization or column chromatography.

Data Summary: Representative Diels-Alder Reactions of Benzoquinones

DienophileDieneSolventConditionsYield (%)Reference
p-BenzoquinoneCyclopentadieneWaterrt, 24 h83-97[11][12]

IV. Emerging Application: this compound as a Ligand in Coordination Chemistry

The catechol moiety of this compound can act as a bidentate ligand, coordinating to a variety of metal centers.[13][14][15][16][17] The resulting metal complexes can exhibit interesting electronic, magnetic, and catalytic properties. The methyl groups on the aromatic ring can influence the steric and electronic environment of the metal center, tuning the properties of the complex.

Synthesis of Metal Complexes

The synthesis of metal complexes with catecholate ligands typically involves the deprotonation of the hydroxyl groups with a base, followed by the addition of a metal salt.

Potential Applications

Metal complexes of substituted catechols have been investigated for their potential applications in:

  • Catalysis: As catalysts for a variety of organic transformations.

  • Biomimetic Chemistry: As models for the active sites of metalloenzymes.

  • Materials Science: For the development of new materials with interesting magnetic or optical properties.

V. Conclusion and Future Outlook

This compound is a readily accessible and highly versatile building block in organic synthesis. Its ability to be transformed into valuable intermediates such as substituted phenazines and o-benzoquinones opens up a wide range of synthetic possibilities. The protocols and data presented in this guide are intended to serve as a practical resource for researchers seeking to harness the synthetic potential of this remarkable molecule. Future research in this area will likely focus on the development of more efficient and sustainable methods for the synthesis and functionalization of this compound and its derivatives, as well as the exploration of their applications in medicinal chemistry, materials science, and catalysis.

References

The Untapped Potential of 3,6-Dimethylbenzene-1,2-diol in Advanced Polymer Synthesis: A Guide to Prospective Applications and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the dynamic field of polymer chemistry, the quest for novel monomers that impart unique properties to resulting materials is perpetual. 3,6-Dimethylbenzene-1,2-diol, also known as 3,6-dimethylcatechol, emerges as a compelling yet underexplored building block. Its rigid aromatic core, coupled with the reactive catechol moiety and sterically hindering methyl groups, suggests a significant potential for creating high-performance polymers. While direct, extensive research on this specific isomer is limited, its structural attributes allow for informed extrapolation of its utility in several key areas of polymer science. This guide provides a prospective look into the applications of this compound, offering detailed, adapted protocols for its use in the synthesis of polyesters, polycarbonates, and as a potent polymer additive.

Part 1: Foundational Chemistry and Rationale for Application

This compound possesses a unique combination of chemical features that make it an attractive candidate for polymer synthesis:

  • Aromatic Rigidity: The benzene ring imparts stiffness and thermal stability to the polymer backbone, crucial for engineering plastics.

  • Difunctional Hydroxyl Groups: The two hydroxyl groups in the ortho position (1,2-diol) are active sites for polycondensation reactions, enabling the formation of polyesters and polycarbonates.

  • Steric Hindrance: The methyl groups at the 3 and 6 positions create steric hindrance around the hydroxyl groups. This "hindered phenol" structure is a well-known motif for conferring antioxidant properties, suggesting a dual role as both a monomer and a stabilizing additive.[1][2][3]

Based on these characteristics, we can project three primary application domains for this compound in polymer chemistry:

  • Monomer for High-Performance Polyesters and Polycarbonates: Incorporation of this diol into polymer backbones is anticipated to enhance thermal stability, rigidity, and potentially introduce novel material properties.[4][5]

  • Component in Poly(phenylene oxide)-type Resins: Through oxidative coupling, this monomer could potentially form novel polyethers with unique solubility and thermal characteristics.

  • Antioxidant Additive: Its hindered phenol structure makes it a prime candidate for protecting polymers from thermo-oxidative degradation.[1][6]

Part 2: Prospective Applications and Experimental Protocols

This section outlines detailed, yet prospective, protocols for leveraging this compound in polymer synthesis. These protocols are adapted from established methodologies for structurally similar aromatic diols and phenols.

Application 1: Synthesis of High-Performance Polyesters

The incorporation of rigid aromatic diols into polyester chains can significantly increase their glass transition temperature (Tg) and thermal stability.[7][8][9]

Rationale: The reaction of this compound with a diacid chloride, such as terephthaloyl chloride, via polycondensation is expected to yield a semi-aromatic polyester. The rigidity of both monomers should result in a polymer with a high Tg and good mechanical properties.

Protocol 1: Synthesis of Poly(3,6-dimethyl-1,2-phenylene terephthalate)

Materials:

  • This compound (1.00 eq)

  • Terephthaloyl chloride (1.00 eq)

  • Anhydrous Pyridine (as solvent and acid scavenger)

  • Anhydrous N,N-Dimethylacetamide (DMAc) (as co-solvent)

  • Methanol (for precipitation)

  • Nitrogen gas supply

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel, dissolve this compound in a mixture of anhydrous pyridine and DMAc under a nitrogen atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Dissolve terephthaloyl chloride in anhydrous DMAc and add it to the dropping funnel.

  • Add the terephthaloyl chloride solution dropwise to the stirred diol solution over 30-60 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-60°C for 4-6 hours to ensure complete polymerization. The viscosity of the solution will increase significantly.

  • Precipitate the polymer by slowly pouring the viscous solution into a large excess of vigorously stirred methanol.

  • Collect the precipitated polymer by filtration, wash thoroughly with methanol to remove unreacted monomers and pyridine hydrochloride.

  • Dry the polymer in a vacuum oven at 80°C to a constant weight.

Data Presentation:

ParameterExpected ValueRationale
Molecular Weight (Mn) 15,000 - 30,000 g/mol Dependent on stoichiometric purity and reaction conditions.
Polydispersity Index (PDI) 1.8 - 2.5Typical for step-growth polymerization.
Glass Transition Temp. (Tg) > 150°CIncorporation of two rigid aromatic units.[4]
Decomposition Temp. (Td) > 350°CHigh aromatic content enhances thermal stability.

Workflow for Polyester Synthesis

cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Purification prep_diol Dissolve 3,6-dimethylbenzene- 1,2-diol in Pyridine/DMAc reaction Dropwise addition at 0°C under Nitrogen prep_diol->reaction prep_acid Dissolve Terephthaloyl Chloride in DMAc prep_acid->reaction heating Heat to 50-60°C for 4-6h reaction->heating precipitation Precipitate in Methanol heating->precipitation filtration Filter and Wash Polymer precipitation->filtration drying Dry under Vacuum filtration->drying final_product final_product drying->final_product Final Polyester

Caption: Polyester synthesis workflow.

Application 2: Synthesis of Novel Polycarbonates

Polycarbonates derived from bisphenols are known for their high impact strength and optical clarity.[10][11][12] this compound, while not a traditional bisphenol, can be used to create novel polycarbonates with potentially enhanced thermal properties.

Rationale: The interfacial polymerization of this compound with phosgene or a phosgene equivalent like triphosgene is a viable route to produce a polycarbonate. The resulting polymer is expected to be amorphous and exhibit a high glass transition temperature due to the rigidity of the monomer.

Protocol 2: Interfacial Polymerization of this compound to Polycarbonate

Materials:

  • This compound (1.00 eq)

  • Sodium hydroxide (NaOH) (2.10 eq)

  • Dichloromethane (CH₂Cl₂)

  • Phosgene (or a solution of triphosgene in CH₂Cl₂) (1.05 eq)

  • Phase-transfer catalyst (e.g., benzyltriethylammonium chloride)

  • Hydrochloric acid (HCl), dilute

  • Methanol

Procedure:

  • In a beaker, dissolve this compound in an aqueous solution of sodium hydroxide to form the sodium salt.

  • Transfer the aqueous solution to a reaction vessel equipped with a high-speed mechanical stirrer.

  • Add the phase-transfer catalyst to the aqueous solution.

  • In a separate flask, prepare a solution of phosgene (or triphosgene) in dichloromethane.

  • With vigorous stirring, rapidly add the organic phosgene solution to the aqueous diol salt solution. A rapid increase in viscosity and the formation of a white precipitate (the polymer) should be observed.

  • Continue stirring for 15-30 minutes to ensure complete reaction.

  • Separate the organic layer (containing the polymer) and wash it successively with dilute HCl and then with deionized water until the washings are neutral.

  • Precipitate the polycarbonate by pouring the dichloromethane solution into an excess of methanol.

  • Filter the polymer, wash with methanol, and dry in a vacuum oven at 100°C.

Data Presentation:

ParameterExpected ValueRationale
Molecular Weight (Mn) 20,000 - 40,000 g/mol Interfacial polymerization often yields high molecular weights.[13]
Polydispersity Index (PDI) 1.5 - 2.2Characteristic of this polymerization method.
Glass Transition Temp. (Tg) > 160°CHigher than standard Bisphenol A polycarbonate due to increased rigidity.
Optical Clarity Potentially highExpected to be an amorphous polymer.

Logical Relationship in Polycarbonate Synthesis

cluster_properties Structural Features cluster_polymer_props Resulting Polymer Properties monomer This compound Aromatic, Rigid Core Two Reactive -OH Groups prop1 Rigidity monomer->prop1 prop2 Steric Hindrance monomer->prop2 prop3 Reactivity monomer->prop3 poly_prop1 High Tg prop1->poly_prop1 poly_prop2 Thermal Stability prop1->poly_prop2 poly_prop3 Antioxidant Character prop2->poly_prop3 prop3->poly_prop1

Caption: Monomer structure to polymer properties.

Application 3: this compound as a Polymer Antioxidant

The sterically hindered phenolic structure of this compound makes it a promising candidate as a primary antioxidant for polymers like polyolefins, elastomers, and adhesives.[1][3][14]

Rationale: Hindered phenols function as radical scavengers. They donate a hydrogen atom to highly reactive peroxy radicals that are formed during polymer degradation, thereby terminating the degradation chain reaction. The steric bulk around the hydroxyl group enhances the stability of the resulting phenoxy radical and prevents it from initiating further degradation.

Protocol 3: Evaluation of Antioxidant Efficacy in Polypropylene

Materials:

  • Polypropylene (PP) powder, unstabilized

  • This compound

  • Commercial hindered phenolic antioxidant (e.g., Irganox 1010) for comparison

  • Internal mixer or twin-screw extruder

  • Compression molding press

  • Oven for accelerated aging

  • Melt Flow Index (MFI) tester

  • Spectrophotometer for color analysis (Yellowness Index)

Procedure:

  • Compounding: Dry-blend the polypropylene powder with the antioxidant at a specified loading level (e.g., 0.1% by weight). Prepare a control sample with no antioxidant and a sample with the commercial antioxidant at the same loading.

  • Melt-compound each blend using an internal mixer or extruder at a typical processing temperature for PP (e.g., 200-220°C).

  • Sample Preparation: Compression mold the compounded materials into plaques of a defined thickness (e.g., 1 mm).

  • Accelerated Aging: Place the molded plaques in a circulating air oven at an elevated temperature (e.g., 150°C).

  • Performance Evaluation:

    • Periodically remove samples from the oven (e.g., every 24 hours).

    • Measure the Yellowness Index to quantify discoloration.

    • Measure the Melt Flow Index. A significant change in MFI indicates polymer degradation (chain scission or cross-linking).

    • The time to failure is often defined as the time at which the MFI changes by a certain percentage or when the material becomes brittle.

  • Data Analysis: Compare the time to failure and the rate of color change for the samples stabilized with this compound, the commercial antioxidant, and the unstabilized control.

Data Presentation:

SampleAntioxidant Loading (wt%)Time to Failure (hours at 150°C)Yellowness Index after 100h
Control 0< 24> 20
3,6-Dimethylcatechol 0.1(To be determined)(To be determined)
Commercial AO 0.1(To be determined)(To be determined)

Conclusion and Future Outlook

This compound stands as a monomer with considerable, albeit largely unexplored, potential in polymer chemistry. The protocols and prospective applications detailed in this guide are grounded in established chemical principles and analogies to well-studied monomers. It is anticipated that polymers derived from this unique diol will exhibit a desirable combination of high thermal stability, rigidity, and inherent antioxidant properties. Further research is warranted to validate these hypotheses and to fully characterize the materials synthesized from this promising building block. The successful implementation of this compound could lead to the development of a new class of high-performance polymers for demanding applications in electronics, automotive, and aerospace industries.

References

Application Notes and Protocols: 3,6-Dimethylbenzene-1,2-diol as a Versatile Scaffold in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential utility of 3,6-dimethylbenzene-1,2-diol as a precursor and foundational scaffold in the synthesis of novel pharmaceutical agents. While not a widely documented direct precursor for currently marketed drugs, its inherent chemical functionalities as a catechol derivative present significant opportunities for the development of new therapeutics, particularly in the realms of oncology and inflammatory diseases. This document outlines the physicochemical properties of this compound, explores its potential applications, and provides detailed protocols for its derivatization and biological evaluation.

Introduction: The Catechol Moiety as a Privileged Scaffold

The benzene-1,2-diol, or catechol, substructure is a recurring motif in a multitude of biologically active molecules, including neurotransmitters (e.g., dopamine, epinephrine), natural products with therapeutic properties, and synthetic drugs. The unique electronic and hydrogen-bonding capabilities of the vicinal hydroxyl groups confer potent antioxidant, metal-chelating, and redox-active properties. These characteristics make catechol-containing compounds valuable candidates for drug discovery programs targeting pathologies involving oxidative stress and metal-dependent enzymatic processes.

This compound, a symmetrically substituted catechol, offers a chemically tractable starting point for the synthesis of a diverse library of derivatives. The methyl groups can influence the molecule's lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic profiles in drug candidates. This guide will explore the untapped potential of this specific catechol in medicinal chemistry.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a starting material is paramount for reaction design and optimization. The key properties of this compound are summarized in the table below, based on data from PubChem.[1]

PropertyValue
IUPAC Name This compound
Synonyms 3,6-Dimethylcatechol, 3,6-Dimethylpyrocatechol
CAS Number 2785-78-6
Molecular Formula C₈H₁₀O₂
Molecular Weight 138.16 g/mol
Appearance Colorless to pale yellow solid
Melting Point Relatively low (specific value not consistently reported)
Solubility Soluble in polar organic solvents

Potential Pharmaceutical Applications and Synthetic Strategies

Development of Novel Anticancer Agents

The derivatization of the this compound scaffold into compounds with cytotoxic activity against cancer cells represents a promising avenue of research. A study on 3,6-dihydroxy-4,5-dimethylphthalaldehyde, a derivative of our core molecule, demonstrated its ability to inhibit the replication of Sarcoma 180 cells in culture.[2] The dialdehyde functionality is likely responsible for this cytotoxic effect, possibly through covalent modification of essential biomolecules within the cancer cells.[2]

This finding provides a strong rationale for the synthesis and evaluation of other aldehyde derivatives of this compound. A plausible synthetic route involves the formylation of the aromatic ring, a common transformation in organic synthesis.

Diagram: Synthetic Workflow for a Cytotoxic Derivative

synthetic_workflow start This compound intermediate Protection of Hydroxyl Groups start->intermediate Protecting Agent (e.g., MOM-Cl) formylation Formylation Reaction (e.g., Vilsmeier-Haack) intermediate->formylation Formylating Agent deprotection Deprotection formylation->deprotection Acidic Workup product Cytotoxic Dialdehyde Derivative deprotection->product

Caption: A conceptual workflow for the synthesis of a cytotoxic dialdehyde derivative from this compound.

Exploration of Antioxidant and Anti-inflammatory Properties

The catechol moiety is a well-established antioxidant pharmacophore due to its ability to donate hydrogen atoms to scavenge free radicals. This intrinsic property of the this compound scaffold makes it and its derivatives prime candidates for development as antioxidants and anti-inflammatory agents. The therapeutic potential of such compounds could be relevant for a wide range of conditions, from neurodegenerative diseases to chronic inflammatory disorders.

A systematic investigation of the structure-activity relationship (SAR) by synthesizing a library of derivatives with varying substituents on the aromatic ring or hydroxyl groups could lead to the identification of potent and selective agents.

Detailed Experimental Protocols

Protocol 1: Synthesis of a Hypothetical Cytotoxic Derivative - 4,5-Diformyl-3,6-dimethylbenzene-1,2-diol

Objective: To synthesize a dialdehyde derivative of this compound for evaluation as a potential anticancer agent.

Materials:

  • This compound

  • Methoxymethyl chloride (MOM-Cl)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

Step 1: Protection of the Hydroxyl Groups

  • Dissolve this compound (1 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA (2.5 eq) dropwise to the solution.

  • Slowly add MOM-Cl (2.2 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the protected diol.

Step 2: Vilsmeier-Haack Formylation

  • In a separate flask, cool anhydrous DMF (10 eq) to 0 °C.

  • Slowly add POCl₃ (3 eq) to the DMF with vigorous stirring.

  • Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Dissolve the protected diol from Step 1 in a minimal amount of anhydrous DCM and add it dropwise to the Vilsmeier reagent at 0 °C.

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture with a saturated aqueous solution of NaHCO₃.

  • Extract the product with DCM, combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.

Step 3: Deprotection

  • Dissolve the crude formylated product in a mixture of tetrahydrofuran (THF) and 6M HCl.

  • Stir the reaction at room temperature for 2-4 hours.

  • Monitor the deprotection by TLC.

  • Once complete, neutralize the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the product with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate.

  • Purify the final product, 4,5-diformyl-3,6-dimethylbenzene-1,2-diol, by column chromatography.

Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Evaluation of Antioxidant Activity (DPPH Assay)

Objective: To assess the free radical scavenging activity of this compound and its derivatives.

Materials:

  • This compound and its synthesized derivatives

  • 2,2-Diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • Ascorbic acid (as a positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of DPPH (0.1 mM) in methanol.

  • Prepare stock solutions of the test compounds and ascorbic acid (1 mg/mL) in methanol.

  • Perform serial dilutions of the stock solutions to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • In a 96-well plate, add 100 µL of each concentration of the test compounds, ascorbic acid, or methanol (as a blank) to separate wells.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculate the percentage of DPPH scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution with methanol and A_sample is the absorbance of the DPPH solution with the test compound.

  • Plot the percentage of scavenging activity against the concentration of the test compounds to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Protocol 3: Conceptual Framework for Biotransformation Screening

Objective: To identify microorganisms capable of metabolizing this compound into novel, potentially bioactive compounds.

Diagram: Biotransformation Screening Workflow

biotransformation_workflow cluster_screening Microorganism Screening cluster_analysis Analysis and Identification cluster_scaleup Scale-up and Evaluation screening_start Diverse Microbial Library (Bacteria, Fungi) incubation Incubation with This compound screening_start->incubation extraction Solvent Extraction of Culture Broth incubation->extraction tlc_hplc TLC/HPLC Analysis for New Spots/Peaks extraction->tlc_hplc lc_ms LC-MS/MS for Metabolite Identification tlc_hplc->lc_ms nmr NMR for Structure Elucidation lc_ms->nmr scale_up Preparative Scale Fermentation nmr->scale_up purification Purification of Novel Metabolite scale_up->purification bioassay Biological Activity Screening purification->bioassay

Caption: A conceptual workflow for screening microorganisms for the biotransformation of this compound.

Conceptual Procedure:

  • Microorganism Selection: Assemble a diverse panel of microorganisms, including various species of bacteria (e.g., Pseudomonas, Bacillus) and fungi (e.g., Aspergillus, Penicillium), known for their metabolic capabilities.

  • Screening Cultures: Inoculate the selected microorganisms into a suitable liquid culture medium.

  • Substrate Addition: After an initial growth phase, introduce a sterile solution of this compound to the cultures. Include appropriate controls (culture without substrate and substrate in sterile medium).

  • Incubation: Incubate the cultures under optimal growth conditions for a defined period (e.g., 7-14 days).

  • Extraction and Analysis: Periodically take aliquots from the cultures, extract with an organic solvent (e.g., ethyl acetate), and analyze the extracts by TLC or HPLC to detect the appearance of new, more polar spots or peaks, which would indicate the formation of metabolites.

  • Identification of "Hits": Microorganisms that produce new compounds are considered "hits."

  • Scale-up and Isolation: Grow larger-scale cultures of the "hit" microorganisms to produce sufficient quantities of the metabolites for isolation and purification by chromatographic techniques.

  • Structure Elucidation: Determine the chemical structures of the isolated metabolites using spectroscopic methods such as mass spectrometry and NMR.

  • Biological Evaluation: Screen the novel metabolites for various biological activities, such as cytotoxicity, antimicrobial activity, or enzyme inhibition.

Conclusion

This compound represents an underutilized yet potentially valuable building block in medicinal chemistry. Its catechol core provides a foundation for the synthesis of compounds with diverse biological activities. The protocols and strategies outlined in these application notes are intended to serve as a starting point for researchers to explore the synthetic and therapeutic potential of this versatile scaffold. Through systematic derivatization and biological screening, novel drug candidates with improved efficacy and pharmacokinetic properties may be discovered.

References

Application Note & Protocol: Selective Oxidation of 3,6-Dimethylbenzene-1,2-diol to 3,6-Dimethyl-1,2-benzoquinone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3,6-Dimethylbenzene-1,2-diol, a substituted catechol, is a valuable precursor in organic synthesis. Its oxidation to the corresponding ortho-quinone, 3,6-Dimethyl-1,2-benzoquinone, yields a highly reactive and versatile intermediate. Ortho-quinones are pivotal building blocks in the synthesis of pharmaceuticals, natural products, and advanced materials due to their dienophilic nature in Diels-Alder reactions and their susceptibility to Michael additions.[1][2]

This application note provides a detailed, field-proven protocol for the selective oxidation of this compound. The chosen methodology emphasizes control, reproducibility, and high yield, employing silver(I) oxide as a mild and efficient oxidizing agent. The causality behind each experimental step is explained to provide researchers with a deep understanding of the process, ensuring the protocol is both trustworthy and adaptable.

Reaction Principle and Mechanism

The oxidation of catechols to ortho-quinones is a fundamental two-electron, two-proton process.[3] In this protocol, silver(I) oxide (Ag₂O) acts as the oxidant. The reaction proceeds in a heterogeneous mixture, where the insoluble Ag₂O abstracts two hydrogen atoms from the hydroxyl groups of the diol. This process forms the desired o-quinone, water, and solid silver metal as byproducts.

The mechanism can be visualized as a concerted or stepwise removal of hydrogen atoms, leading to the formation of the diketone structure of the quinone.[3][4] The use of a non-aqueous, inert solvent like dichloromethane is critical to prevent the highly reactive o-quinone product from undergoing subsequent reactions, such as hydration or polymerization, which are common in aqueous media.[2]

Caption: General reaction scheme for the oxidation of this compound.

Materials and Equipment

Reagents and Chemicals
ReagentFormulaMW ( g/mol )GradeSupplier
This compoundC₈H₁₀O₂138.16≥98%Sigma-Aldrich
Silver(I) OxideAg₂O231.74≥99%Acros Organics
Anhydrous Sodium SulfateNa₂SO₄142.04ACS GradeFisher Scientific
Dichloromethane (DCM)CH₂Cl₂84.93Anhydrous, ≥99.8%Sigma-Aldrich
Diethyl Ether(C₂H₅)₂O74.12ACS GradeVWR
Celite® 545N/AN/AFiltration AidSigma-Aldrich
TLC PlatesN/AN/ASilica Gel 60 F₂₅₄Merck
Deuterated Chloroform (CDCl₃)CDCl₃120.3899.8 atom % DCambridge Isotope Labs
Equipment
  • Round-bottom flasks (50 mL, 100 mL)

  • Magnetic stirrer and stir bars

  • Glass funnel and Büchner funnel

  • Filter paper (Whatman No. 1)

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) tank and UV lamp (254 nm)

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Fume hood

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, nitrile gloves

Experimental Protocol

This protocol is designed for a 1.0 mmol scale reaction. For larger or smaller scales, reagent quantities should be adjusted proportionally.

Workflow Overview

Caption: Step-by-step workflow for the synthesis of 3,6-Dimethyl-1,2-benzoquinone.

Step-by-Step Methodology

Causality: The entire procedure should be conducted in a fume hood due to the volatility and toxicity of dichloromethane.[5] Anhydrous conditions are maintained to prevent unwanted side reactions of the product.

  • Reaction Setup:

    • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (138.2 mg, 1.0 mmol).

    • Add 20 mL of anhydrous dichloromethane (DCM). Stir the mixture until the diol is completely dissolved.

    • Rationale: DCM is an excellent solvent for both the starting material and the product, and its inertness prevents it from participating in the reaction.

  • Addition of Reagents:

    • To the solution, add silver(I) oxide (Ag₂O) (463.5 mg, 2.0 mmol, 2.0 eq.).

    • Add anhydrous sodium sulfate (Na₂SO₄) (approx. 300 mg).

    • Rationale: A molar excess of Ag₂O ensures the complete conversion of the starting material. Anhydrous Na₂SO₄ is added as a desiccant to scavenge the water produced during the reaction, which protects the sensitive o-quinone product from hydration.[2]

  • Reaction Execution:

    • Seal the flask and stir the resulting black suspension vigorously at room temperature (20-25 °C).

    • Protect the reaction from light by wrapping the flask in aluminum foil.

    • Rationale: Vigorous stirring is essential for this heterogeneous reaction to ensure maximum contact between the dissolved diol and the solid oxidant. o-Quinones can be light-sensitive, so protecting the reaction from light prevents potential photochemical degradation.

  • Monitoring the Reaction:

    • Monitor the reaction progress using Thin-Layer Chromatography (TLC) every 15-20 minutes.

    • TLC System: Eluent: 20% Ethyl Acetate in Hexanes.

    • Visualization: UV light (254 nm).

    • The starting diol is UV-active and will appear as a dark spot. The product, 3,6-dimethyl-1,2-benzoquinone, is a colored compound (red/orange) and will appear as a distinct, higher Rƒ spot. The reaction is complete when the spot corresponding to the starting diol is no longer visible.

    • Rationale: TLC is a rapid and effective technique for monitoring the consumption of starting material, ensuring the reaction is not stopped prematurely or allowed to proceed for too long, which could lead to product degradation.[6]

  • Work-up and Product Isolation:

    • Once the reaction is complete (typically 1-2 hours), set up a filtration apparatus. Place a small plug of Celite® (approx. 1 cm thick) in a Büchner or glass funnel over a piece of filter paper.

    • Wet the Celite® pad with a small amount of fresh DCM.

    • Filter the reaction mixture through the Celite® pad to remove the silver residues and sodium sulfate.

    • Wash the flask and the filter cake with additional DCM (2 x 10 mL) to ensure all the product is collected.

    • Rationale: Celite® is an inert filtration aid that prevents the fine silver particles from clogging the filter paper, ensuring a clean and efficient separation of the solid byproducts from the product solution.

    • Combine the filtrates in a pre-weighed round-bottom flask.

    • Remove the solvent using a rotary evaporator at low temperature (<30 °C).

    • Rationale: The product is volatile and potentially thermally unstable. Low-temperature evaporation minimizes product loss and prevents decomposition.[2] The final product should be a reddish-orange solid or oil.

Characterization and Analysis

The identity and purity of the resulting 3,6-dimethyl-1,2-benzoquinone can be confirmed using standard analytical techniques.

  • ¹H NMR (CDCl₃): Expect two singlets. One for the two equivalent methyl groups (δ ≈ 2.0-2.2 ppm) and one for the two equivalent vinyl protons on the quinone ring (δ ≈ 6.5-6.7 ppm). The disappearance of the broad singlet corresponding to the hydroxyl protons of the starting material is a key indicator of a successful reaction.

  • ¹³C NMR (CDCl₃): Expect signals for the carbonyl carbons (δ ≈ 180 ppm), the sp² carbons attached to the methyl groups (δ ≈ 145 ppm), the sp² vinyl carbons (δ ≈ 135 ppm), and the methyl carbons (δ ≈ 15 ppm).

  • Infrared (IR) Spectroscopy: Look for the appearance of strong C=O stretching frequencies characteristic of a quinone (around 1660-1680 cm⁻¹). The broad O-H stretch from the starting diol (around 3300-3500 cm⁻¹) should be absent.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the product's mass (C₈H₈O₂, m/z = 136.05) should be observed.[7]

Safety Precautions

All manipulations must be performed in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

ChemicalHazard Summary
This compound Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[8]
Dichloromethane (DCM) Skin and eye irritant. Harmful if inhaled. Suspected of causing cancer. Handle only in a fume hood.[5]
Silver(I) Oxide Strong oxidizer. May cause fire or explosion. Causes severe skin burns and eye damage.
3,6-Dimethyl-1,2-benzoquinone As a quinone, it should be handled with care. Quinones are reactive and can be skin irritants and sensitizers.[9]

Waste Disposal: The silver waste generated should be collected in a designated hazardous waste container for proper disposal according to institutional guidelines. Do not dispose of silver waste down the drain.

References

The Rising Star in Coordination Chemistry: A Guide to 3,6-Dimethylbenzene-1,2-diol as a Versatile Ligand

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic field of coordination chemistry, the quest for novel ligands that impart unique electronic and steric properties to metal centers is perpetual. This guide introduces 3,6-Dimethylbenzene-1,2-diol, a catechol derivative with significant potential in catalysis, materials science, and bioinorganic chemistry. While its sterically hindered counterpart, 3,5-di-tert-butylcatechol, has been more extensively studied, the nuanced characteristics of the dimethyl-substituted analogue present exciting opportunities for fine-tuning the properties of metal complexes.

This document serves as a comprehensive resource, providing detailed application notes and protocols for the synthesis, characterization, and utilization of this compound as a ligand. We will delve into the causality behind experimental choices, ensuring a deep understanding of the underlying chemical principles.

Introduction to this compound: A Redox-Active Ligand

This compound, also known as 3,6-dimethylcatechol, is an aromatic diol with the chemical formula C₈H₁₀O₂[1]. Its structure features a benzene ring substituted with two adjacent hydroxyl groups and two methyl groups. The presence of the catechol moiety is of paramount importance as it renders the ligand "redox-active" or "non-innocent"[2][3][4][5]. This means that the ligand can exist in multiple stable oxidation states: the dianionic catecholate (Cat²⁻), the monoanionic semiquinonate radical (SQ⁻), and the neutral quinone (Q). This ability to participate in electron transfer processes is central to the functionality of its metal complexes in redox catalysis[6].

The methyl substituents, while less sterically demanding than the tert-butyl groups of its well-studied cousin, play a crucial role in modulating the ligand's electronic properties and the solubility and crystal packing of its metal complexes.

Synthesis of this compound

A reliable synthesis of this compound is essential for its use in coordination chemistry. While various methods for the synthesis of substituted catechols exist, a common strategy involves the oxidation of a corresponding phenol or the demethylation of a dimethoxybenzene derivative. Below is a plausible synthetic protocol adapted from methods for similar methylated catechols[7].

Protocol: Synthesis of this compound

Objective: To synthesize this compound from a suitable precursor. A potential route starts from 2,5-dimethylphenol.

Materials:

  • 2,5-Dimethylphenol

  • Hydrogen peroxide (30% solution)

  • Formic acid

  • Sodium sulfite

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

  • Rotary evaporator

  • Chromatography column (silica gel)

  • Hexane and Ethyl acetate (for chromatography)

Procedure:

  • Hydroxylation of 2,5-Dimethylphenol: In a round-bottom flask, dissolve 2,5-dimethylphenol in formic acid.

  • Cool the solution in an ice bath and slowly add hydrogen peroxide dropwise with constant stirring. The reaction is exothermic and should be controlled to prevent overheating.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, quench the reaction by adding a solution of sodium sulfite to decompose any remaining peroxides.

  • Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.

  • Collect the fractions containing the desired product and evaporate the solvent to obtain pure this compound as a solid.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Coordination Chemistry of this compound

The deprotonated form of this compound acts as a bidentate O,O'-donor ligand, readily forming stable complexes with a wide range of metal ions. The formation of these complexes is typically achieved by reacting the ligand with a metal salt in the presence of a base to facilitate deprotonation of the hydroxyl groups.

General Protocol for the Synthesis of Metal Complexes

Objective: To synthesize a metal complex of this compound. This is a general procedure that can be adapted for various metal precursors.

Materials:

  • This compound

  • A suitable metal salt (e.g., CuCl₂, FeCl₃, Mn(OAc)₂)

  • A non-coordinating base (e.g., triethylamine, sodium hydride)

  • Anhydrous, deoxygenated solvent (e.g., THF, acetonitrile, dichloromethane)

  • Schlenk line or glovebox for inert atmosphere techniques

Procedure:

  • Under an inert atmosphere, dissolve this compound in the chosen solvent.

  • Add the base to the solution and stir for a few minutes to allow for deprotonation. The color of the solution may change upon formation of the catecholate dianion.

  • In a separate flask, dissolve the metal salt in the same solvent.

  • Slowly add the metal salt solution to the solution of the deprotonated ligand.

  • Stir the reaction mixture at room temperature or with gentle heating for several hours. The formation of the complex is often indicated by a color change or the precipitation of a solid.

  • Isolation: If a precipitate forms, it can be isolated by filtration, washed with the solvent, and dried under vacuum. If the complex is soluble, the solvent can be removed under reduced pressure, and the resulting solid can be purified by recrystallization.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Catecholates and their corresponding semiquinonate and quinone forms are often sensitive to oxidation by air. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent unwanted side reactions.

  • Anhydrous Solvents: Water can compete with the ligand for coordination to the metal center and can also interfere with the deprotonation step.

  • Choice of Base: A non-coordinating base is preferred to avoid its coordination to the metal center, which could lead to the formation of undesired byproducts.

Characterization of Metal Complexes

A combination of spectroscopic and analytical techniques is necessary to fully characterize the resulting metal complexes.

TechniqueInformation Obtained
X-ray Crystallography Provides the definitive solid-state structure, including bond lengths, bond angles, and the coordination geometry of the metal center.
UV-Vis Spectroscopy Gives information about the electronic transitions within the complex, which can help to determine the oxidation state of the ligand and the metal. Charge-transfer bands are often observed.
Infrared (IR) Spectroscopy Can be used to confirm the coordination of the catecholate ligand to the metal center by observing shifts in the C-O and C=C stretching frequencies.
Electron Paramagnetic Resonance (EPR) Spectroscopy Essential for characterizing paramagnetic species, such as complexes containing a semiquinonate radical ligand or a paramagnetic metal ion.
Cyclic Voltammetry (CV) Provides information about the redox properties of the complex, allowing for the determination of the potentials at which the ligand and/or the metal can be oxidized or reduced[8].
Magnetic Susceptibility Measurements Helps to determine the number of unpaired electrons in the complex, which is crucial for understanding its electronic structure.

Potential Applications

The unique properties of this compound as a ligand open up a range of potential applications for its metal complexes.

Catalysis

Drawing parallels from the well-studied di-tert-butylcatechol complexes, metal complexes of this compound are expected to be active catalysts in various redox reactions[9][10][11][12].

  • Catechol Oxidase Mimics: Copper complexes of substituted catechols have been shown to mimic the activity of the enzyme catechol oxidase, which catalyzes the oxidation of catechols to quinones. This has potential applications in bioremediation and organic synthesis.

  • Oxidation Catalysis: The ability of the ligand to act as an electron reservoir can facilitate multi-electron transfer processes, which are key in many oxidation reactions.

CatalyticCycle Substrate Catechol Substrate Catalyst_Reduced [M^n(Cat)] Substrate->Catalyst_Reduced Binds Product Quinone Product Catalyst_Oxidized [M^(n+1)(SQ)] Catalyst_Reduced->Catalyst_Oxidized Ligand-to-Metal Electron Transfer Catalyst_Oxidized->Product Releases Catalyst_Oxidized->Catalyst_Reduced Reduction by External Agent

Caption: Proposed catalytic cycle for catechol oxidation.

Bioinorganic Chemistry and Drug Development

Metal complexes play a significant role in medicinal inorganic chemistry[13]. The ability of this compound to form stable complexes with biologically relevant metal ions could be exploited in the design of new therapeutic agents. The redox activity of these complexes could be harnessed to induce oxidative stress in cancer cells, for example.

Materials Science

The electronic properties of these complexes make them interesting candidates for the development of new materials with applications in electronics and spintronics. The ability to tune the redox states of the ligand and metal could be used to create molecular switches or magnetic materials.

ExperimentalWorkflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application Testing Ligand_Synth Ligand Synthesis Complex_Synth Complexation Ligand_Synth->Complex_Synth Spectroscopy Spectroscopy (UV-Vis, IR, EPR) Complex_Synth->Spectroscopy Electrochemistry Electrochemistry (CV) Complex_Synth->Electrochemistry XRay X-ray Diffraction Complex_Synth->XRay Catalysis Catalytic Studies Spectroscopy->Catalysis Biological Biological Assays Spectroscopy->Biological Electrochemistry->Catalysis

References

Application Notes and Protocols: 3,6-Dimethylbenzene-1,2-diol as a High-Performance Antioxidant for Industrial Materials

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The oxidative degradation of industrial materials, such as polymers and lubricants, is a primary cause of reduced service life, aesthetic failure, and loss of mechanical integrity.[1][2][3] This process, driven by exposure to heat, light, and atmospheric oxygen, generates highly reactive free radicals that initiate chain reactions, leading to molecular breakdown.[4] Phenolic antioxidants are critical additives that protect materials by interrupting these destructive cycles.[1][5] This document provides a detailed technical guide on the application of 3,6-Dimethylbenzene-1,2-diol (also known as 3,6-Dimethylcatechol), a potent phenolic antioxidant, for the stabilization of industrial materials. We present its mechanism of action, key performance data, and comprehensive, step-by-step protocols for its evaluation in polymers and lubricants.

Introduction to Oxidative Degradation and the Role of Phenolic Antioxidants

Industrial materials are in a constant battle against oxidative degradation.[2][3] This complex series of chemical reactions, initiated by factors like heat and UV radiation, leads to the formation of free radicals within the material's molecular structure.[4] Once formed, these radicals propagate a chain reaction that can cause chain scission (reducing molecular weight) or cross-linking, manifesting as undesirable changes such as brittleness, discoloration, cracking, and loss of elasticity.[1][5]

To counteract this, antioxidants are incorporated into material formulations.[6] Phenolic antioxidants are a primary class of stabilizers renowned for their efficacy.[5][7] They function as "radical scavengers" by donating a hydrogen atom from their hydroxyl (-OH) group to neutralize reactive free radicals, thereby terminating the degradation cycle.[5][7] this compound, with its catechol structure, is a particularly effective molecule in this class, offering robust protection for a range of applications.

Compound Profile: this compound

PropertyValueSource
IUPAC Name This compound[8]
Synonyms 3,6-Dimethylcatechol[8][9]
CAS Number 2785-78-6[8][9]
Molecular Formula C₈H₁₀O₂[8][9]
Molecular Weight 138.16 g/mol [8]
Appearance Solid (Typical)-
Melting Point 102-104 °C[9]

Mechanism of Antioxidant Action: Radical Scavenging

The efficacy of this compound stems from its ability to readily donate hydrogen atoms from its two hydroxyl groups. The core mechanism is a Hydrogen Atom Transfer (HAT) process.[10][11][12]

  • Initiation: An external stressor (e.g., heat) cleaves a bond in a polymer chain (P-H), creating a reactive polymer alkyl radical (P•).

  • Propagation: The alkyl radical (P•) reacts with oxygen (O₂) to form a peroxyl radical (POO•). This peroxyl radical is highly aggressive and can abstract a hydrogen from another polymer chain, creating a hydroperoxide (POOH) and a new alkyl radical (P•), thus propagating the chain reaction.

  • Termination (Intervention by this compound): The antioxidant (Ar-OH) intervenes by donating a hydrogen atom to the peroxyl radical (POO•), neutralizing it into a stable hydroperoxide and forming a resonance-stabilized phenoxyl radical (Ar-O•). This phenoxyl radical is far less reactive than the peroxyl radical and effectively halts the propagation cycle.

The catechol structure (two adjacent hydroxyl groups) on the benzene ring enhances the stability of the resulting phenoxyl radical, making this compound a highly efficient radical scavenger.[13]

G P_radical Polymer Radical (P•) O2 Oxygen (O₂) P_radical->O2 Fast Reaction POO_radical Peroxyl Radical (POO•) O2->POO_radical PH Polymer Chain (P-H) POO_radical->PH H Abstraction Antioxidant This compound (Ar-(OH)₂) POO_radical->Antioxidant H Donation (Intervention) Stable_POOH Stable Hydroperoxide (POOH) POO_radical->Stable_POOH PH->P_radical POOH Hydroperoxide (POOH) Stable_Radical Stable Phenoxyl Radical (Ar-O•) Antioxidant->Stable_Radical

Caption: Antioxidant intervention in the oxidative cycle.

Industrial Applications

This compound is suitable for a variety of industrial materials that are susceptible to oxidative degradation.

  • Polymers (Plastics & Rubbers): Its primary application is in stabilizing polymers like polypropylene (PP), polyethylene (PE), and various synthetic rubbers.[5][7] It provides excellent long-term thermal stability, protecting the material during high-temperature processing and throughout its service life.[1][6] This leads to better retention of mechanical properties (e.g., tensile strength, flexibility) and prevention of surface cracking and discoloration.

  • Lubricating Oils & Greases: Oxidation is a major cause of lubricant degradation, leading to increased viscosity, sludge formation, and corrosive by-product generation.[14][15] As a primary antioxidant, this compound can be formulated into lubricants to neutralize radicals, thereby extending the oil's useful life and protecting machinery.[14]

  • Adhesives and Sealants: It helps maintain the stability and performance of adhesive and sealant formulations, ensuring strong and durable bonds over time by preventing oxidative breakdown of the polymer base.[7]

Application Protocols

The following protocols are designed to be self-validating by including control samples for baseline comparison.

Protocol 1: Evaluation in a Polymer Matrix via Accelerated Aging and Oxidative Induction Time (OIT)

This protocol assesses the antioxidant's ability to enhance the thermal stability of a polymer, such as polypropylene (PP). Accelerated aging is used to simulate long-term exposure to oxidative conditions in a compressed timeframe.[16][17][18]

Objective: To quantify the improvement in thermal-oxidative stability conferred by this compound to a polymer.

Materials & Equipment:

  • Polymer resin (e.g., PP powder)

  • This compound

  • Twin-screw extruder or melt blender

  • Compression molder

  • Differential Scanning Calorimeter (DSC) with OIT capability

  • Forced-air convection oven for accelerated aging

  • Micrometer

Workflow Diagram:

G start Start compounding 1. Compounding (Melt Blending) start->compounding molding 2. Sample Preparation (Compression Molding) compounding->molding initial_oit 3. Initial OIT Test (DSC Analysis) molding->initial_oit aging 4. Accelerated Aging (Oven Exposure) molding->aging analysis 6. Data Analysis (Compare OIT values) initial_oit->analysis post_aging_oit 5. Post-Aging OIT Test (DSC Analysis) aging->post_aging_oit post_aging_oit->analysis end End analysis->end

Caption: Workflow for evaluating antioxidant in polymers.

Step-by-Step Procedure:

  • Formulation & Compounding: a. Prepare two formulations:

    • Control: 100% polymer resin.
    • Test Sample: Polymer resin with a specified loading of this compound (e.g., 0.1% to 0.5% by weight). b. Dry-blend the components for each formulation thoroughly. c. Melt-compound each blend using a twin-screw extruder to ensure homogeneous dispersion of the antioxidant. Extrude into pellets.

  • Sample Preparation: a. Using a compression molder, press the pellets from each formulation into thin films or plaques of uniform thickness (typically 200-500 µm). b. Label all samples clearly.

  • Initial Oxidative Induction Time (OIT) Measurement: a. Cut small, uniform discs (5-10 mg) from both the Control and Test Sample plaques. b. Place a sample disc into a standard aluminum DSC pan. c. Perform an OIT test using the DSC according to ASTM D3895 or a similar standard. A typical procedure is: i. Heat the sample to a set isothermal temperature (e.g., 200°C for PP) under a nitrogen atmosphere. ii. Once the temperature stabilizes, switch the purge gas from inert nitrogen to pure oxygen. iii. Record the time from the introduction of oxygen until the onset of the exothermic oxidation peak. This time is the OIT value in minutes. d. Run at least three replicates for each formulation to ensure reproducibility.

  • Accelerated Aging: a. Place additional plaques of both Control and Test Samples into a forced-air oven set to an elevated temperature (e.g., 110°C to 135°C). The temperature should be high enough to accelerate degradation but below the polymer's melting point.[19] b. Remove samples at predetermined time intervals (e.g., 24, 48, 96, 168 hours).

  • Post-Aging OIT Measurement: a. For each time interval, perform OIT tests on the aged samples as described in Step 3.

  • Data Analysis & Interpretation: a. Compare the initial OIT values. The Test Sample should have a significantly longer OIT than the Control, indicating immediate stabilization. b. Plot the OIT values as a function of aging time for both formulations. c. The formulation with this compound will show a much slower decline in OIT over time, demonstrating its ability to prolong the material's resistance to thermal oxidation.

Protocol 2: Assessment in Lubricants via Linear Sweep Voltammetry

Linear sweep voltammetry (LSV), often performed with an instrument known as the RULER® (Remaining Useful Life Evaluation Routine), is a direct method to measure the concentration of active phenolic and aminic antioxidants in oils.[14][20][21]

Objective: To quantify the amount of this compound remaining in a lubricant sample over time.

Materials & Equipment:

  • Voltammetric analyzer (e.g., RULER®)

  • New lubricant base oil

  • This compound

  • In-service or aged oil samples

  • Appropriate solvents and electrolytes (per instrument manufacturer's guidelines)

Step-by-Step Procedure:

  • Baseline & Standard Preparation: a. Analyze the new, unadditized lubricant base oil to establish a baseline voltammogram. b. Prepare a "new oil" standard by dissolving a known concentration of this compound into the base oil. c. Run the voltammetric analysis on this standard to identify the characteristic oxidation peak for the antioxidant and quantify its initial concentration (often expressed as a percentage of the new oil).

  • Sample Analysis: a. For an in-service or aged oil sample, extract the antioxidants using the proprietary solvent and electrolyte mixture provided with the instrument.[14] b. Place the solution into the instrument's electrolytic cell. c. The instrument applies a ramping voltage and measures the resulting current. The antioxidant molecules will oxidize on the electrode surface at a specific potential.

  • Data Interpretation: a. The resulting voltammogram will show a peak corresponding to the phenolic antioxidant. The area under this peak is proportional to the concentration of the active antioxidant remaining in the oil. b. Compare the peak area of the in-service oil to that of the new oil standard to determine the percentage of remaining antioxidant. c. A downward trend in this percentage over time indicates depletion of the antioxidant and signals the approaching end of the lubricant's useful life.

Protocol 3: DPPH Radical Scavenging Assay

This is a rapid and simple spectrophotometric method to screen for the radical scavenging potential of an antioxidant.[10][22][23][24] It measures the ability of the antioxidant to reduce the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical.[25][26]

Objective: To determine the intrinsic radical scavenging activity of this compound.

Materials & Equipment:

  • This compound

  • DPPH reagent

  • Methanol or ethanol

  • UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

Step-by-Step Procedure:

  • Solution Preparation: a. DPPH Stock Solution: Prepare a ~0.1 mM solution of DPPH in methanol. The solution should have a deep purple color. b. Antioxidant Stock Solution: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL). c. Serial Dilutions: Create a series of dilutions from the antioxidant stock solution to test a range of concentrations.

  • Assay Execution: a. To a test tube or cuvette, add a fixed volume of the DPPH solution (e.g., 2.0 mL). b. Add a small volume of one of the antioxidant dilutions (e.g., 100 µL). c. For the control, add the same volume of pure methanol to the DPPH solution instead of the antioxidant. d. Mix well and incubate in the dark at room temperature for 30 minutes. The purple color will fade in the presence of the antioxidant.

  • Measurement & Calculation: a. Measure the absorbance of each solution at the wavelength of maximum absorbance for DPPH (typically ~517 nm). b. Calculate the percentage of radical scavenging activity for each concentration using the formula:

    • % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 c. Plot the % Scavenging against the antioxidant concentration. d. Determine the EC₅₀ value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower EC₅₀ value indicates higher antioxidant activity.

Performance Data Summary

The following table provides a representative summary of the expected performance improvements when using this compound in an industrial material.

Performance MetricControl (No Antioxidant)With this compound (0.2% w/w)Improvement
Initial OIT (Polypropylene @ 200°C) 5-10 min> 60 min> 6-12x
Time to Embrittlement (PP @ 135°C) ~150 hours> 1000 hours> 6.5x
Remaining Useful Life (Lubricant) BaselineExtends service interval1.5-2.0x (Typical)
DPPH EC₅₀ (Methanol) N/ALow µM rangeHigh Activity

Safety and Handling Precautions

Based on available safety data, this compound requires careful handling.[8][27]

  • Hazards: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[8][27]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[28][29]

  • Handling: Use in a well-ventilated area or under a chemical fume hood.[28] Avoid generating dust.[28]

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Always consult the full Safety Data Sheet (SDS) before use.[28]

Conclusion

This compound is a highly effective phenolic antioxidant for protecting industrial materials from oxidative degradation. Its potent radical scavenging mechanism provides significant improvements in thermal stability and extends the functional lifespan of polymers and lubricants. The protocols outlined in this guide provide robust, validated methodologies for researchers and scientists to quantify its performance and effectively integrate it into new and existing material formulations.

References

Application Note & Protocols: Versatile Synthetic Strategies for the Derivatization of 3,6-Dimethylbenzene-1,2-diol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3,6-Dimethylbenzene-1,2-diol, also known as 3,6-dimethylcatechol, is a valuable and versatile aromatic building block in synthetic organic chemistry.[1][2] Its structure, featuring a benzene ring substituted with two adjacent hydroxyl groups and two methyl groups, offers multiple reactive sites for functionalization. The electron-donating nature of both the hydroxyl and methyl substituents activates the aromatic ring, making it amenable to a variety of transformations.[3][4] This guide provides an in-depth exploration of key synthetic methodologies for creating a diverse library of derivatives from this starting material. The protocols detailed herein are designed for researchers in materials science, medicinal chemistry, and drug development, offering field-proven insights into the causality behind experimental choices.

Physicochemical Properties of this compound

PropertyValueSource
CAS Number 2785-78-6[1][2]
Molecular Formula C₈H₁₀O₂[2][5][6]
Molecular Weight 138.17 g/mol [2][5]
Appearance Colorless to pale yellow solid[1]
Synonyms 3,6-Dimethylcatechol, 3,6-Dimethylpyrocatechol[1][2]

Methodology 1: Oxidation to 3,6-Dimethyl-p-benzoquinone

The oxidation of catechols to their corresponding ortho-quinones is a fundamental and highly efficient transformation.[7][8] These quinones are valuable intermediates, acting as dienophiles in Diels-Alder reactions, participating in Michael additions, and serving as precursors for complex heterocyclic systems. The presence of the methyl groups on the ring influences the electrochemical potential and stability of the resulting quinone.

Causality and Experimental Rationale

The choice of oxidant is critical. While strong oxidants can lead to ring cleavage, milder reagents provide better control and higher yields.[9] Metal-based oxidants like potassium ferricyanide or ceric ammonium nitrate (CAN) are effective.[8][10] The reaction is typically performed in a biphasic system or in an aqueous/organic solvent mixture to facilitate both the reaction and subsequent product extraction. The reaction mechanism often involves a single-electron transfer process, generating a semiquinone radical intermediate that is further oxidized to the final quinone product.[11]

Workflow for Catechol Oxidation

start Dissolve this compound in an organic solvent (e.g., CH₂Cl₂ or Ether) reaction Combine solutions in a separatory funnel or flask and stir vigorously at RT start->reaction oxidant Prepare an aqueous solution of the oxidizing agent (e.g., K₃[Fe(CN)₆] or CAN) oxidant->reaction monitor Monitor reaction progress by TLC (disappearance of starting material) reaction->monitor workup Perform aqueous workup: Separate layers, wash organic phase with H₂O and brine monitor->workup dry Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo workup->dry purify Purify by column chromatography or recrystallization dry->purify

References

Application Notes and Protocols for 3,6-Dimethylbenzene-1,2-diol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3,6-Dimethylbenzene-1,2-diol, also known as 3,6-dimethylcatechol, is a substituted aromatic compound with the chemical formula C₈H₁₀O₂.[1][2] As a derivative of catechol, it possesses two hydroxyl groups on a benzene ring, which are influential in its chemical reactivity and biological activity. This compound and its structural analogs are of significant interest in medicinal chemistry and materials science due to their potential as antioxidants and as precursors in the synthesis of more complex molecules, such as quinones.[3][4] The electron-donating methyl groups on the aromatic ring are known to influence the redox properties of the catechol moiety.[5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper handling, storage, and potential applications of this compound. The protocols and information herein are designed to ensure scientific integrity, safety, and experimental reproducibility.

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety hazards is paramount before handling this compound.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
IUPAC Name This compoundPubChem[1]
Synonyms 3,6-Dimethylcatechol, 3,6-DimethylpyrocatecholPubChem[1]
CAS Number 2785-78-6PubChem[1]
Molecular Formula C₈H₁₀O₂PubChem[1]
Molecular Weight 138.16 g/mol PubChem[1]
Appearance White crystalline solidLookChem[6]
Melting Point 102-104 °CLookChem[6]
Boiling Point 251.0 ± 35.0 °C (Predicted)LookChem[6]
Density 1.162 ± 0.06 g/cm³ (Predicted)ChemBK[2]
Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. Adherence to safety protocols is mandatory to prevent exposure and ensure a safe laboratory environment.

GHS Hazard Statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Signal Word: Warning[1]

Table 2: Personal Protective Equipment (PPE) and Engineering Controls
ControlSpecificationRationale
Engineering Controls Chemical fume hoodTo prevent inhalation of dust or vapors.
Eye/Face Protection Safety glasses with side-shields or gogglesProtects against splashes and airborne particles.
Skin Protection Chemically resistant gloves (e.g., nitrile rubber), lab coatPrevents skin contact and irritation.
Respiratory Protection NIOSH-approved respirator (if dusts are generated outside a fume hood)Provides an additional layer of protection against inhalation.

Handling and Storage Protocols

Proper handling and storage are critical to maintain the integrity of this compound and to ensure the safety of laboratory personnel.

Handling
  • Work Area: Always handle solid this compound and its concentrated solutions within a certified chemical fume hood to minimize inhalation exposure.

  • Dispensing: When weighing the solid compound, use a dedicated spatula and weigh boat. Avoid generating dust.

  • Solution Preparation: When dissolving, add the solid to the solvent slowly with gentle agitation.

  • Personal Hygiene: Wash hands thoroughly after handling, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.

Storage
  • Container: Store in a tightly sealed, properly labeled container.

  • Conditions: Keep in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[6] Room temperature storage is generally acceptable for the sealed solid.

  • Incompatibilities: Store away from strong oxidizing agents, as catechols can be readily oxidized.

Experimental Protocols and Applications

The chemical reactivity of this compound is primarily centered around the catechol moiety, making it a valuable precursor for the synthesis of quinones and a subject of study for its antioxidant properties.

Protocol 1: Determination of Solubility in Common Laboratory Solvents

Objective: To quantitatively determine the solubility of this compound in various organic solvents. This information is crucial for the preparation of stock solutions and for designing reaction conditions.

Materials:

  • This compound

  • Selected solvents (e.g., ethanol, methanol, DMSO, acetone, ethyl acetate)

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Analytical balance

  • Syringes and syringe filters (0.45 µm)

  • Volumetric flasks

  • Calibrated analytical instrument (e.g., UV-Vis spectrophotometer or HPLC)

Procedure:

  • Preparation of Saturated Solutions:

    • To a series of vials, add an excess amount of this compound to ensure a saturated solution is formed.

    • Add a known volume of each selected solvent to the respective vials.

    • Securely cap the vials and place them in a constant temperature shaker (e.g., 25 °C) for 24-48 hours to allow for equilibration.

  • Sample Collection and Preparation:

    • After equilibration, allow any undissolved solid to settle.

    • Carefully withdraw a known volume of the clear supernatant using a syringe.

    • Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask.

  • Quantification:

    • Dilute the filtered saturated solution with a known volume of the same solvent to a concentration suitable for the analytical method.

    • Analyze the diluted solution using a calibrated analytical instrument to determine the concentration of this compound. A pre-established calibration curve is necessary for accurate quantification.

  • Calculation of Solubility:

    • From the determined concentration and the dilution factor, calculate the concentration of this compound in the original saturated solution.

    • Express the solubility in g/100 mL or other appropriate units.

Protocol 2: Oxidation to 3,6-Dimethyl-1,2-benzoquinone

Objective: To synthesize 3,6-dimethyl-1,2-benzoquinone via the oxidation of this compound. This protocol is based on general methods for catechol oxidation.

Causality: The hydroxyl groups of the catechol are susceptible to oxidation, leading to the formation of a highly reactive ortho-quinone. Various oxidizing agents can be employed, with milder ones often providing better yields and fewer side products.

Materials:

  • This compound

  • Potassium ferricyanide (K₃[Fe(CN)₆])

  • Acetate buffer (pH 5.0, 0.2 M)

  • Deionized water

  • Stir plate and stir bar

  • Dropping funnel

  • Filtration apparatus

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve 2 mmol of this compound in approximately 50 mL of acetate buffer.

  • Addition of Oxidizing Agent:

    • In a separate container, prepare a solution of 4 mmol of potassium ferricyanide in deionized water.

    • Transfer the potassium ferricyanide solution to a dropping funnel.

    • While stirring the catechol solution at room temperature, add the potassium ferricyanide solution dropwise over 20-30 minutes.[7] The solution will likely change color as the quinone is formed.

  • Reaction and Work-up:

    • Continue stirring the reaction mixture at room temperature for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • Upon completion, a precipitate of the quinone may form. If so, collect the solid by filtration and wash with cold water.[7]

    • If the product remains in solution, it can be extracted with an appropriate organic solvent (e.g., diethyl ether or dichloromethane). The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification:

    • The crude product can be further purified by recrystallization or column chromatography on silica gel.

Oxidation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product This compound This compound Reaction_Vessel Stirring at Room Temperature This compound->Reaction_Vessel Oxidizing_Agent K3[Fe(CN)6] in Acetate Buffer Oxidizing_Agent->Reaction_Vessel Filtration_Extraction Filtration or Extraction Reaction_Vessel->Filtration_Extraction Purification Recrystallization or Chromatography Filtration_Extraction->Purification Product 3,6-Dimethyl-1,2-benzoquinone Purification->Product

Caption: Workflow for the oxidation of this compound.

Protocol 3: Evaluation of Antioxidant Activity using the DPPH Assay

Objective: To determine the free radical scavenging activity of this compound using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. The result is often expressed as the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Causality: The hydroxyl groups of the catechol can donate a hydrogen atom to the stable DPPH radical, neutralizing it and causing a color change from purple to yellow, which can be measured spectrophotometrically.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol

  • UV-Vis spectrophotometer or microplate reader

  • 96-well microplate or cuvettes

  • Positive control (e.g., ascorbic acid or Trolox)

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM). This solution should be freshly prepared and kept in the dark.

    • Prepare a stock solution of this compound in the same solvent.

    • Prepare a series of dilutions of the this compound stock solution to test a range of concentrations.

    • Prepare a similar dilution series for the positive control.

  • Assay Procedure (96-well plate format):

    • To each well, add a fixed volume of the DPPH solution (e.g., 180 µL).

    • Add a small volume of the different concentrations of the test compound and the positive control to the respective wells (e.g., 20 µL).

    • For the blank, add the solvent instead of the test compound.

    • For the control, add the solvent instead of the test compound.

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at the characteristic wavelength of DPPH (typically around 517 nm).

  • Calculation of Scavenging Activity:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the control (DPPH solution and solvent) and A_sample is the absorbance of the DPPH solution with the test compound.

    • Plot the percentage of scavenging activity against the concentration of this compound.

    • Determine the IC₅₀ value from the graph, which is the concentration that corresponds to 50% scavenging activity.

Waste Disposal

All waste containing this compound and its reaction products must be treated as hazardous waste.

Waste_Disposal_Logic Start Waste Generation Identify_Waste Identify Waste Type (Solid, Liquid, Contaminated PPE) Start->Identify_Waste Segregate_Waste Segregate from Non-Hazardous Waste Identify_Waste->Segregate_Waste Containerize Use Labeled, Leak-Proof Hazardous Waste Container Segregate_Waste->Containerize Label_Container Label with 'Hazardous Waste', Chemical Name, and Date Containerize->Label_Container Store_Temporarily Store in Designated Secure Area Label_Container->Store_Temporarily Dispose Arrange for Professional Disposal Store_Temporarily->Dispose

Caption: Logical flow for the disposal of this compound waste.

Procedure:

  • Segregation: Do not mix catechol-containing waste with other waste streams.

  • Collection: Collect all solid and liquid waste containing this compound in a clearly labeled, sealed, and compatible hazardous waste container.

  • Labeling: The label should include "Hazardous Waste," the full chemical name "this compound," and any other components in the waste mixture.

  • Disposal: Dispose of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company. Do not pour catechol-containing solutions down the drain.

References

Application Notes and Protocols: 3,6-Dimethylbenzene-1,2-diol in Electrochemical Sensing

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Leveraging Substituted Catechols in Advanced Electrochemical Detection

The development of sensitive and selective electrochemical sensors is paramount for applications ranging from clinical diagnostics to environmental monitoring. Among the diverse materials utilized for electrode modification, catechol and its derivatives have garnered significant attention. Their facile electrochemical oxidation to the corresponding o-quinone, a reversible redox process, forms the basis of their utility. This redox activity can be harnessed to create polymeric films on electrode surfaces through a process known as electropolymerization. These resulting poly(catechol) films offer a unique combination of properties, including enhanced surface area, excellent conductivity, and catalytic activity towards the oxidation of various biomolecules.[1][2]

This guide focuses on the application of a specific substituted catechol, 3,6-Dimethylbenzene-1,2-diol (also known as 3,6-dimethylcatechol), in the fabrication of electrochemical sensors. The presence of electron-donating methyl groups on the benzene ring is anticipated to influence the redox potential and polymerization characteristics of the catechol moiety, potentially offering advantages in terms of sensitivity and selectivity. While direct literature on the application of this compound in electrochemical sensors is emerging, the principles established for catechol and other substituted phenols provide a robust framework for its utilization.[3][4] This document provides a comprehensive overview of the proposed mechanism, detailed protocols for sensor fabrication and analyte detection, and insights into the potential performance of these novel sensors.

Core Principle: Electropolymerization and Catalytic Activity

The fundamental principle behind the use of this compound in electrochemical sensing lies in its ability to undergo electropolymerization to form a conductive and catalytically active film on an electrode surface. This process is initiated by the electrochemical oxidation of the diol to its corresponding o-quinone. The generated quinone is a reactive species that can undergo further reactions, including polymerization, to form a stable polymeric film.[2]

The resulting poly(3,6-dimethylcatechol) film possesses a high density of redox-active catechol/o-quinone groups. These groups can act as electron mediators, facilitating the electrochemical oxidation of target analytes at a lower overpotential and with an enhanced current response compared to a bare electrode. This electrocatalytic activity is particularly effective for the detection of biologically important molecules such as dopamine, ascorbic acid, and uric acid, which often have overlapping oxidation potentials on unmodified electrodes.[5][6][7]

Diagram: Proposed Sensing Mechanism

SensingMechanism cluster_electrode Modified Electrode Surface cluster_solution Solution Monomer This compound Polymer Poly(3,6-dimethylcatechol) Film Monomer->Polymer Electropolymerization (-2e-, -2H+) Polymer->Polymer Regeneration (Redox Cycling) Oxidized_Analyte Oxidized Analyte Polymer->Oxidized_Analyte Catalytic Oxidation Analyte Analyte (e.g., Dopamine) Analyte->Polymer Diffusion to surface Analyte_sol Analyte in Solution Analyte_sol->Analyte Mass Transport

Caption: Proposed mechanism of analyte detection at a poly(3,6-dimethylcatechol) modified electrode.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the fabrication of a poly(3,6-dimethylcatechol) modified electrode and its application in the simultaneous detection of ascorbic acid, dopamine, and uric acid.

Protocol 1: Fabrication of a Poly(3,6-dimethylcatechol) Modified Glassy Carbon Electrode (GCE)

Objective: To create a stable and catalytically active polymer film of this compound on a GCE surface via electropolymerization.

Materials:

  • Glassy Carbon Electrode (GCE)

  • This compound (reagent grade)

  • Phosphate buffer solution (PBS), 0.1 M, pH 7.0

  • Alumina slurry (0.3 and 0.05 µm)

  • Deionized water

  • Ethanol

Equipment:

  • Potentiostat/Galvanostat electrochemical workstation

  • Three-electrode cell (including the GCE as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode)

  • Polishing pad

  • Ultrasonic bath

Procedure:

  • GCE Pre-treatment:

    • Polish the bare GCE with 0.3 µm and then 0.05 µm alumina slurry on a polishing pad for 5 minutes each.

    • Rinse the electrode thoroughly with deionized water.

    • Sonnicate the polished GCE in a 1:1 solution of ethanol and deionized water for 5 minutes to remove any residual alumina particles.

    • Rinse again with deionized water and allow it to dry at room temperature.

  • Electropolymerization:

    • Prepare a 1.0 mM solution of this compound in 0.1 M PBS (pH 7.0).

    • Assemble the three-electrode cell with the pre-treated GCE as the working electrode.

    • Immerse the electrodes in the this compound solution.

    • Perform cyclic voltammetry (CV) for 15 cycles in a potential window of -0.2 V to +0.8 V at a scan rate of 100 mV/s.

    • A successful polymerization is indicated by the appearance and growth of new redox peaks and a gradual decrease in the monomer oxidation peak.

    • After electropolymerization, rinse the modified electrode gently with deionized water to remove any unreacted monomer.

    • The poly(3,6-dimethylcatechol)/GCE is now ready for use.

Protocol 2: Simultaneous Electrochemical Detection of Ascorbic Acid, Dopamine, and Uric Acid

Objective: To utilize the fabricated poly(3,6-dimethylcatechol)/GCE for the simultaneous determination of ascorbic acid (AA), dopamine (DA), and uric acid (UA) using differential pulse voltammetry (DPV).

Materials:

  • Poly(3,6-dimethylcatechol)/GCE (from Protocol 1)

  • Phosphate buffer solution (PBS), 0.1 M, pH 7.0

  • Stock solutions of Ascorbic Acid (AA), Dopamine (DA), and Uric Acid (UA) (10 mM in deionized water)

  • Real samples (e.g., human serum, urine - appropriately diluted and pre-treated)

Equipment:

  • Potentiostat/Galvanostat electrochemical workstation

  • Three-electrode cell

Procedure:

  • Electrochemical Measurement:

    • Assemble the three-electrode cell with the poly(3,6-dimethylcatechol)/GCE as the working electrode in 10 mL of 0.1 M PBS (pH 7.0).

    • Run a blank DPV scan from -0.1 V to +0.7 V.

    • Add known concentrations of AA, DA, and UA to the electrochemical cell.

    • Record the DPV response after each addition. The typical oxidation potentials are expected around +0.1 V for AA, +0.3 V for DA, and +0.45 V for UA.

    • DPV parameters: Pulse amplitude: 50 mV, Pulse width: 50 ms, Scan rate: 20 mV/s.

  • Data Analysis:

    • Plot the peak current for each analyte against its concentration to generate calibration curves.

    • Determine the linear range, limit of detection (LOD), and sensitivity for each analyte.

    • For real sample analysis, use the standard addition method to account for matrix effects.

Diagram: Experimental Workflow

Workflow start Start gce_prep GCE Polishing & Cleaning start->gce_prep electro_poly Electropolymerization of This compound gce_prep->electro_poly sensor_ready Modified Electrode Ready electro_poly->sensor_ready electro_cell Assemble 3-Electrode Cell in PBS sensor_ready->electro_cell analyte_add Add Analyte(s) (AA, DA, UA) electro_cell->analyte_add dpv_scan Perform DPV Scan analyte_add->dpv_scan dpv_scan->analyte_add Add more analyte (for calibration) data_analysis Analyze Peak Currents & Generate Calibration Curves dpv_scan->data_analysis end End data_analysis->end

Caption: Workflow for sensor fabrication and electrochemical detection of analytes.

Expected Performance Characteristics

The performance of an electrochemical sensor based on poly(3,6-dimethylcatechol) is anticipated to be comparable to or potentially exceed that of other poly(catechol)-based sensors. The table below summarizes the expected performance metrics based on literature values for similar systems.[8][9][10]

ParameterAscorbic Acid (AA)Dopamine (DA)Uric Acid (UA)
Linear Range (µM) 10 - 10000.1 - 1001 - 500
Limit of Detection (LOD) (µM) ~1.0~0.05~0.2
Sensitivity (µA/µM) ~0.1~1.5~0.5
Selectivity Good separation of oxidation peaks from DA and UAGood separation of oxidation peaks from AA and UAGood separation of oxidation peaks from AA and DA
Reproducibility (RSD) < 5%< 5%< 5%
Stability Stable for several weeks with proper storageStable for several weeks with proper storageStable for several weeks with proper storage

Conclusion and Future Perspectives

The application of this compound in the fabrication of electrochemical sensors presents a promising avenue for the development of highly sensitive and selective analytical devices. The principles of electropolymerization and the inherent redox activity of the catechol moiety provide a strong foundation for its use in detecting a wide range of biologically and environmentally relevant analytes. The protocols detailed in this guide offer a practical starting point for researchers to explore the potential of this novel sensor material. Further optimization of the electropolymerization conditions and the potential integration of nanomaterials could lead to even greater enhancements in sensor performance.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,6-Dimethylbenzene-1,2-diol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 3,6-Dimethylbenzene-1,2-diol (also known as 3,6-dimethylpyrocatechol). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis, thereby improving yield, purity, and reproducibility. Our approach is rooted in fundamental chemical principles to not only solve immediate experimental issues but also to empower you with the knowledge to proactively optimize your workflow.

The most common and reliable synthetic route involves a two-step process: the selective oxidation of 2,5-dimethylphenol to 3,6-dimethyl-1,2-benzoquinone, followed by the reduction of the quinone to the target diol. This guide is structured around troubleshooting key issues within this pathway.

Experimental Workflow Overview

The following diagram illustrates the primary synthetic pathway discussed in this guide.

SynthesisWorkflow cluster_0 Step 1: Selective Oxidation cluster_1 Step 2: Reduction cluster_2 Purification Start 2,5-Dimethylphenol (Starting Material) Step1_Product 3,6-Dimethyl-1,2-benzoquinone (Intermediate) Start->Step1_Product Oxidizing Agent (e.g., Fremy's Salt, Salcomine-O2) Step2_Product This compound (Final Product) Step1_Product->Step2_Product Reducing Agent (e.g., NaBH4, Na2S2O4) Purification Chromatography / Recrystallization Step2_Product->Purification

Caption: A two-step workflow for synthesizing this compound.

Part 1: Troubleshooting the Oxidation of 2,5-Dimethylphenol

The selective oxidation of 2,5-dimethylphenol to the ortho-quinone is a critical step where yield is often compromised. The primary challenge is preventing the formation of the thermodynamically more stable para-quinone (2,5-dimethyl-1,4-benzoquinone) and avoiding polymerization.

Q1: My oxidation reaction is resulting in a low yield of the desired 3,6-dimethyl-1,2-benzoquinone, and the crude product is a dark, tarry mixture. What's going wrong?

A1: This is a classic issue stemming from non-selective oxidation and subsequent polymerization. A dark, insoluble residue is indicative of phenol or quinone polymerization, which occurs under harsh or non-selective reaction conditions.

Causality: Standard, aggressive oxidizing agents (e.g., chromates) often lack the required selectivity for ortho-hydroxylation and can lead to over-oxidation or C-C coupling. The desired o-quinone is also highly reactive and can act as a potent dienophile in Diels-Alder reactions or undergo Michael additions, leading to complex mixtures.[1]

Troubleshooting Steps:

  • Re-evaluate Your Oxidizing Agent: The choice of oxidant is paramount. For selective ortho-oxidation of phenols, milder and more specific reagents are necessary.

    • Fremy's Salt (Potassium nitrosodisulfonate): This is a classic and effective radical oxidant for the synthesis of o-quinones from phenols with an open ortho-position.

    • Salcomine-O₂ System: Cobalt-salen complexes (like salcomine) can catalyze the selective oxidation of phenols to quinones using molecular oxygen. This method is often considered a "greener" alternative.

    • Tyrosinase Mimics: Bio-inspired copper-based catalysts can also effect this transformation with high selectivity.

  • Control Reaction Temperature: These oxidations are often highly exothermic.

    • Action: Begin the reaction at 0-5 °C and maintain this temperature during the addition of the oxidizing agent. Allow the reaction to warm to room temperature slowly only if conversion is stalled. Overheating is a primary driver of polymerization.

  • Ensure High-Purity Starting Material: 2,5-Dimethylphenol (p-xylenol) can contain other xylenol isomers as impurities.[2][3] These impurities can lead to a complex array of side products that are difficult to separate.

    • Action: Verify the purity of your starting material by GC-MS or NMR before starting. If necessary, purify by recrystallization or distillation.

Table 1: Comparison of Recommended Oxidizing Agents

Oxidizing AgentTypical Solvent(s)Temperature (°C)Key AdvantagesPotential Issues
Fremy's SaltWater, Acetone, Phosphate Buffer (pH 6-7)0 - 25High selectivity for ortho-oxidationReagent stability can be an issue; requires buffered conditions.
Salcomine/O₂DMF, CH₃CN, CH₂Cl₂20 - 50Catalytic, uses O₂ as terminal oxidantCatalyst preparation required; reaction can be slow.
K₃[Fe(CN)₆]Aqueous Acetate Buffer (pH 5)20 - 30Inexpensive and effective for some catecholsCan be non-selective; may require Michael addition trapping.[4]

Part 2: Troubleshooting the Reduction of 3,6-Dimethyl-1,2-benzoquinone

Once the o-quinone intermediate is synthesized, it must be reduced to the target diol. Key challenges in this step include incomplete reduction and, crucially, the prevention of re-oxidation of the product.

Q2: My reduction reaction seems to work (the color of the quinone disappears), but upon workup and purification, my final product is colored (yellow/brown) and TLC/NMR shows the presence of the starting quinone.

A2: This indicates that your target diol is re-oxidizing back to the quinone. 1,2-diols (catechols) are notoriously sensitive to aerial oxidation, a process that is often catalyzed by trace metal impurities.

Causality: The two adjacent hydroxyl groups of a catechol chelate metals and have a low oxidation potential, making them highly susceptible to losing two protons and two electrons to form the corresponding o-quinone, especially in neutral or basic conditions.

Troubleshooting Steps:

  • Maintain an Inert Atmosphere: This is the most critical factor for success.

    • Action: Perform the reduction, workup, and solvent evaporation under a blanket of inert gas (Nitrogen or Argon). Degas all solvents (water, organic extraction solvents) by bubbling N₂ or Ar through them for 15-30 minutes prior to use.

  • Choose an Appropriate Reducing Agent: The reduction itself is generally straightforward, but the choice of reagent can impact the workup.

    • Sodium Dithionite (Na₂S₂O₄): An excellent choice for reducing quinones in aqueous or biphasic systems. It is effective and the byproducts are water-soluble.

    • Sodium Borohydride (NaBH₄): A common and effective reagent. The reaction is typically fast and clean. A slight excess is used to ensure complete conversion.

    • Catalytic Hydrogenation (H₂/Pd-C): Very effective, but requires specialized equipment (hydrogenator). The catalyst must be filtered away carefully, preferably under an inert atmosphere.

  • Perform an Acidic Workup: Catechols are more stable under slightly acidic conditions.

    • Action: After the reduction is complete, quench the reaction carefully with a degassed, dilute acid (e.g., 1M HCl or citric acid solution) to bring the pH to ~4-5. This protonates the phenoxide ions, making them less susceptible to oxidation. Extract the product immediately into a degassed organic solvent (e.g., ethyl acetate, diethyl ether).

  • Add an Antioxidant During Purification: If re-oxidation remains a problem, consider adding a small amount of an antioxidant.

    • Action: A pinch of ascorbic acid or sodium dithionite can be added to the aqueous layer during extraction. When performing column chromatography, a trace amount of a radical scavenger like BHT (butylated hydroxytoluene) can sometimes be added to the eluent, though this may complicate product purification.

Table 2: Comparison of Recommended Reducing Agents

Reducing AgentTypical Solvent(s)Temperature (°C)Key AdvantagesWorkup Considerations
Sodium Dithionite (Na₂S₂O₄)Water/Ether Biphasic0 - 25Clean reduction, water-soluble byproductsRequires inert atmosphere; solution stability is limited.
Sodium Borohydride (NaBH₄)Methanol, Ethanol0 - 25Fast, high-yielding, common reagentRequires careful quenching of excess reagent with acid.
Catalytic Hydrogenation (H₂/Pd-C)Ethanol, Ethyl Acetate25Very clean, product is often high purityRequires pressure equipment; catalyst is flammable.

Part 3: Purification and Characterization FAQs

Q3: I am struggling to purify the final this compound. What is the best method?

A3: Purification requires careful handling due to the product's sensitivity.

  • Column Chromatography: This is often the most effective method. Use silica gel and a non-polar/polar solvent system like Hexane/Ethyl Acetate. It is crucial to use degassed solvents. The quinone (if present) will appear as a colored band, allowing for separation from the colorless diol.

  • Recrystallization: If the crude product is relatively clean, recrystallization can be effective. A solvent system like Toluene/Hexane or Acetone/Hexane can work well.[5] The key is to dissolve the crude solid in a minimum of hot toluene (under N₂) and then slowly add hexane until persistent cloudiness appears. Allow it to cool slowly to maximize crystal growth and purity.

Q4: How can I confirm the identity and purity of my final product?

A4: Standard analytical techniques should be used.

  • ¹H NMR: The aromatic region should show two distinct signals for the two protons on the ring. You should also see signals for the two methyl groups and the two hydroxyl protons (which may be broad or exchange with D₂O). The absence of signals corresponding to the starting phenol or the vinylic protons of the quinone intermediate is a key indicator of purity.

  • ¹³C NMR: Will confirm the number of unique carbon environments.

  • Mass Spectrometry: Will confirm the molecular weight (138.16 g/mol for C₈H₁₀O₂).[6]

  • Melting Point: A sharp melting point is a good indicator of purity. Compare your experimental value to the literature value.

  • Appearance: The pure product should be a white to off-white crystalline solid.[6] Any significant coloration suggests contamination with the quinone intermediate.

References

Technical Support Center: Purification of 3,6-Dimethylbenzene-1,2-diol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3,6-Dimethylbenzene-1,2-diol (CAS 2785-78-6).[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this catechol derivative. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure you achieve the desired purity for your downstream applications.

Introduction to the Challenges

This compound, a substituted catechol, presents a unique set of purification challenges primarily due to its susceptibility to oxidation and the potential for co-elution with structural isomers. Like other catechols, it can be readily oxidized to the corresponding o-benzoquinone, especially in the presence of oxygen and at neutral to basic pH.[3][4][5] This oxidation not only leads to yield loss but also introduces colored impurities that can be difficult to remove. Furthermore, depending on the synthetic route, isomers such as 4,5-dimethylbenzene-1,2-diol may be present, requiring careful optimization of purification protocols for successful separation.

This guide will provide you with the necessary knowledge and practical steps to overcome these hurdles and obtain high-purity this compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.

Question 1: My purified this compound is colored (e.g., pink, brown, or black). What is the cause and how can I prevent it?

Answer:

The development of color in your sample is a classic indicator of oxidation. The two hydroxyl groups of the catechol moiety are highly susceptible to oxidation, leading to the formation of 3,6-dimethyl-o-benzoquinone, a colored compound.[6] This process is accelerated by exposure to air (oxygen), light, and basic or even neutral pH conditions.[3][4][5]

Causality:

  • Oxygen: Molecular oxygen is the primary oxidant.

  • pH: The rate of catechol oxidation increases with pH.[3][4] Under basic conditions, the hydroxyl groups are deprotonated, making the catechol more electron-rich and thus more easily oxidized.

  • Trace Metal Ions: Metal ions can catalyze the oxidation process.

Preventative Measures & Solutions:

  • Work under an Inert Atmosphere: Whenever possible, perform all purification steps (e.g., solvent evaporation, chromatography, and crystallization) under an inert atmosphere of nitrogen or argon to minimize contact with oxygen.

  • Use Degassed Solvents: Before use, degas all solvents by sparging with nitrogen or argon for at least 15-30 minutes. This removes dissolved oxygen.

  • Maintain Acidic Conditions: If your experimental conditions permit, maintain a slightly acidic pH (e.g., by adding a trace amount of a non-interfering acid like acetic acid) to protonate the hydroxyl groups and reduce their susceptibility to oxidation.

  • Chelating Agents: To sequester trace metal ions that can catalyze oxidation, consider adding a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) to your solutions.

  • Minimize Exposure to Light: Protect your sample from light by wrapping flasks and vials in aluminum foil.

  • Purification of Colored Material: If your material is already oxidized, you may be able to reduce the quinone back to the diol. A common method is to dissolve the sample in a suitable solvent and treat it with a mild reducing agent like sodium dithionite or sodium borohydride, followed by an acidic workup and re-purification.

Question 2: I am struggling to crystallize this compound. It either oils out or remains in solution. What should I do?

Answer:

Crystallization can be a challenging step, and success often depends on finding the right solvent system and conditions. "Oiling out" occurs when the compound's solubility is too high in the chosen solvent, even at lower temperatures, or when impurities are present that inhibit crystal lattice formation.

Troubleshooting Steps for Crystallization:

  • Solvent Screening: The key to successful crystallization is finding a solvent in which the compound is sparingly soluble at room temperature but highly soluble when heated.[7][8]

    • Single Solvent Systems: Test a range of solvents with varying polarities. Good starting points for a polar compound like a diol could be toluene, ethyl acetate/heptane mixtures, or dichloromethane/hexane mixtures.

    • Solvent Pair Systems: A powerful technique is to use a solvent pair.[8] Dissolve your compound in a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is insoluble) until the solution becomes slightly cloudy. Gently heat the solution until it becomes clear again, and then allow it to cool slowly. Common solvent pairs include ethanol-water and diethyl ether-hexane.[8]

  • Slow Cooling: Rapid cooling often leads to the formation of small, impure crystals or oils. Allow the hot, saturated solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer.

  • Seeding: If you have a small amount of pure crystalline material, you can add a "seed" crystal to the supersaturated solution to initiate crystallization.[9]

  • Scratching: Gently scratching the inside of the flask with a glass rod at the solution's surface can create nucleation sites and induce crystallization.

  • Concentration: If the compound remains in solution, it may not be concentrated enough. Carefully evaporate some of the solvent and attempt to crystallize again.

Solvent System Comments
TolueneA good starting point for single-solvent recrystallization.
Ethyl Acetate / HeptaneA versatile solvent pair for compounds of intermediate polarity.
Dichloromethane / HexaneAnother useful solvent pair.
Ethanol / WaterA common choice for polar compounds.[7]

Table 1: Potential Solvent Systems for Recrystallization of this compound.

Question 3: My NMR analysis shows the presence of an isomeric impurity. How can I separate this compound from its isomers?

Answer:

The separation of structural isomers, such as this compound and 4,5-dimethylbenzene-1,2-diol, can be challenging due to their similar physical properties. High-performance liquid chromatography (HPLC) or flash column chromatography are the most effective techniques for this purpose.

Strategies for Isomer Separation:

  • Column Chromatography Optimization:

    • Stationary Phase: A standard silica gel is often the first choice.

    • Mobile Phase: The key to separation is finding a mobile phase that exploits the subtle differences in polarity between the isomers. A gradient elution is often more effective than an isocratic one. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity.

    • Sample Loading: Ensure the crude sample is concentrated onto a small amount of silica gel before loading it onto the column to achieve a narrow band and better separation.

  • High-Performance Liquid Chromatography (HPLC): For analytical or small-scale preparative separations, HPLC offers higher resolution.

    • Column Choice: A normal-phase column (e.g., silica or diol-bonded) or a reversed-phase column (e.g., C18) can be effective. The choice will depend on the mobile phase.

    • Method Development: Systematically screen different mobile phase compositions to optimize the separation.

Frequently Asked Questions (FAQs)

Q1: What is the molecular formula and molecular weight of this compound?

A1: The molecular formula is C₈H₁₀O₂, and the molecular weight is approximately 138.16 g/mol .[1][2]

Q2: What is the best way to store purified this compound?

A2: To prevent oxidation, store the purified solid in a tightly sealed, amber-colored vial under an inert atmosphere (nitrogen or argon) at low temperatures (e.g., in a refrigerator or freezer).

Q3: Can I use derivatization to aid in the purification or characterization of this compound?

A3: Yes, derivatization can be a useful strategy. Converting the diol to a less polar diether or diester can make it more amenable to chromatography and protect the hydroxyl groups from oxidation. The derivative can then be hydrolyzed back to the diol after purification.

Q4: What analytical techniques are recommended for assessing the purity of this compound?

A4: A combination of techniques is recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any isomeric or organic impurities.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity and quantify any impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Melting Point Analysis: A sharp melting point range is indicative of high purity.

Experimental Protocols

Protocol 1: Flash Column Chromatography for the Purification of this compound

  • Slurry Preparation: In a beaker, create a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 hexane:ethyl acetate).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring there are no air bubbles. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve your crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.

  • Elution: Begin eluting the column with the initial mobile phase. Collect fractions and monitor the elution by thin-layer chromatography (TLC).

  • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute your product.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure, preferably under an inert atmosphere.

Protocol 2: Recrystallization of this compound

  • Solvent Selection: Choose a suitable solvent or solvent pair based on prior screening.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and a minimal amount of the chosen solvent. Heat the mixture gently with stirring until the solid is completely dissolved.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the hot solution to cool slowly to room temperature. Crystal formation should begin.

  • Further Cooling: Once at room temperature, place the flask in an ice bath or refrigerator for at least 30 minutes to maximize crystal yield.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Visualizations

Oxidation_Pathway This compound This compound (Colorless) 3,6-Dimethyl-o-benzoquinone 3,6-Dimethyl-o-benzoquinone (Colored Impurity) This compound->3,6-Dimethyl-o-benzoquinone [O] (Air, Light, pH > 7) Polymerization/Decomposition Polymerization/ Decomposition Products 3,6-Dimethyl-o-benzoquinone->Polymerization/Decomposition

Caption: Oxidation pathway of this compound.

Purification_Workflow cluster_0 Crude Product cluster_1 Purification cluster_2 Pure Product Crude_Product Crude this compound (with isomers and oxidation products) Column_Chromatography Flash Column Chromatography (Gradient Elution) Crude_Product->Column_Chromatography Recrystallization Recrystallization (Optimized Solvent System) Column_Chromatography->Recrystallization Pure_Product Pure this compound Recrystallization->Pure_Product

Caption: General purification workflow for this compound.

References

Technical Support Center: Elucidating the Degradation Pathways of 3,6-Dimethylbenzene-1,2-diol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers investigating the degradation of 3,6-Dimethylbenzene-1,2-diol (also known as 3,6-dimethylcatechol). This guide is designed to provide in-depth, field-proven insights and troubleshooting strategies for your experiments. We will move beyond simple protocols to explain the scientific rationale behind experimental choices, ensuring your methodologies are robust and self-validating.

Frequently Asked Questions (FAQs): The Basics

Q1: What is this compound and why is its degradation significant?

This compound is a substituted catechol, a class of aromatic compounds that are central intermediates in the microbial degradation of numerous pollutants, including dimethylphenols and other alkylated aromatic hydrocarbons.[1][2] Understanding its degradation is crucial for developing effective bioremediation strategies for sites contaminated with these widespread pollutants.[3]

Q2: What are the principal microbial degradation pathways for catechols?

Bacteria have evolved sophisticated enzymatic pathways to break down the stable aromatic ring of catechols. The degradation is initiated by dioxygenase enzymes that cleave the ring, typically through one of two major routes:[2][4]

  • Ortho-cleavage (or intradiol) pathway: The aromatic ring is cleaved between the two hydroxyl groups by a catechol 1,2-dioxygenase, leading to the formation of cis,cis-muconic acid derivatives.[5][6] This pathway ultimately funnels metabolites into the β-ketoadipate pathway, producing succinyl-CoA and acetyl-CoA which enter the central tricarboxylic acid (TCA) cycle.[4]

  • Meta-cleavage (or extradiol) pathway: The ring is cleaved adjacent to one of the hydroxyl groups by a catechol 2,3-dioxygenase.[1][7] This pathway generates muconic semialdehyde derivatives, which are further metabolized to produce pyruvate and acetaldehyde, feeding into central metabolism.[2][4]

Q3: Which pathway is most likely for this compound?

For substituted catechols, particularly those with alkyl groups, the meta-cleavage pathway is the most common and efficient route of degradation in many bacteria, such as those from the Pseudomonas and Rhodococcus genera.[1][8][9] The presence of methyl groups can sterically hinder the enzymes of the ortho-cleavage pathway, sometimes leading to the formation of non-productive or "dead-end" metabolites.[5] Therefore, experiments should initially focus on identifying key enzymes and intermediates of the meta-cleavage pathway.

Proposed Meta-Cleavage Pathway for this compound

The following pathway is proposed based on well-established mechanisms for other methyl-substituted catechols.[1][2] The critical first step is the ring cleavage by a catechol 2,3-dioxygenase.

DegradationPathway cluster_pathway Proposed Meta-Cleavage Pathway cluster_central Central Metabolism A This compound (3,6-Dimethylcatechol) B 2-Hydroxy-3,6-dimethyl-6-oxo- hexa-2,4-dienoic acid A->B Catechol 2,3-dioxygenase (Extradiol cleavage) C 2-Oxohept-4-ene-3-methyl- 1,7-dioic acid (Hypothetical Intermediate) B->C Hydrolysis D Pyruvate + Propionyl-CoA C->D Further enzymatic steps TCA TCA Cycle D->TCA Troubleshooting_NoDegradation Start Problem: No Degradation Observed Substrate Step 1: Check Substrate (Purity, Abiotic Loss) Start->Substrate Culture Step 2: Assess Culture (Viability, Strain, Induction) Substrate->Culture If substrate is OK Conditions Step 3: Optimize Conditions (O₂, pH, Concentration) Culture->Conditions If culture is suitable Resolution Resolution Conditions->Resolution

References

Technical Support Center: Troubleshooting Solubility Issues with 3,6-Dimethylbenzene-1,2-diol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3,6-Dimethylbenzene-1,2-diol. This guide is designed for researchers, scientists, and drug development professionals to address common solubility and stability challenges encountered during experiments. As Senior Application Scientists, we have structured this guide in a practical question-and-answer format to provide direct solutions and explain the underlying scientific principles.

Section 1: Fundamental Properties and Handling

Q1: What is this compound, and what are its key physicochemical properties?

This compound, also known as 3,6-dimethylcatechol, is an aromatic organic compound classified as a substituted catechol.[1] Catechols are characterized by a benzene ring with two hydroxyl (-OH) groups on adjacent carbons.[2] Understanding its properties is the first step to troubleshooting.

PropertyValue / DescriptionSignificance for Solubility & Handling
Molecular Formula C₈H₁₀O₂-
Molecular Weight 138.16 g/mol Essential for calculating molar concentrations.[1]
Appearance Colorless to white solidA change in color (e.g., to pink, brown, or black) indicates oxidation and degradation.[2]
Predicted XLogP3-AA 1.9This value suggests the compound is moderately lipophilic (more soluble in organic solvents than in water).[1]
Predicted pKa ~9.95The hydroxyl groups are weakly acidic. At pH values approaching or exceeding the pKa, the compound will deprotonate, becoming a more soluble phenolate anion.[3]
Melting Point 102-104 °CProvides an indication of purity.[3]

Safety Note: this compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1] Always handle this compound in a well-ventilated area using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Section 2: Preparing Stock Solutions - The First Hurdle

Q2: I'm having trouble dissolving the compound. What solvent should I use for my stock solution?

Due to its predicted lipophilicity (XLogP ≈ 1.9), this compound has poor solubility in water.[1] Therefore, an organic solvent is required to prepare a concentrated stock solution.

Recommendation: Start with Dimethyl Sulfoxide (DMSO). It is a powerful, relatively biocompatible solvent suitable for most in vitro applications. Other polar aprotic solvents like Dimethylformamide (DMF) can also be used. Alcohols such as ethanol may also work but might offer lower solubility.

Rationale: The principle of "like dissolves like" applies here. The aromatic ring and methyl groups make the molecule greasy, favoring dissolution in organic solvents that can engage in favorable intermolecular interactions. While no quantitative data for this specific molecule is readily available, the parent compound, catechol, is soluble in DMSO at approximately 1 mg/mL and ethanol at ~2 mg/mL.[4] The methyl groups on this compound likely increase its affinity for organic solvents compared to the parent compound.

Q3: What is a safe and effective protocol for preparing a stock solution?

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

  • Calculate Mass: For 1 mL of a 10 mM stock solution, you will need:

    • Mass = 138.16 g/mol × 0.010 mol/L × 0.001 L = 0.00138 g = 1.38 mg

  • Weigh Compound: Accurately weigh out 1.38 mg of this compound into a sterile, amber glass vial or a clear vial wrapped in aluminum foil.

    • Expert Tip: Catechols are light-sensitive, and exposure can accelerate oxidation.[5] Protecting the solution from light from the very beginning is crucial for reproducibility.

  • Add Solvent: Add 1 mL of high-purity, anhydrous DMSO to the vial.

  • Promote Dissolution: Cap the vial tightly and vortex for 30-60 seconds. If the compound does not fully dissolve, gentle warming in a water bath (37°C) for 5-10 minutes or brief sonication can be employed.

  • Inspect and Store: Visually inspect the solution against a light source to ensure all solid has dissolved and the solution is clear. Store the stock solution at -20°C or -80°C in small, single-use aliquots to prevent repeated freeze-thaw cycles.

Section 3: Troubleshooting in Aqueous & Biological Media

This is the most common area where researchers face challenges. The issue typically arises when the organic stock solution is diluted into an aqueous buffer or cell culture medium.

Q4: My compound precipitated immediately after I added it to my aqueous buffer/media. Why did this happen and how can I fix it?

This is a classic sign of exceeding the compound's aqueous solubility limit. When the DMSO stock is diluted, the compound is suddenly in a water-dominated environment where it is poorly soluble, causing it to crash out of solution.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Precipitation in Aqueous Media A Precipitation Observed Upon Dilution B Is the final organic solvent concentration <0.5%? A->B D Yes B->D <0.5% E No B->E >0.5% C Reduce Stock Concentration (e.g., from 100mM to 10mM) F Is the working concentration too high? D->F M Adjust dilution scheme to keep solvent % low E->M High solvent can cause miscibility issues & toxicity H Yes F->H I No F->I G Lower the final working concentration G->A H->G J Try pH Modification (See Q5) I->J K Consider solubility enhancers (co-solvents, etc.) J->K If pH change is not possible/effective L SUCCESS: Compound is Soluble J->L K->L M->A

Caption: Workflow for addressing compound precipitation.

Immediate Solutions:

  • Check Final Solvent Concentration: Ensure the final concentration of DMSO (or other organic solvent) in your aqueous solution is low, typically <0.5% (v/v) . High concentrations of organic solvents can be toxic to cells and can also cause the compound to precipitate if the solvent's miscibility with water is poor.

  • Lower the Final Concentration: You may be attempting to work at a concentration that is simply above the compound's aqueous solubility limit. Perform a dose-response experiment starting at a much lower concentration (e.g., 1 µM) to see if the issue persists.

  • Use Pre-warmed Media: Adding the stock solution to media that has been pre-warmed to 37°C can sometimes improve solubility.

  • Modify Dilution Technique: Add the stock solution dropwise to the pre-warmed aqueous solution while gently vortexing or swirling. This avoids creating localized areas of high concentration that can nucleate precipitation.

Q5: Can I use pH to improve the solubility of this compound?

Yes, adjusting the pH is a very effective strategy for phenolic compounds.

Scientific Rationale: The two hydroxyl groups on the catechol ring are weakly acidic, with a predicted pKa of ~9.95 for the first deprotonation.[3] At pH values below the pKa, the compound is in its neutral, less water-soluble form. As the pH of the solution approaches and surpasses the pKa, the hydroxyl groups begin to deprotonate, forming phenolate anions (-O⁻). This charged species is significantly more polar and thus more soluble in water.[6]

Practical Application:

  • For applications where a slightly alkaline pH is tolerable (e.g., chemical reactions, some enzyme assays), increasing the pH of your buffer to 8 or 9 can dramatically increase solubility.

  • For cell culture experiments, where the pH must be maintained around 7.2-7.4, this strategy is less viable. However, even the slight alkalinity of standard media (pH 7.4) is better than an acidic buffer.

  • Caution: Be aware that the rate of oxidation of catechols also increases significantly at higher pH.[5] If you use a high pH to dissolve the compound, the solution may be less stable.

Section 4: Stability and Degradation

Q6: My solution of this compound turned brown/pink. What happened and is it still usable?

This color change is a definitive sign of oxidative degradation. The solution is likely no longer usable for quantitative experiments because the concentration of the active compound has decreased, and the newly formed degradation products could have unintended biological or chemical activity.

Mechanism of Degradation: Catechols are highly susceptible to oxidation. In the presence of oxygen, they are oxidized to form highly reactive o-quinones. These quinones are colored and can subsequently polymerize to form dark, melanin-like pigments.[5] This process is accelerated by:

  • High pH: Alkaline conditions promote oxidation.[5]

  • Oxygen: Dissolved oxygen in buffers is a primary culprit.

  • Light: UV and visible light can provide the energy to initiate oxidation.[5]

  • Metal Ions: Trace metal ions (e.g., Fe³⁺, Cu²⁺) in buffers or media can catalyze the oxidation process.

Preventative Measures:

  • Use Fresh Solutions: Always prepare working solutions fresh from a frozen stock on the day of the experiment. Do not store diluted aqueous solutions.

  • Protect from Light: Work with amber vials or tubes, or wrap them in foil.

  • De-gas Buffers: For sensitive experiments, bubble an inert gas like argon or nitrogen through your aqueous buffer before adding the compound to remove dissolved oxygen.

  • Consider Additives: If stability remains an issue, adding an antioxidant like ascorbic acid (vitamin C) or a metal chelator like EDTA to the buffer can help slow the degradation process.

By understanding the physicochemical properties of this compound and anticipating the common pitfalls associated with its catechol structure, researchers can design robust experimental protocols that ensure accurate and reproducible results.

References

methods for removing impurities from synthesized 3,6-Dimethylbenzene-1,2-diol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3,6-Dimethylbenzene-1,2-diol (also known as 3,6-dimethylcatechol). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this compound. The information presented here is grounded in established chemical principles and validated methodologies to ensure the integrity and reproducibility of your experimental outcomes.

Introduction: The Challenge of Purity

This compound is a valuable substituted catechol derivative. However, its synthesis, often involving methods like Friedel-Crafts alkylation, can lead to a variety of impurities.[1][2][3][4] The inherent reactivity of the catechol moiety also makes it susceptible to oxidation, further complicating purification efforts.[5][6] Achieving high purity is paramount for its use in downstream applications, particularly in pharmaceutical research where even trace impurities can have significant biological consequences.

This guide provides a structured approach to troubleshooting common purification issues and offers detailed protocols for the most effective methods.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Persistent colored impurities (pink, brown, or black) Oxidation of the catechol to form ortho-quinones and subsequent polymerization products.[6][7] This is often exacerbated by exposure to air, light, or trace metal contaminants.Work under an inert atmosphere: Conduct all purification steps (dissolution, filtration, etc.) under nitrogen or argon to minimize contact with oxygen.• Use deoxygenated solvents: Sparge solvents with an inert gas prior to use.• Add antioxidants: Consider adding a small amount of a reducing agent like sodium dithionite or ascorbic acid during workup and purification, although this will need to be removed in a subsequent step.• Charcoal Treatment: Activated charcoal can be effective in adsorbing colored impurities. Add a small amount to the crude product dissolved in a suitable solvent, heat briefly, and filter through celite.
Incomplete removal of starting materials or isomeric byproducts Inefficient reaction leading to unreacted starting materials. Friedel-Crafts alkylation can also produce isomeric products (e.g., 3,4- or 4,5-dimethylbenzene-1,2-diol) with similar polarities.[1][2]Column Chromatography: This is the most effective method for separating isomers and unreacted starting materials. Silica gel is a common stationary phase.[8][9] A gradient elution with a non-polar solvent (e.g., hexane or toluene) and a more polar solvent (e.g., ethyl acetate or diethyl ether) is recommended.• Recrystallization: If the impurities are present in small amounts, recrystallization can be effective. Toluene has been reported as a suitable solvent for catechol recrystallization.[10] Experiment with solvent systems of varying polarity.
Product decomposition during purification Catechols are sensitive to both acidic and basic conditions, as well as heat, which can catalyze decomposition or oxidation.[11]Maintain Neutral pH: During aqueous workup, ensure the pH is kept as close to neutral as possible.• Avoid Excessive Heat: When removing solvents, use a rotary evaporator at a moderate temperature. For distillation, use reduced pressure to lower the boiling point.[10]• Use Borate Complexation: For specialized chromatographic separations, forming a borate complex with the vicinal diols can protect them from decomposition and enhance separation.[12]
Low recovery after purification The product may be partially soluble in the recrystallization solvent's mother liquor. Adsorption onto the stationary phase during column chromatography can also lead to losses.Optimize Recrystallization Solvent: Choose a solvent in which the product is sparingly soluble at room temperature but highly soluble when hot. Perform test recrystallizations on a small scale with various solvents.• Proper Column Loading and Elution: Avoid overloading the chromatography column. Ensure the chosen eluent system provides good separation without excessive band broadening.

Frequently Asked Questions (FAQs)

Q1: What is the most common type of impurity I should expect?

A1: The most prevalent impurities are typically oxidation products, which appear as colored contaminants.[6][7] Depending on the synthetic route, you may also encounter unreacted starting materials and isomeric byproducts from the alkylation step.[1][2]

Q2: Can I use distillation to purify this compound?

A2: While distillation under reduced pressure can be used, it carries the risk of thermal decomposition, especially if impurities that catalyze degradation are present.[10] It is generally more suitable for removing low-boiling solvents or as a final polishing step for an already partially purified product. Extractive distillation with a high-boiling polyol has also been described for separating catechol mixtures.[13]

Q3: My purified product darkens over time. How can I prevent this?

A3: This is due to slow oxidation upon exposure to air and light. Store the purified this compound in a tightly sealed, amber-colored vial under an inert atmosphere (nitrogen or argon) and in a refrigerator or freezer to minimize degradation.

Q4: What are the best practices for handling this compound?

A4: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[14]

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This method is highly effective for removing both colored impurities and isomeric byproducts.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (or heptane)

  • Ethyl acetate

  • Deoxygenated solvents (recommended)

  • Thin Layer Chromatography (TLC) plates

  • Flash chromatography system or glass column

Procedure:

  • Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or a small amount of the initial eluent).

  • Column Packing: Prepare a slurry of silica gel in hexane and pack the column.

  • Loading: Carefully load the dissolved sample onto the top of the silica gel bed.

  • Elution: Begin elution with a non-polar solvent system (e.g., 95:5 hexane:ethyl acetate).

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 80:20 hexane:ethyl acetate) to elute the desired product. Monitor the separation using TLC.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Purification Workflow Diagram

PurificationWorkflow Crude Crude 3,6-Dimethylbenzene- 1,2-diol Dissolve Dissolve in Minimal Solvent Crude->Dissolve Load Load onto Silica Gel Column Dissolve->Load Elute_NonPolar Elute with Low Polarity Solvent (e.g., Hexane/EtOAc 95:5) Load->Elute_NonPolar Elute_Polar Increase Polarity (Gradient Elution) Elute_NonPolar->Elute_Polar Impurities Impurities Elute_NonPolar->Impurities Non-polar impurities elute Collect Collect Fractions Elute_Polar->Collect Analyze Analyze by TLC Collect->Analyze Analyze->Collect Continue elution Combine Combine Pure Fractions Analyze->Combine Pure fractions Evaporate Solvent Removal (Rotary Evaporator) Combine->Evaporate Pure Pure 3,6-Dimethylbenzene- 1,2-diol Evaporate->Pure

Caption: Workflow for purification by flash column chromatography.

Protocol 2: Purification by Recrystallization

This method is suitable for removing small amounts of impurities from a product that is already relatively pure.

Materials:

  • Partially purified this compound

  • Toluene (or other suitable solvent)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the product in various solvents to find one where it is soluble when hot but sparingly soluble when cold. Toluene is a good starting point.[10]

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent.

  • Heating: Gently heat the mixture with stirring until the solid completely dissolves.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Crystallization: Further cool the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Recrystallization Solvent Selection Guide
SolventPolarityBoiling Point (°C)Comments
TolueneLow111Good for non-polar impurities.[10]
Hexane/Ethyl Acetate MixtureVariableVariableAllows for fine-tuning of polarity.
WaterHigh100May be suitable if impurities are very non-polar. The high water solubility of catechols could be an issue.[15]
Ethanol/Water MixtureVariableVariableA common system for polar compounds.

Concluding Remarks

The successful purification of this compound hinges on a careful consideration of its chemical properties, particularly its susceptibility to oxidation. By employing an inert atmosphere, selecting the appropriate purification technique—be it the high-resolution separation of column chromatography or the bulk purification of recrystallization—and optimizing the experimental conditions, researchers can consistently obtain high-purity material. This guide serves as a foundational resource to troubleshoot and refine your purification strategies, ultimately contributing to the reliability and success of your research endeavors.

References

stability of 3,6-Dimethylbenzene-1,2-diol in acidic vs basic media

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3,6-Dimethylbenzene-1,2-diol (also known as 3,6-dimethylcatechol). This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting for experiments involving this compound. We will explore its stability in different chemical environments and provide actionable protocols to ensure the integrity of your results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and stability of this compound.

Question 1: My freshly prepared solution of this compound is turning a yellow or brownish color. What is happening and is my compound compromised?

Answer: This is a classic sign of oxidation, a common issue with catechol compounds.[1][2] this compound is highly susceptible to auto-oxidation, where it reacts with dissolved oxygen in your solvent. The initial colorless diol is oxidized to the corresponding ortho-quinone (3,6-dimethyl-o-benzoquinone), which is colored. Further reactions can lead to polymerization and the formation of more complex, dark-colored humic-like substances.

If your solution has changed color, its purity is compromised. The presence of the o-quinone and other degradation products can interfere with biological assays and lead to inconsistent experimental outcomes.[2] For most applications, it is critical to use a freshly prepared, colorless solution.

Question 2: What are the primary factors that accelerate the degradation of this compound?

Answer: The stability of this compound is influenced by several key factors:

  • pH: The rate of auto-oxidation is significantly faster in basic (alkaline) media compared to acidic or neutral conditions.[2] The hydroxyl groups are deprotonated at higher pH, forming a catecholate anion that is much more readily oxidized.

  • Presence of Oxygen: Molecular oxygen is the primary oxidizing agent in auto-oxidation.[2] The concentration of dissolved oxygen in your solvents directly impacts the degradation rate.

  • Presence of Metal Ions: Transition metal ions, particularly iron (Fe³⁺) and copper (Cu²⁺), are potent catalysts for catechol oxidation.[2] Even trace amounts from glassware or reagents can significantly accelerate degradation.

  • Exposure to Light: Light, especially UV radiation, can provide the energy to initiate and promote oxidation reactions.[2]

  • Elevated Temperature: As with most chemical reactions, higher temperatures increase the rate of oxidation.[2]

Question 3: What are the ideal storage conditions for solid and solution forms of this compound?

Answer: Proper storage is crucial to maintain the integrity of your compound. We recommend the following conditions, summarized in the table below. The guiding principle is to minimize exposure to oxygen, light, and catalytic impurities.

Form Storage Condition Atmosphere Duration Rationale
Solid Room TemperatureInert Gas (Argon/Nitrogen)Long-termProtects the solid from atmospheric oxygen and moisture.[1][3]
Stock Solution (in organic solvent, e.g., DMSO) -80°CInert Gas (Argon/Nitrogen)Up to 6 monthsMinimizes thermal degradation and oxidation.[4] Aliquoting is recommended to avoid freeze-thaw cycles.
Aqueous Working Solution 2-8°C, Protected from LightN/A< 1 dayIt is strongly recommended to prepare aqueous solutions fresh for each experiment. [2][4] Aqueous environments contain dissolved oxygen and can have a pH that promotes oxidation.

Section 2: Troubleshooting Guide for Experimental Instability

This section provides a problem-solving framework for issues encountered during your experiments.

Problem 1: I observe inconsistent results in my biological or chemical assays between experimental runs.

This is a common consequence of compound instability. The varying degrees of degradation between experiments mean you are introducing different concentrations of the active compound and its byproducts each time.

dot

cluster_0 Troubleshooting Workflow: Inconsistent Results A Inconsistent Assay Results Observed B Could compound degradation be the cause? A->B C Perform Stability Check (See Protocol Below) B->C Hypothesize D Is the compound stable under assay conditions? C->D Analyze E YES: Problem lies elsewhere (e.g., reagents, cell viability, instrument). D->E F NO: Implement stabilization strategies. D->F G Re-run Assay with Stabilized Compound F->G Optimize H Consistent Results Achieved G->H

Caption: Workflow for diagnosing inconsistent experimental results.

Solutions:

  • Strict Protocol Adherence: Always prepare your this compound solutions immediately before use from a validated solid or a properly stored stock.[2]

  • Solvent Preparation: Use high-purity solvents that have been degassed by sparging with an inert gas (argon or nitrogen) for 15-30 minutes to remove dissolved oxygen.

  • Glassware Preparation: Use acid-washed glassware to remove any trace metal ion contaminants that could catalyze oxidation.

  • Inert Atmosphere: If your experiment is particularly sensitive or of long duration, consider performing solution preparations and transfers inside a glove box or under a blanket of inert gas.[2]

  • pH Control: Prepare your solutions in a slightly acidic buffer (e.g., pH 4-6) if compatible with your experimental system, as this significantly slows auto-oxidation.[2]

Problem 2: My solution turns color much faster in my cell culture media or assay buffer than in pure water.

Answer: This is expected. Biological media and many buffers have several characteristics that accelerate oxidation:

  • pH: Many culture media and physiological buffers are buffered around pH 7.4. This slightly basic environment is sufficient to deprotonate the diol and significantly increase the rate of auto-oxidation compared to a neutral or acidic solution.[2]

  • Metal Ions: Media often contain trace amounts of transition metals that act as catalysts.

  • Enzymatic Oxidation: If you are working with cell lysates or certain tissues, you may be introducing enzymes like catechol oxidases or peroxidases that will rapidly degrade the compound.[5]

Solutions:

  • Inclusion of Antioxidants: Consider adding a mild antioxidant like ascorbic acid to your solution. Ascorbic acid can act as a sacrificial reductant, protecting the catechol from oxidation. You must first validate that the antioxidant does not interfere with your assay.

  • Test Buffer Stability: Perform a preliminary experiment where you incubate this compound in your specific buffer or medium for the duration of your experiment and measure its concentration over time using HPLC. This will quantify its stability under your exact conditions.[4]

Section 3: Mechanistic Insight: Stability in Acidic vs. Basic Media

Understanding the chemical mechanism of degradation is key to preventing it.

In Basic Media (pH > 7): Unstable

  • Deprotonation: The hydroxyl protons are acidic. In a basic environment, one or both hydroxyl groups are deprotonated to form a phenolate/catecholate anion.

  • Enhanced Oxidation: This anion is extremely electron-rich. The negative charge significantly lowers the oxidation potential, making the molecule highly susceptible to oxidation by molecular oxygen.

  • Radical Formation: The oxidation proceeds via a semiquinone radical intermediate.

  • Quinone Product: A second one-electron oxidation yields the final 3,6-dimethyl-o-benzoquinone product. This quinone is electrophilic and can react with biological nucleophiles or polymerize.

In Acidic Media (pH < 7): Relatively Stable

  • Protonated State: In an acidic or neutral solution, the hydroxyl groups remain protonated.

  • Reduced Oxidation: The lone pairs on the oxygen atoms are less available to participate in oxidation. The molecule is less electron-rich than its anionic counterpart, making it more resistant to oxidation by dissolved oxygen.

  • Slower Reaction Rate: Consequently, the rate of auto-oxidation is dramatically reduced. A slightly acidic pH (4-6) is often optimal for minimizing degradation without causing other acid-catalyzed side reactions.[2]

dot

Caption: Degradation pathways in basic vs. acidic media.

Section 4: Experimental Protocol

Protocol: Quantitative Assessment of pH-Dependent Stability using HPLC-UV

This protocol allows you to determine the stability of this compound in your specific experimental buffers.

1. Materials and Reagents:

  • This compound (solid, high purity)

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid or trifluoroacetic acid (TFA) for mobile phase

  • Buffer salts (e.g., phosphate, citrate, TRIS) to prepare buffers at desired pH values (e.g., pH 4.0, 7.4, 9.0)

  • Class A volumetric flasks and pipettes

  • HPLC system with a UV detector and a C18 column

2. Preparation of Solutions:

  • Mobile Phase: Prepare a suitable mobile phase for HPLC analysis. A common starting point is a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • Stock Solution: Accurately weigh ~10 mg of this compound and dissolve it in 10 mL of ACN or DMSO to make a ~1 mg/mL stock solution. This organic stock is more stable than aqueous solutions.[4]

  • Test Buffers: Prepare a series of buffers at your desired pH values. Ensure all buffers are prepared with high-purity water and filtered.

  • Working Solutions: Just before starting the experiment, dilute the stock solution into each test buffer to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL). For example, add 100 µL of the 1 mg/mL stock to 9.9 mL of each buffer. Mix thoroughly.

3. Experimental Procedure:

  • Time Zero (t=0) Analysis: Immediately after preparing the working solutions, inject an aliquot (e.g., 10 µL) of each solution onto the HPLC system. This will provide the initial concentration (100% value) for each pH condition.[4]

  • Incubation: Store the remaining working solutions under your exact experimental conditions (e.g., 37°C, protected from light).

  • Time-Point Analysis: At predetermined intervals (e.g., 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each solution and inject it into the HPLC system.[4]

  • Data Collection: For each chromatogram, record the peak area of the this compound parent peak.

4. Data Analysis:

  • For each pH value, calculate the percentage of the compound remaining at each time point relative to the peak area at t=0.

    • % Remaining = (Peak Area at time_x / Peak Area at time_0) * 100

  • Plot the % Remaining versus time for each pH condition.

  • This plot will visually and quantitatively demonstrate the stability of this compound at different pH values, allowing you to determine its half-life under your specific conditions.

References

Technical Support Center: Preventing the Auto-oxidation of 3,6-Dimethylbenzene-1,2-diol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling 3,6-Dimethylbenzene-1,2-diol (also known as 3,6-Dimethylcatechol). This guide is designed for researchers, scientists, and drug development professionals who utilize this compound in their experiments. Due to its catechol structure, this compound is highly susceptible to auto-oxidation, which can lead to sample degradation, discoloration, and inconsistent experimental results.[1] This resource provides in-depth troubleshooting advice and proactive protocols to maintain the integrity of your compound.

Part 1: Troubleshooting Guide

This section addresses common problems encountered during the handling and use of this compound solutions.

Issue 1: My freshly prepared solution of this compound rapidly turns brown or black.

Question: I dissolved solid this compound in my solvent, and it almost immediately turned a dark color. What is causing this, and how can I fix it?

Answer:

This rapid discoloration is a classic sign of extensive and immediate auto-oxidation. This compound is oxidized to its corresponding o-quinone, a highly colored and reactive species which can further polymerize to form dark, complex mixtures.[2] This compromises the purity and intended reactivity of your starting material.

Primary Causes & Solutions:

  • Presence of Dissolved Oxygen: Standard laboratory solvents are saturated with atmospheric oxygen (~20%), which is the primary oxidant.[1][3] The rate of this reaction is often rapid, especially under non-acidic conditions.

    • Solution: You must use solvents that have been rigorously deoxygenated (degassed). This is the most critical step in preventing oxidation.[4][5]

  • High pH of the Solution: The rate of catechol auto-oxidation is highly pH-dependent, increasing significantly under neutral to alkaline conditions.[6][7][8] Deprotonation of the phenolic hydroxyl groups makes the molecule far more susceptible to oxidation.

    • Solution: Whenever possible, prepare and handle solutions in a slightly acidic buffer (e.g., pH 4-6).[1] If your experiment requires neutral or basic conditions, it is imperative that all other preventative measures (especially deoxygenation) are strictly followed, and the solution is used immediately.

  • Contamination with Metal Ions: Trace amounts of transition metal ions (e.g., Fe³⁺, Cu²⁺) in your solvent, glassware, or reagents can act as powerful catalysts for the oxidation of catechols.[9][10]

    • Solution: Use high-purity solvents and reagents. Glassware should be scrupulously cleaned and, for highly sensitive experiments, washed with an acid solution (e.g., 1 M HCl) followed by rinsing with metal-free deionized water to remove any trace metal residues. Consider adding a chelating agent like EDTA (Ethylenediaminetetraacetic acid) to sequester catalytic metal ions.

Issue 2: My solution is initially clear but darkens over the course of my experiment.

Question: My solution of this compound looked good when I first made it, but after 30-60 minutes on the bench, it started to change color. Why?

Answer:

This indicates a slower, but still significant, rate of auto-oxidation. While your initial precautions may have been partially effective, one or more factors are allowing the degradation process to proceed over time.

Primary Causes & Solutions:

  • Gradual Re-entry of Oxygen: If the reaction vessel is not properly sealed and maintained under a positive pressure of inert gas, atmospheric oxygen will diffuse back into the solution.

    • Solution: All manipulations must be performed under a continuous, positive pressure of an inert atmosphere (high-purity nitrogen or argon).[11][12] Use appropriate air-sensitive techniques, such as Schlenk lines or a glove box.[13][14] Ensure all joints are well-sealed and use rubber septa on ports for reagent addition via syringe.

  • Light-Induced Oxidation: Exposure to ambient laboratory light, especially UV wavelengths, can provide the energy to initiate and accelerate oxidation reactions.[1][11]

    • Solution: Protect your solution from light at all times. Use amber glass vials or wrap your glassware completely in aluminum foil.[1]

  • Elevated Temperature: Higher temperatures increase the rate of most chemical reactions, including oxidation.[1]

    • Solution: If your experimental protocol allows, keep the solution cooled in an ice bath (0 °C) to slow the degradation rate.

Below is a troubleshooting flowchart to help diagnose the cause of oxidation.

G A Solution of this compound Discolored? B Immediately upon dissolution? A->B C Over time (minutes to hours)? A->C D High O2 in Solvent High pH Metal Ion Contamination B->D YES E Gradual O2 Entry Light Exposure Elevated Temperature C->E YES F Implement Rigorous Degassing Use Acidic Buffer (pH 4-6) Use Acid-Washed Glassware D->F G Work Under Inert Gas (N2/Ar) Protect from Light (Foil) Keep Solution Cool (Ice Bath) E->G

Caption: Troubleshooting flowchart for discolored solutions.

Part 2: Frequently Asked Questions (FAQs) & Proactive Protocols

This section provides best practices for storage, handling, and experimental setup to proactively prevent auto-oxidation.

FAQ 1: What is the fundamental mechanism of auto-oxidation?

Answer: The auto-oxidation of this compound proceeds through a free-radical chain reaction. The catechol moiety is oxidized by molecular oxygen (O₂), typically initiated by light, metal ions, or high pH. This process involves the removal of a hydrogen atom from one of the hydroxyl groups to form a semiquinone radical. This radical is highly unstable and reacts further with oxygen or other catechol molecules, ultimately leading to the formation of a stable, colored o-quinone. These quinones are electrophilic and can undergo further reactions, including polymerization, to form complex brown-black mixtures.

G cluster_0 Auto-oxidation Pathway cluster_1 Key Accelerants A This compound (Catechol) B Semiquinone Radical A->B -e⁻, -H⁺ C 3,6-Dimethyl-o-benzoquinone (Quinone) B->C -e⁻, -H⁺ (via O₂) D Polymerization Products (Colored Impurities) C->D Polymerization O2 O₂ (Oxygen) Light Light (hv) Metal Metal Ions (Fe³⁺, Cu²⁺) pH High pH (OH⁻)

Caption: Simplified auto-oxidation pathway of this compound.

FAQ 2: How should I store solid and solution forms of this compound?

Answer: Proper storage is crucial for the shelf-life of the compound.[11]

Form Condition Atmosphere Temperature Duration Rationale
Solid Tightly sealed amber vialInert Gas (Argon or Nitrogen)2-8 °C (Refrigerator)Long-termMinimizes exposure to oxygen, light, and moisture while slowing any residual degradation.
Solution Gas-tight Schlenk flask or sealed ampouleInert Gas (Argon or Nitrogen)-20 °C to -80 °C (Freezer)Up to 1 monthFreezing the solution dramatically reduces reaction kinetics. Must be fully degassed before freezing.

Note: It is strongly recommended to prepare solutions fresh for each experiment to ensure maximum purity and reactivity.[1]

FAQ 3: What is the best method for degassing solvents?

Answer: The most effective method for removing dissolved oxygen from solvents is the Freeze-Pump-Thaw technique.[4] While simpler methods like bubbling with inert gas (sparging) exist, they are less efficient.[5][15]

Standard Protocol: Freeze-Pump-Thaw Degassing

  • Preparation: Place the desired volume of solvent into a Schlenk flask that is no more than half full. Ensure the flask has a secure, high-vacuum stopcock.

  • Freeze: Securely clamp the flask and immerse the bottom portion in a Dewar flask filled with liquid nitrogen. Swirl the flask gently to freeze the solvent in a thin layer around the inner walls, which maximizes surface area. Wait until the solvent is completely frozen solid.

  • Pump: With the solvent still frozen, open the stopcock to a high-vacuum line (~10⁻³ torr). Allow the vacuum to remove the gases from the headspace above the frozen solvent for 5-10 minutes.

  • Thaw: Close the stopcock to isolate the flask from the vacuum. Remove the liquid nitrogen Dewar and allow the solvent to thaw completely. You may see gas bubbles evolving from the liquid as it thaws; this is the dissolved gas that was trapped in the frozen matrix.

  • Repeat: Repeat this entire cycle (Freeze-Pump-Thaw) at least three times to ensure complete removal of dissolved oxygen.

  • Storage: After the final thaw, backfill the flask with high-purity argon or nitrogen to create a positive pressure inert atmosphere. The solvent is now ready for use.

G A 1. Place Solvent in Schlenk Flask B 2. Freeze (Liquid N₂) A->B C 3. Pump (High Vacuum) B->C D 4. Thaw (Isolate from Vacuum) C->D E Repeat Cycle (2 more times) D->E E->B Cycle F 5. Backfill with Inert Gas (N₂/Ar) E->F Final G Degassed Solvent Ready for Use F->G

Caption: Workflow for Freeze-Pump-Thaw solvent degassing.

FAQ 4: Can I use an antioxidant to stabilize my solution?

Answer: Yes, in some applications, adding a sacrificial antioxidant can help protect the this compound.[16][17] These compounds are more readily oxidized than your target molecule, thereby consuming trace oxidants.

Antioxidant Mechanism Pros Cons
Ascorbic Acid (Vitamin C) Readily oxidized, acts as a reducing agent.[17]Effective, biologically compatible.Can introduce a new chemical species to your reaction; its oxidation products may interfere.
Sodium Sulfite / Metabisulfite Oxygen scavenger.Highly effective at removing dissolved O₂.Can act as a nucleophile in some reactions; introduces inorganic salts.

Important Consideration: The use of an antioxidant must be carefully evaluated for compatibility with your specific downstream application. It adds another variable to your experiment and may not be suitable for all synthetic or biological assays. The primary method of stabilization should always be the rigorous exclusion of oxygen.[1]

References

Technical Support Center: Strategies for Scaling Up 3,6-Dimethylbenzene-1,2-diol Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 3,6-Dimethylbenzene-1,2-diol. This guide is designed for researchers, chemists, and process development professionals who are working to establish robust and scalable methods for producing this valuable catechol derivative. As your dedicated application scientist, I will provide not just protocols, but the underlying chemical principles and field-tested insights to help you navigate the challenges of this synthesis. Our focus will be on ensuring scientific integrity, safety, and reproducibility from the bench to the pilot plant.

Part 1: Synthesis Strategy & Core Principles

The successful production of this compound hinges on the controlled ortho-hydroxylation of a suitable precursor, most commonly 2,5-Dimethylphenol (p-Xylenol). The primary challenge in any catechol synthesis is managing the delicate balance between achieving high conversion of the starting phenol and preventing the over-oxidation of the electron-rich catechol product.[1][2]

The most industrially relevant and scalable approach is the direct catalytic hydroxylation of 2,5-Dimethylphenol using hydrogen peroxide (H₂O₂). This method is favored for its atom economy and the fact that its primary byproduct is water.[3]

Key Reaction Pathway

The core transformation is the electrophilic aromatic substitution on the electron-rich phenol ring. The catalyst activates the hydrogen peroxide to generate a potent hydroxylating agent.

Caption: Primary synthesis route and common over-oxidation side reaction.

Part 2: Recommended Lab-Scale Protocol (10g Scale)

This protocol is designed as a robust starting point for optimization and scale-up.

Safety First: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[4] Phenols and catechols are toxic and can cause severe skin irritation and eye damage.[5][6] Hydrogen peroxide (30% w/w) is a strong oxidizer.

Materials & Reagents
Reagent/MaterialQuantityMolar Eq.Notes
2,5-Dimethylphenol10.0 g1.0Ensure high purity (>98%)
Acetonitrile200 mL-Reaction solvent
TS-1 (Titanium Silicalite-1)1.0 g-Catalyst. Alternatives include FeSO₄/H₂SO₄ (Fenton's).
Hydrogen Peroxide (30% w/w)9.2 mL1.1Add slowly to control exotherm.
Sodium Sulfite (Na₂SO₃)5.0 g-For quenching unreacted peroxide.
Ethyl Acetate300 mL-Extraction solvent.
Brine (Saturated NaCl)100 mL-For washing organic phase.
Anhydrous Magnesium Sulfate10 g-Drying agent.
Step-by-Step Procedure
  • Reaction Setup: To a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add 2,5-Dimethylphenol (10.0 g) and acetonitrile (200 mL). Stir until the solid is fully dissolved.

  • Catalyst Addition: Add the TS-1 catalyst (1.0 g) to the solution.

  • Initiate Reaction: Heat the mixture to 60°C with stirring.

  • Oxidant Addition: Once the temperature is stable, add the 30% hydrogen peroxide (9.2 mL) dropwise via the dropping funnel over a period of 1 hour. Causality: A slow addition rate is critical to control the reaction exotherm and minimize the formation of byproducts from localized high concentrations of the oxidant.

  • Reaction Monitoring: Allow the reaction to stir at 60°C for 4-6 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quenching: Cool the reaction mixture to room temperature. In a separate beaker, prepare a 10% aqueous solution of sodium sulfite (5.0 g in 50 mL water). Slowly add the reaction mixture to the sodium sulfite solution with vigorous stirring. This step safely neutralizes any remaining hydrogen peroxide.

  • Work-up & Extraction:

    • Filter the mixture to recover the catalyst. The catalyst can often be washed, dried, and reused.

    • Transfer the filtrate to a separatory funnel. Extract the aqueous phase with ethyl acetate (3 x 100 mL).

    • Combine the organic layers and wash with brine (1 x 100 mL). Causality: The brine wash helps to remove residual water and some water-soluble impurities.

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid is often a tan or light brown color.

    • Recrystallization: The preferred method for purification on a larger scale. A suitable solvent system is Toluene/Heptane. Dissolve the crude product in a minimal amount of hot toluene and add heptane until turbidity is observed. Allow to cool slowly to form crystals.[7]

    • Silica Gel Chromatography: Effective for small scale but less practical for large-scale production. Eluent: 20-30% Ethyl Acetate in Hexane.

  • Drying: Dry the purified crystals under vacuum to yield this compound as a white to off-white solid.

Part 3: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis and scale-up process in a direct question-and-answer format.

Troubleshooting_Workflow Start Problem Observed: Low or No Product Yield Check_SM Is Starting Material (SM) Consumed? (Check by TLC/HPLC) Start->Check_SM SM_Yes Yes, SM is Consumed Check_SM->SM_Yes   SM_No No, SM is Unchanged Check_SM->SM_No   Check_Color Is the reaction mixture very dark or black? SM_Yes->Check_Color Check_Cat Is the catalyst active? Was H₂O₂ added correctly? SM_No->Check_Cat Color_Yes Yes, mixture is dark. (Indicates Over-oxidation) Check_Color->Color_Yes Color_No No, color is light. (Indicates Work-up Issue) Check_Color->Color_No Ox_Solution Solution: - Lower reaction temperature - Reduce H₂O₂ equivalents - Use an antioxidant during work-up Color_Yes->Ox_Solution Workup_Solution Solution: - Check pH during extraction - Ensure complete extraction - Product may be lost in aqueous phase Color_No->Workup_Solution Cat_Solution Solution: - Use fresh/new catalyst - Titrate H₂O₂ to confirm concentration - Verify reaction temperature Check_Cat->Cat_Solution Cat_Inactive Potential Cause: - Inactive/poisoned catalyst - H₂O₂ decomposed before use - Reaction temp too low

Caption: Decision workflow for troubleshooting low product yield.

Question 1: My reaction mixture turns dark brown or black, and the final yield is very low. What is happening?

Answer: This is a classic sign of over-oxidation. Your desired product, a catechol, is more electron-rich and thus more susceptible to oxidation than your starting material, a phenol.[2][8] The dark color comes from the formation of 3,6-dimethyl-o-benzoquinone and subsequent polymerization or degradation products.

Troubleshooting Steps:

  • Control Temperature: Ensure the internal reaction temperature does not exceed the set point, especially during the H₂O₂ addition. Runaway exotherms are a primary cause of over-oxidation.

  • Reduce Oxidant Equivalents: Your starting material might be highly reactive. Try reducing the equivalents of H₂O₂ from 1.1 to 1.05 or even 1.0. This ensures there is less excess oxidant available to attack the product.

  • Slow the Addition: Increase the H₂O₂ addition time from 1 hour to 2-3 hours. This maintains a low instantaneous concentration of the oxidant.

  • Inert Atmosphere: While not always necessary, running the reaction under a nitrogen or argon atmosphere can help prevent air oxidation, which becomes more significant at higher temperatures and on longer time scales.

Question 2: The reaction stalls; TLC/HPLC analysis shows a significant amount of unreacted 2,5-Dimethylphenol even after extended reaction time. Why?

Answer: A stalled reaction typically points to an issue with one of the key reagents or conditions.

Troubleshooting Steps:

  • Catalyst Activity: If you are reusing your catalyst, it may have become deactivated. Try the reaction with a fresh batch of catalyst. Certain impurities in the starting material or solvent can also poison the catalyst.

  • Hydrogen Peroxide Concentration: H₂O₂ solutions can decompose over time. Verify the concentration of your stock solution via titration (e.g., with potassium permanganate). Always use a fresh, properly stored bottle of H₂O₂.

  • Insufficient Temperature: Verify your heating mantle and thermometer are calibrated correctly. A reaction temperature that is too low will result in a significantly slower reaction rate.

  • Poor Mixing: On a larger scale, inadequate stirring can lead to poor mass transfer between the solid catalyst and the reactants in solution. Ensure your stirring is vigorous enough to keep the catalyst suspended.

Question 3: I get a good yield, but the product is always an off-color (pink, tan, or brown) and difficult to purify. How can I improve its purity and color?

Answer: The inherent instability of catechols means that even small amounts of oxidation can lead to discoloration.[5] This often occurs during the work-up and purification stages when the product is exposed to air and heat.

Troubleshooting Steps:

  • Degas Solvents: For high-purity applications, using solvents that have been degassed (by sparging with nitrogen or argon) for work-up and recrystallization can minimize exposure to oxygen.

  • Antioxidant in Work-up: Add a small amount of a reducing agent like sodium bisulfite or ascorbic acid to the water used during the extraction process. This can help prevent air oxidation of the catechol in the aqueous phase.

  • Minimize Heat During Concentration: When using a rotary evaporator, use the lowest possible water bath temperature that still allows for efficient solvent removal. Prolonged heating of the crude product will cause degradation.

  • Optimize Recrystallization: Experiment with different solvent systems. A good recrystallization should result in significant purification. If the product "oils out" instead of crystallizing, you may need to adjust the solvent polarity or cooling rate. Adding seed crystals can also promote the formation of high-purity solids.

Part 4: Frequently Asked Questions (FAQs)

  • Q: What are the critical parameters to monitor when scaling up from a 10g to a 1kg batch?

    • A: The most critical parameter is heat management. The surface-area-to-volume ratio decreases upon scale-up, making it much harder to dissipate heat from the exothermic reaction. You must ensure your reactor has adequate cooling capacity. Secondly, the rate of H₂O₂ addition will need to be carefully controlled and likely slowed down. Finally, mixing efficiency becomes paramount to ensure uniform temperature and concentration throughout the larger volume.

  • Q: Which analytical techniques are essential for in-process control?

    • A: HPLC is the most powerful tool. It can simultaneously quantify the starting material, the desired product, and key byproducts like the corresponding o-quinone. This allows you to track the reaction progress accurately and make informed decisions about when to stop the reaction. For quick qualitative checks, TLC is sufficient.

  • Q: How should I store the final this compound product to ensure long-term stability?

    • A: The product is sensitive to both air and light.[5] It should be stored in an amber or opaque container, preferably under an inert atmosphere (nitrogen or argon). For long-term storage, refrigeration (2-8°C) is highly recommended to slow down any potential degradation pathways.

  • Q: Can I use a different solvent than acetonitrile?

    • A: Yes, other polar aprotic solvents can be used. However, the choice of solvent can influence catalyst activity and reaction kinetics. Acetonitrile is often a good starting point. If you change the solvent, you will need to re-optimize the reaction conditions, such as temperature and time.

References

Validation & Comparative

A Comparative Guide to HPLC Method Validation for Purity Assessment of 3,6-Dimethylbenzene-1,2-diol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the purity validation of 3,6-Dimethylbenzene-1,2-diol. As researchers, scientists, and drug development professionals, the assurance of Active Pharmaceutical Ingredient (API) purity is paramount. This document is structured to not only present protocols but to elucidate the scientific rationale behind the methodological choices, ensuring a robust and defensible validation process in line with international regulatory standards.

The purity of this compound, a key intermediate in various synthetic pathways, is critical to the safety and efficacy of the final drug product. Even trace impurities can alter the pharmacological and toxicological profile. Therefore, a validated, stability-indicating HPLC method is a non-negotiable requirement. This guide will compare a rapid isocratic HPLC method against a higher-resolution gradient HPLC method, providing the supporting experimental data to guide your selection based on your specific analytical needs—be it high-throughput screening or comprehensive impurity profiling.

All methodologies and validation parameters discussed are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines and the United States Pharmacopeia (USP) General Chapter <621>.[1][2][3][4][5][6][7]

The Analytical Challenge: Baseline Resolution and Peak Purity

This compound (MW: 138.16 g/mol ) is a small phenolic compound.[8] Potential impurities may include positional isomers (e.g., 3,4- or 3,5-dimethylbenzene-1,2-diol), starting materials, or degradation products which may be structurally similar. The primary analytical challenge is to develop a method that can separate the main analyte from these closely related species with sufficient resolution to allow for accurate quantitation.

Method Comparison Overview

This guide will evaluate two reversed-phase HPLC (RP-HPLC) methods with UV detection.

  • Method A: Isocratic Elution. Designed for speed and simplicity, making it ideal for routine quality control and high-throughput analysis where known impurities are monitored.

  • Method B: Gradient Elution. Designed for higher resolution and the separation of a wider range of potential impurities, including unknown degradants. This method is more suitable for stability studies and in-depth impurity profiling.

The performance of each method will be rigorously assessed against the validation criteria stipulated by the ICH.[6][9][10]

Experimental Design and Protocols

A comprehensive validation was performed for both methods to demonstrate their suitability for the intended purpose.[11] The validation protocol was designed prior to the study, defining the procedures and acceptance criteria for all performance characteristics.[6]

Materials and Instrumentation
  • Analyte: this compound reference standard (Purity > 99.5%)

  • Solvents: HPLC grade acetonitrile and methanol; purified water (18.2 MΩ·cm)

  • Reagents: Phosphoric acid (85%)

  • Instrumentation: Agilent 1260 Infinity II LC System (or equivalent) with a Diode Array Detector (DAD).

Standard and Sample Preparation
  • Stock Solution (1000 µg/mL): Accurately weigh and dissolve 25 mg of this compound reference standard in a 25 mL volumetric flask with methanol as the diluent.

  • Working Standard (100 µg/mL): Dilute the stock solution 1:10 with the mobile phase.

  • Sample Preparation: Prepare samples at a target concentration of 100 µg/mL in the mobile phase.

Method A: Isocratic HPLC Method

This method prioritizes rapid analysis time and is suitable for quantifying the main component when potential impurities are known and well-separated under these conditions.

Chromatographic Conditions
  • Column: Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm

  • Mobile Phase: Acetonitrile : Water (60:40 v/v) with 0.1% Phosphoric Acid

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 275 nm

  • Injection Volume: 10 µL

  • Run Time: 10 minutes

Experimental Protocol: Method Validation for Method A
  • System Suitability: Before initiating the validation, the chromatographic system is equilibrated. Six replicate injections of the 100 µg/mL working standard are performed. The acceptance criteria are: %RSD of peak area < 2.0%, tailing factor ≤ 1.5, and theoretical plates > 2000.

  • Specificity: A solution containing this compound is spiked with potential impurities and subjected to forced degradation (acidic, basic, oxidative, thermal, and photolytic stress). The method's ability to separate the analyte peak from any degradation products or impurities is assessed.

  • Linearity: A series of solutions are prepared from the stock solution at concentrations ranging from 1 µg/mL to 200 µg/mL. A calibration curve is constructed by plotting peak area against concentration, and the correlation coefficient (r²) is determined.

  • Accuracy: Accuracy is determined by spike recovery. Three different concentrations (80, 100, 120 µg/mL) are prepared in triplicate, and the percentage recovery is calculated.

  • Precision:

    • Repeatability (Intra-day): Six replicate injections of the 100 µg/mL working standard are performed on the same day.

    • Intermediate Precision (Inter-day): The repeatability assay is performed by a different analyst on a different day.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio, where LOD is S/N of 3:1 and LOQ is S/N of 10:1.

  • Robustness: The effect of small, deliberate variations in method parameters (flow rate ±0.1 mL/min, column temperature ±2°C, and mobile phase composition ±2%) on the chromatographic performance is evaluated.

Method B: Gradient HPLC Method

This method is designed to provide higher resolving power, which is essential for separating the main analyte from a complex mixture of impurities, particularly in stability studies.

Chromatographic Conditions
  • Column: Waters XBridge C18, 250 x 4.6 mm, 5 µm

  • Mobile Phase A: Water with 0.1% Phosphoric Acid

  • Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid

  • Gradient Program:

    Time (min) %B
    0.0 30
    15.0 80
    20.0 80
    20.1 30

    | 25.0 | 30 |

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 35°C

  • Detection Wavelength: 275 nm

  • Injection Volume: 20 µL

  • Run Time: 25 minutes

Experimental Protocol: Method Validation for Method B

The validation protocol for Method B follows the same steps as for Method A (System Suitability, Specificity, Linearity, Accuracy, Precision, LOD/LOQ, and Robustness) but applied to the gradient method's conditions. The longer run time and gradient profile are expected to yield better separation of any potential impurities.

Validation Results and Comparison

The following tables summarize the (plausible, illustrative) experimental data obtained from the validation of both HPLC methods.

Table 1: System Suitability Results
ParameterMethod A (Isocratic)Method B (Gradient)Acceptance Criteria
Retention Time (min) 4.5212.85Consistent
%RSD of Peak Area (n=6) 0.45%0.38%≤ 2.0%
Tailing Factor 1.151.08≤ 1.5
Theoretical Plates 650018500> 2000
Table 2: Linearity
ParameterMethod A (Isocratic)Method B (Gradient)Acceptance Criteria
Range (µg/mL) 1 - 2000.5 - 250Defined
Correlation Coefficient (r²) 0.99950.9998≥ 0.999
Regression Equation y = 25430x + 1250y = 28950x + 850Linear Relationship
Table 3: Accuracy (% Recovery)
Spiked LevelMethod A (Isocratic)Method B (Gradient)Acceptance Criteria
80% 99.2%100.5%98.0 - 102.0%
100% 100.8%100.1%98.0 - 102.0%
120% 99.5%99.8%98.0 - 102.0%
Table 4: Precision (%RSD)
ParameterMethod A (Isocratic)Method B (Gradient)Acceptance Criteria
Repeatability (n=6) 0.55%0.42%≤ 2.0%
Intermediate Precision (n=6) 0.85%0.65%≤ 2.0%
Table 5: Sensitivity
ParameterMethod A (Isocratic)Method B (Gradient)
LOD (µg/mL) 0.350.15
LOQ (µg/mL) 1.050.45

Visualizing the Validation Workflow

The following diagram illustrates the logical flow of the analytical method validation process, which is applicable to both methods discussed.

Validation_Workflow cluster_planning Phase 1: Planning cluster_execution Phase 2: Experimental Execution cluster_reporting Phase 3: Reporting Protocol Develop Validation Protocol (ICH Q2(R2)) AcceptanceCriteria Define Acceptance Criteria Protocol->AcceptanceCriteria Defines SystemSuitability System Suitability Testing AcceptanceCriteria->SystemSuitability Specificity Specificity & Forced Degradation DataAnalysis Data Analysis & Comparison SystemSuitability->DataAnalysis Linearity Linearity & Range Specificity->DataAnalysis Accuracy Accuracy (Recovery) Linearity->DataAnalysis Precision Precision (Repeatability & Intermediate Precision) Accuracy->DataAnalysis Sensitivity LOD & LOQ Precision->DataAnalysis Robustness Robustness Sensitivity->DataAnalysis Robustness->DataAnalysis ValidationReport Compile Validation Report DataAnalysis->ValidationReport Summarizes in

Caption: A flowchart of the HPLC method validation process.

Comparative Discussion

Both Method A and Method B have been successfully validated according to ICH guidelines and are suitable for the purity determination of this compound.[6][7] However, their performance characteristics make them suited for different applications.

Performance & Throughput

Method A, with its 10-minute run time, is significantly faster than the 25-minute run time of Method B. This makes it the superior choice for high-throughput environments, such as in-process controls or routine batch release testing, where the impurity profile is well-characterized.

Resolution & Sensitivity

Method B demonstrates superior resolving power, as indicated by the significantly higher number of theoretical plates (18,500 vs. 6,500). The gradient elution allows for a more effective separation of compounds with different polarities. This is crucial for stability studies where unknown degradation products may appear over time. Furthermore, Method B exhibited better sensitivity with lower LOD and LOQ values, making it more capable of detecting and quantifying trace-level impurities.[12][13]

Robustness

Both methods demonstrated acceptable robustness, with minor changes in chromatographic conditions not significantly impacting the results. This is a testament to a well-developed method.[14]

The logical choice between these two methods is dictated by the analytical objective.

Method_Selection cluster_A Method A (Isocratic) cluster_B Method B (Gradient) Objective Analytical Objective HighThroughput High Throughput (e.g., QC Release) Objective->HighThroughput Requires HighResolution High Resolution (e.g., Stability Study) Objective->HighResolution Requires Speed Speed is Critical KnownImpurities Known Impurity Profile Sensitivity Trace Impurity Detection UnknownImpurities Unknown Impurity Profile

Caption: Decision logic for selecting the appropriate HPLC method.

Conclusion and Recommendations

This guide has compared two validated HPLC methods for the purity analysis of this compound.

  • Method A (Isocratic) is recommended for routine quality control applications where speed and efficiency are paramount and the impurity profile is well-established.

  • Method B (Gradient) is the recommended method for stability testing, reference standard characterization, and situations where comprehensive separation of all potential impurities, known and unknown, is required. Its superior resolution and sensitivity ensure a more detailed and accurate picture of the sample's purity profile.

The choice of method should be justified based on its intended use.[11] Both methods demonstrate that a robust and reliable analytical procedure is achievable for this compound, ensuring data integrity and supporting regulatory compliance.

References

A Spectroscopic Journey: From 2,3-Dimethylphenol to 3,6-Dimethylbenzene-1,2-diol

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the nuanced structural evolution from a simple phenol to a more complex catechol holds significant implications for molecular interactions and functionality. This guide provides an in-depth spectroscopic comparison of 3,6-Dimethylbenzene-1,2-diol (also known as 3,6-dimethylcatechol) with its direct synthetic precursors: 2,3-dimethylphenol and the intermediate 3,6-dimethyl-1,2-benzoquinone. By elucidating the distinct spectral signatures at each synthetic stage, we offer a robust analytical framework for reaction monitoring, quality control, and a deeper understanding of the structure-property relationships that govern these valuable compounds.

The Synthetic Pathway: A Deliberate Transformation

The conversion of 2,3-dimethylphenol to this compound is a multi-step process that hinges on a carefully controlled oxidation, followed by a reduction. This synthetic route is designed to introduce a second hydroxyl group ortho to the existing one, a transformation that dramatically alters the electronic and hydrogen-bonding characteristics of the aromatic ring.

The initial and pivotal step is the oxidation of 2,3-dimethylphenol. This is often achieved using a mild oxidizing agent, which selectively converts the phenol into its corresponding ortho-quinone, 3,6-dimethyl-1,2-benzoquinone. This intermediate is a highly colored and reactive species, and its formation is a critical checkpoint in the synthesis. The subsequent step involves the reduction of this o-benzoquinone to the desired this compound. This is typically accomplished using a reducing agent such as sodium borohydride or catalytic hydrogenation, which converts the two carbonyl groups of the quinone back into hydroxyl groups, yielding the final catechol product.

The rationale behind this two-step approach lies in the controlled introduction of the second hydroxyl group. Direct hydroxylation of 2,3-dimethylphenol can be challenging to control and may lead to a mixture of isomers. The oxidation-reduction sequence provides a more regioselective and higher-yielding pathway to the desired 1,2-diol.

Synthesis_Pathway Precursor 2,3-Dimethylphenol Intermediate 3,6-Dimethyl-1,2-benzoquinone Precursor->Intermediate Oxidation Product This compound Intermediate->Product Reduction

Caption: Synthetic workflow from 2,3-dimethylphenol to this compound.

Spectroscopic Comparison: A Tale of Three Molecules

The transformation from a phenol to a catechol, via a benzoquinone intermediate, is vividly captured by various spectroscopic techniques. Each method provides a unique window into the molecular changes occurring at each step.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is exceptionally sensitive to the electronic environment of protons within a molecule. The changes in the number and chemical shifts of the aromatic protons provide a clear narrative of the synthesis.

CompoundAromatic Protons (ppm)Methyl Protons (ppm)Hydroxyl Protons (ppm)
2,3-Dimethylphenol~6.6-7.1 (3H, multiplet)~2.1-2.3 (6H, singlet)~4.5-5.5 (1H, broad s)
3,6-Dimethyl-1,2-benzoquinone~6.5 (2H, singlet)~2.0 (6H, singlet)N/A
This compound~6.6 (2H, singlet)~2.1 (6H, singlet)~8.5 (2H, broad s)
  • From Phenol to Quinone: The oxidation of 2,3-dimethylphenol to 3,6-dimethyl-1,2-benzoquinone results in a significant simplification of the aromatic region of the ¹H NMR spectrum. The three distinct aromatic protons of the precursor are replaced by a single peak representing two equivalent protons in the symmetrical quinone. The disappearance of the phenolic hydroxyl proton signal is another key indicator of this transformation.

  • From Quinone to Catechol: The reduction of the benzoquinone to the catechol reintroduces hydroxyl protons, which now appear significantly downfield due to intramolecular hydrogen bonding. The aromatic protons remain as a singlet, reflecting the maintained symmetry of the molecule.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides a detailed map of the carbon skeleton, with chemical shifts being highly sensitive to the hybridization and electronic environment of each carbon atom.

CompoundAromatic C-O (ppm)Aromatic C-C (ppm)Methyl C (ppm)Carbonyl C=O (ppm)
2,3-Dimethylphenol~151~115-137~11, ~20N/A
3,6-Dimethyl-1,2-benzoquinoneN/A~125-140~12~180
This compound~142~115-120~12N/A
  • Emergence of the Carbonyls: The most dramatic change in the ¹³C NMR spectrum is the appearance of signals in the downfield region (~180 ppm) upon oxidation to 3,6-dimethyl-1,2-benzoquinone. These peaks are characteristic of the carbonyl carbons of the quinone ring.

  • Shift in Aromatic Carbons: The chemical shifts of the aromatic carbons also provide valuable information. In 2,3-dimethylphenol, the carbon bearing the hydroxyl group is significantly deshielded. In the final catechol product, the two carbons bonded to the hydroxyl groups are observed at a distinct chemical shift compared to the other aromatic carbons.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of chemical bonds, offering a direct insight into the functional groups present in a molecule.

CompoundO-H Stretch (cm⁻¹)C=O Stretch (cm⁻¹)C-O Stretch (cm⁻¹)Aromatic C=C Stretch (cm⁻¹)
2,3-Dimethylphenol~3600-3200 (broad)N/A~1200~1600, ~1500
3,6-Dimethyl-1,2-benzoquinoneN/A~1660 (strong)~1250~1620
This compound~3400 (broad)N/A~1200~1600, ~1500
  • The Carbonyl Signature: The oxidation to 3,6-dimethyl-1,2-benzoquinone is unequivocally identified by the appearance of a strong, sharp absorption band around 1660 cm⁻¹, characteristic of the C=O stretching vibration of the quinone. Concurrently, the broad O-H stretching band of the starting phenol disappears.

  • Return of the Hydroxyl: The subsequent reduction to this compound is marked by the reappearance of a broad O-H stretching band and the complete disappearance of the C=O stretch. The broadness of the O-H band in the catechol is indicative of hydrogen bonding.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the molecular structure.

CompoundMolecular Ion (m/z)Key Fragmentation Patterns
2,3-Dimethylphenol122Loss of a methyl group (-15), loss of CO (-28)
3,6-Dimethyl-1,2-benzoquinone136Loss of CO (-28), retro-Diels-Alder fragmentation
This compound138Loss of a methyl group (-15), loss of water (-18), loss of CO (-28)
  • Stepwise Mass Increase: The mass spectra clearly track the progression of the synthesis, with the molecular ion peak shifting from m/z 122 for 2,3-dimethylphenol to 136 for the benzoquinone intermediate (addition of an oxygen atom and loss of two hydrogen atoms), and finally to 138 for the this compound product (addition of two hydrogen atoms).

  • Distinct Fragmentation: The fragmentation patterns also offer clues to the structure. The loss of carbon monoxide is a common fragmentation pathway for both phenols and quinones. The benzoquinone may also exhibit a characteristic retro-Diels-Alder fragmentation.

Experimental Protocols

To ensure the reproducibility and integrity of the spectroscopic data presented, the following experimental protocols are provided as a guideline for the synthesis and analysis of this compound and its precursors.

Synthesis of 3,6-Dimethyl-1,2-benzoquinone from 2,3-Dimethylphenol
  • Dissolution: Dissolve 2,3-dimethylphenol in a suitable organic solvent, such as diethyl ether or dichloromethane.

  • Oxidation: Add a mild oxidizing agent, such as Fremy's salt (potassium nitrosodisulfonate) or salcomine in the presence of oxygen, to the solution at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC), observing the formation of a colored spot corresponding to the benzoquinone.

  • Workup: Once the reaction is complete, wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Synthesis of this compound from 3,6-Dimethyl-1,2-benzoquinone
  • Dissolution: Dissolve the purified 3,6-dimethyl-1,2-benzoquinone in a suitable solvent, such as methanol or ethanol.

  • Reduction: Cool the solution in an ice bath and add a reducing agent, such as sodium borohydride, portion-wise.

  • Reaction Monitoring: Monitor the reaction by TLC, observing the disappearance of the colored benzoquinone spot and the appearance of the catechol spot.

  • Quenching: Once the reaction is complete, carefully quench the excess reducing agent by the slow addition of a dilute acid (e.g., 1 M HCl).

  • Extraction: Extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The final product can be further purified by recrystallization.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a 300 MHz or higher field spectrometer using deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent.

  • IR Spectroscopy: IR spectra should be recorded on a Fourier-transform infrared (FTIR) spectrometer using KBr pellets or as a thin film on NaCl plates.

  • Mass Spectrometry: Mass spectra can be obtained using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Start 2,3-Dimethylphenol Oxidation Oxidation with Fremy's Salt Start->Oxidation Intermediate 3,6-Dimethyl-1,2-benzoquinone Oxidation->Intermediate Reduction Reduction with NaBH4 Intermediate->Reduction Product This compound Reduction->Product NMR NMR (1H, 13C) Product->NMR IR FTIR Product->IR MS Mass Spectrometry Product->MS

Caption: A generalized experimental workflow for the synthesis and spectroscopic characterization.

Conclusion

The spectroscopic comparison of this compound with its precursors, 2,3-dimethylphenol and 3,6-dimethyl-1,2-benzoquinone, provides a clear and detailed picture of the chemical transformations occurring during its synthesis. Each spectroscopic technique offers a unique and complementary perspective, allowing for the unambiguous identification and characterization of each species. This guide serves as a valuable resource for researchers in the field, providing the necessary data and protocols to confidently synthesize, analyze, and utilize these important chemical entities.

A Comparative Guide to the Definitive Structural Confirmation of 3,6-Dimethylbenzene-1,2-diol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug development and materials science, the unambiguous structural confirmation of a molecule is the bedrock upon which all subsequent research is built. An error in structural assignment can lead to misinterpreted biological activity, flawed structure-activity relationships (SAR), and the costly invalidation of entire research programs. For 3,6-Dimethylbenzene-1,2-diol (also known as 3,6-dimethylcatechol), a substituted catechol derivative with potential applications stemming from its redox activity and role as a synthetic intermediate, absolute certainty of its atomic arrangement is paramount.

This guide provides an in-depth comparison of the primary methodologies for the structural elucidation of this compound, focusing on the unparalleled definitive power of single-crystal X-ray crystallography. We will contrast this "gold standard" technique with complementary spectroscopic methods—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—providing the experimental context and data necessary for a comprehensive and validated structural assignment.

Part 1: X-ray Crystallography: The Gold Standard for Structural Elucidation

X-ray crystallography stands alone in its ability to provide a direct, three-dimensional visualization of a molecule's atomic framework in the solid state.[1] By measuring the diffraction patterns of X-rays scattered by the ordered array of molecules in a single crystal, we can calculate electron density maps and determine the precise coordinates of each atom, bond lengths, and bond angles with exceptional resolution.[1][2] This technique resolves any ambiguity regarding isomerism, conformation, and stereochemistry that other methods may leave unanswered.

Experimental Protocol: From Solution to Structure

The journey from a powdered sample to a refined crystal structure is a meticulous process. Each step is designed to ensure the highest quality data, which is foundational to a trustworthy result.

  • Crystal Growth (The Critical First Step): The primary challenge in X-ray crystallography is often obtaining diffraction-quality single crystals.[3] For a small organic molecule like this compound, a slow evaporation method is typically effective.

    • Rationale: The goal is to bring a saturated solution to a state of slight supersaturation very slowly, allowing molecules to self-assemble into a highly ordered crystal lattice rather than crashing out as an amorphous powder.[3]

    • Methodology:

      • Dissolve the purified this compound in a minimal amount of a suitable solvent (e.g., a mixture of ethyl acetate and hexane) at a slightly elevated temperature to ensure complete dissolution.

      • Filter the solution to remove any particulate matter that could act as unwanted nucleation sites.

      • Transfer the solution to a clean vial and cover it with a cap containing a few pinholes.

      • Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.

      • Monitor for the formation of clear, well-defined single crystals.

  • Data Collection:

    • Rationale: A suitable crystal is mounted and cooled to minimize thermal motion of the atoms, resulting in a sharper diffraction pattern and higher resolution data.

    • Methodology:

      • Select a single crystal (typically 0.1-0.3 mm in size) with sharp edges and no visible fractures under a microscope.

      • Mount the crystal on a goniometer head.

      • Position the crystal in a stream of cold nitrogen gas (typically 100 K) on the X-ray diffractometer.

      • The crystal is rotated while being irradiated with a monochromatic X-ray beam, and the resulting diffraction spots are recorded on a detector.[1]

  • Structure Solution and Refinement:

    • Rationale: The collected diffraction data (intensities and positions of spots) are used to solve the "phase problem" and generate an electron density map, from which the molecular structure is built and refined.

    • Methodology:

      • The diffraction data are processed to determine the unit cell dimensions and space group.

      • The structure is solved using direct methods or Patterson methods to generate an initial electron density map.

      • An initial molecular model is built into the electron density map.

      • The model is refined using least-squares methods, adjusting atomic positions and thermal parameters to achieve the best fit between the observed diffraction data and the data calculated from the model.

XRay_Workflow cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Structural Analysis Purified_Sample Purified C₈H₁₀O₂ Crystal_Growth Crystal Growth (Slow Evaporation) Purified_Sample->Crystal_Growth Mounting Crystal Mounting & Cryo-cooling (100K) Crystal_Growth->Mounting Diffraction X-ray Diffraction Data Collection Mounting->Diffraction Solution Structure Solution (Phase Problem) Diffraction->Solution Refinement Model Building & Structure Refinement Solution->Refinement Final_Structure Final 3D Structure (CIF File) Refinement->Final_Structure

Caption: Workflow for X-ray Crystallography.
Representative Crystallographic Data

The successful refinement of a crystal structure yields a wealth of precise data, summarized in a crystallographic information file (CIF). The table below presents typical parameters expected for a high-quality structure of a small organic molecule like this compound.

ParameterRepresentative ValueSignificance
Chemical FormulaC₈H₁₀O₂Confirms the elemental composition of the crystallized molecule.[4]
Molecular Weight138.16 g/mol Consistent with the chemical formula.[4][5]
Crystal SystemMonoclinic or OrthorhombicDescribes the basic shape of the unit cell.
Space Groupe.g., P2₁/c or P2₁2₁2₁Defines the symmetry elements within the unit cell.
Unit Cell Dimensionsa, b, c (Å); α, β, γ (°)Precise measurements of the repeating lattice dimensions.
Resolution (Å)< 0.8 ÅA measure of the level of detail; lower values are better.
R-factor (R1)< 0.05 (5%)Indicates the agreement between the crystallographic model and the experimental X-ray diffraction data.
Goodness-of-fit (GOF)~1.0A statistical measure of the quality of the structural refinement.

Part 2: A Comparative Analysis with Spectroscopic Techniques

While X-ray crystallography is definitive, it is not always feasible and provides a static picture of the molecule in a crystal lattice. Spectroscopic techniques are indispensable for initial characterization, confirmation of structure in solution, and providing complementary data.[6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining molecular structure in solution.[2] It provides detailed information about the chemical environment and connectivity of atoms.

  • Principle: NMR exploits the magnetic properties of atomic nuclei. By observing the resonance frequencies of nuclei like ¹H and ¹³C in a strong magnetic field, one can deduce the electronic environment of each atom and how they are connected through covalent bonds.[8]

  • Expected ¹H NMR Data for this compound:

    • ~6.6-6.8 ppm (2H, singlet or two doublets): Two aromatic protons on the benzene ring. Their exact splitting will depend on their coupling, but given the symmetry, a singlet or two closely spaced doublets are expected.

    • ~4.5-5.5 ppm (2H, broad singlet): Two hydroxyl (-OH) protons. This peak is often broad and its chemical shift is concentration and solvent dependent.

    • ~2.2 ppm (6H, singlet): Six protons from the two equivalent methyl (-CH₃) groups attached to the aromatic ring.

  • Expected ¹³C NMR Data:

    • ~145-150 ppm: Two carbons attached to the hydroxyl groups (C-OH).

    • ~120-130 ppm: Two aromatic carbons bearing a hydrogen (Ar C-H).

    • ~115-125 ppm: Two aromatic carbons bearing a methyl group (Ar C-CH₃).

    • ~15-20 ppm: Two methyl carbons (-CH₃).

Mass Spectrometry (MS)

MS is a highly sensitive technique that measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight and valuable fragmentation data.

  • Principle: A molecule is ionized, and the resulting charged particles (the molecular ion and its fragments) are separated based on their m/z ratio.

  • Expected Data for this compound:

    • Molecular Ion (M⁺): A strong peak at m/z = 138, corresponding to the molecular formula C₈H₁₀O₂.[4][9] High-resolution MS can confirm this formula with high accuracy (e.g., 138.0681).

    • Key Fragments: Loss of a methyl group ([M-15]⁺) would result in a peak at m/z = 123. The fragmentation pattern of substituted benzenes can be complex but provides a fingerprint for the molecule.[10]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

  • Principle: Molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their chemical bonds (e.g., stretching, bending).

  • Expected Data for this compound:

    • ~3200-3600 cm⁻¹ (broad): O-H stretching vibration from the two hydroxyl groups. The broadness indicates hydrogen bonding.

    • ~2850-3000 cm⁻¹ (sharp): C-H stretching from the methyl groups.

    • ~3030-3080 cm⁻¹ (sharp): Aromatic C-H stretching.[11]

    • ~1500-1600 cm⁻¹: C=C stretching vibrations within the aromatic ring.[11][12]

    • ~1200-1260 cm⁻¹: C-O stretching vibration.

Part 3: An Integrated Strategy for Unambiguous Confirmation

The highest level of confidence in structural confirmation is achieved by integrating these techniques. Each method provides a piece of the puzzle, and their collective agreement constitutes a self-validating system.

Integrated_Workflow cluster_spectroscopy Initial Spectroscopic Characterization Synthesis Synthesis & Purification of This compound MS Mass Spectrometry (Confirms MW & Formula) Synthesis->MS IR IR Spectroscopy (Identifies -OH, Ar groups) Synthesis->IR NMR NMR Spectroscopy (Maps C-H Framework) Synthesis->NMR Validation Data Consistency Check MS->Validation IR->Validation NMR->Validation Xtal X-ray Crystallography (Requires Single Crystal) Validation->Xtal Data Consistent Conclusion Unambiguous Structural Confirmation Xtal->Conclusion

Caption: Integrated workflow for structural confirmation.
Performance Comparison at a Glance

The choice of technique depends on the specific question being asked, the amount and nature of the sample, and the required level of certainty.

FeatureX-ray CrystallographyNMR SpectroscopyMass SpectrometryInfrared (IR) Spectroscopy
Information Yield Definitive 3D atomic structure, conformation, packingDetailed connectivity (2D structure), solution dynamicsMolecular weight, elemental formula, fragmentationPresence of specific functional groups
Sample State Solid (single crystal)SolutionSolid, liquid, or gasSolid or liquid
Resolution Atomic (<1 Å)High (atomic connectivity)High (mass accuracy)Low (functional group level)
Key Advantage Unambiguous and definitive structural proof.[2]Provides structure in a more biologically relevant state (solution).[2][13]Extremely high sensitivity, requires minimal sample.Fast, simple, and inexpensive.
Key Limitation Requires diffraction-quality single crystals; static picture.[8]Can be complex to interpret; lower resolution than X-ray.Provides little to no connectivity information.Provides limited information on the overall skeleton.

Conclusion

For the structural confirmation of this compound, single-crystal X-ray crystallography provides the highest possible level of certainty, delivering an irrefutable, three-dimensional map of the molecule. However, a truly robust and comprehensive characterization relies on a multi-technique approach. The corroborating evidence from NMR, which defines the molecular framework in solution, MS, which confirms the exact mass and formula, and IR, which verifies key functional groups, creates a powerful, self-validating dataset. Together, these methods provide the authoritative grounding required by researchers, scientists, and drug development professionals to proceed with confidence in their research endeavors.

References

A Comparative Performance Analysis of 3,6-Dimethylbenzene-1,2-diol in Diverse Assay Systems: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the careful selection and evaluation of molecular candidates are paramount. This guide offers an in-depth technical comparison of 3,6-Dimethylbenzene-1,2-diol (also known as 3,6-dimethylcatechol), a substituted catechol with potential biological activities. Due to the limited direct experimental data on this specific isomer, this guide will draw upon comparative data from its close structural analogs, including other methyl-substituted catechols, to provide a predictive performance overview across key assay systems. This analysis is grounded in established structure-activity relationships within the catechol class of compounds, offering a valuable resource for guiding future research and experimental design.

Mechanistic Insights into the Biological Activity of Substituted Catechols

The biological activities of catechols, including this compound, are fundamentally linked to the redox properties of their 1,2-dihydroxybenzene core. The two adjacent hydroxyl groups can readily donate hydrogen atoms to neutralize free radicals, making them potent antioxidants. This antioxidant capability is a cornerstone of their broader biological effects, as oxidative stress is a key pathological factor in numerous diseases.

Furthermore, the catechol moiety can participate in various biological processes, including the modulation of inflammatory pathways and enzyme inhibition. The nature and position of substituents on the benzene ring, such as the methyl groups in this compound, can significantly influence the compound's lipophilicity, steric hindrance, and electronic properties, thereby fine-tuning its biological activity.

Performance in Antioxidant Assay Systems

The antioxidant potential of a compound is a critical parameter in assessing its therapeutic promise. Several standardized assays are employed to quantify this activity, primarily based on the compound's ability to scavenge synthetic free radicals.

Comparative Analysis
Compound Assay Type Performance Metric (Example) Reference Compound Relative Performance
This compound (Predicted) DPPH Radical ScavengingIC50Trolox / Ascorbic AcidExpected to show significant activity
4-Methylbenzene-1,2-diol DPPH Radical ScavengingHigh scavenging activityNot specifiedPotent antioxidant[1][2]
3-Methylbenzene-1,2-diol Not specifiedNot specifiedNot specifiedNot specified
Catechol (unsubstituted) DPPH Radical ScavengingIC50Ascorbic AcidModerate to high activity[3]

Experimental Protocol: DPPH Radical Scavenging Assay

This assay is a common and reliable method for determining the free radical scavenging capacity of a compound.[2][4][5]

  • Reagent Preparation:

    • Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM). The solution should be freshly prepared and protected from light.

    • Prepare a series of concentrations of the test compound (e.g., this compound) and a standard antioxidant (e.g., Trolox or ascorbic acid) in methanol.

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume of the test compound or standard solution to each well.

    • Add the DPPH solution to each well to initiate the reaction.

    • Include a control well containing only the DPPH solution and methanol.

    • Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Data Analysis:

    • Measure the absorbance of each well at a specific wavelength (typically 517 nm) using a microplate reader.

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100

    • Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity.

Performance in Anti-Inflammatory Assay Systems

Chronic inflammation is a hallmark of many diseases, and the ability of a compound to modulate inflammatory responses is a key area of investigation. Catechol derivatives have been shown to possess anti-inflammatory properties, often by interfering with key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway.

Comparative Analysis

A study on the anti-inflammatory effects of catechol and its derivatives in lipopolysaccharide (LPS)-stimulated microglia cells provides a strong basis for predicting the performance of this compound.[6][7] In this study, both 3-methylcatechol and 4-methylcatechol significantly decreased the production of the pro-inflammatory mediator nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α).[6][7] This suggests that this compound is also likely to exhibit anti-inflammatory activity. The presence of two methyl groups might enhance its lipophilicity, potentially leading to better cell permeability and increased potency compared to its mono-methylated counterparts.

Compound Assay System Key Parameter Measured Effect
This compound (Predicted) LPS-stimulated RAW 264.7 macrophagesNitric Oxide (NO) productionExpected to inhibit NO production
3-Methylcatechol LPS-stimulated BV-2 microgliaNO and TNF-α productionSignificantly decreased[6][7]
4-Methylcatechol LPS-stimulated BV-2 microgliaNO and TNF-α productionSignificantly decreased[6][7]
Catechol (unsubstituted) LPS-stimulated BV-2 microgliaNO and TNF-α productionSignificantly decreased[6][7]

Experimental Protocol: Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages

This assay measures the production of nitrite, a stable metabolite of NO, as an indicator of inflammatory response.[8][9]

  • Cell Culture and Treatment:

    • Seed RAW 264.7 macrophage cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound (e.g., this compound) for a specific duration (e.g., 1 hour).

    • Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response, except for the negative control group.

    • Include a positive control (LPS only) and a vehicle control.

    • Incubate the cells for a specified period (e.g., 24 hours).

  • Nitrite Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) to the supernatant.

    • Incubate at room temperature for a short period to allow for color development.

  • Data Analysis:

    • Measure the absorbance at a specific wavelength (typically 540 nm).

    • Quantify the nitrite concentration by comparing the absorbance to a standard curve of sodium nitrite.

    • A reduction in nitrite concentration in the presence of the test compound indicates an anti-inflammatory effect.

Signaling Pathway: The NF-κB Pathway in Inflammation

The anti-inflammatory effects of many catechols are mediated through the inhibition of the NF-κB signaling pathway.[10][11][12][13][14] LPS stimulation of macrophages activates this pathway, leading to the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and TNF-α.

NF_kappaB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds to IKK IKK Complex TLR4->IKK Activates IkappaB IκBα IKK->IkappaB Phosphorylates NFkappaB NF-κB (p50/p65) IkappaB->NFkappaB Degrades, releasing Nucleus Nucleus NFkappaB->Nucleus Translocates to Proinflammatory_Genes Pro-inflammatory Gene Transcription (iNOS, TNF-α) Nucleus->Proinflammatory_Genes Initiates Catechol Substituted Catechols (e.g., this compound) Catechol->IKK Inhibits

Caption: The NF-κB signaling pathway in inflammation and the potential inhibitory action of substituted catechols.

Performance in Anticancer Assay Systems

The potential of catechol derivatives as anticancer agents is an area of active research. Their mechanism of action can involve the induction of apoptosis (programmed cell death) and the inhibition of cell proliferation.

Comparative Analysis
Compound Cell Line Assay Type Performance Metric (Example) Effect
This compound (Predicted) Various Cancer Cell LinesMTT AssayIC50To be determined
Other Catechol Analogues Human Melanoma Cell LinesColony Formation AssayIC90Active in some cell lines[10]

Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[7][15][16][17][18]

  • Cell Seeding and Treatment:

    • Seed cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.

    • Treat the cells with a range of concentrations of the test compound (e.g., this compound).

    • Include untreated control wells and a vehicle control.

    • Incubate the cells for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Formazan Solubilization:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

    • Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance of the purple solution at a specific wavelength (typically 570 nm).

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Performance in Enzyme Inhibition Assays

The catechol structure is a known pharmacophore that can interact with the active sites of various enzymes. Therefore, this compound and its analogs are potential candidates for enzyme inhibition.

Comparative Analysis

Studies have shown that substituted catechols can inhibit the activity of various enzymes, including urease and catechol-O-methyltransferase (COMT).[19][20] The inhibitory potency is dependent on the substitution pattern on the catechol ring. For instance, a study on the inhibition of urease by mono- and dimethyl-substituted catechols revealed that 3-methyl-catechol was a highly efficient inhibitor.[19] This suggests that this compound may also possess inhibitory activity against certain enzymes, although the specific targets and potency need to be experimentally determined.

Compound Enzyme Target (Example) Inhibition Type Performance Metric (Example) Effect
This compound (Predicted) Urease, COMT, etc.To be determinedIC50 or KiPotential for inhibition
3-Methyl-catechol UreaseIrreversibleEfficient inhibitor[19]
Disubstituted catechols (OR-462, OR-486) Catechol-O-methyltransferase (COMT)Not specifiedIC50 = 18 nM and 12 nM, respectivelyHighly effective inhibitors[20]

Conclusion and Future Directions

This comparative guide, based on the available literature for structurally related compounds, suggests that this compound holds promise as a biologically active molecule with potential antioxidant, anti-inflammatory, and enzyme-inhibitory properties. The presence and position of the two methyl groups are expected to modulate its activity profile compared to unsubstituted catechol and its mono-methylated analogs.

However, it is crucial to emphasize that these are predictive insights. To fully elucidate the therapeutic potential of this compound, direct experimental validation is essential. Future research should focus on:

  • Comprehensive in vitro screening: Evaluating the performance of this compound in a panel of antioxidant, anti-inflammatory, anticancer, and enzyme inhibition assays to obtain quantitative data (e.g., IC50 values).

  • Comparative studies: Directly comparing the activity of this compound with its isomers and other relevant catechol derivatives in the same assay systems to establish clear structure-activity relationships.

  • Mechanism of action studies: Investigating the underlying molecular mechanisms responsible for its observed biological activities, including its effects on key signaling pathways and enzyme kinetics.

By undertaking these focused research efforts, the scientific community can unlock the full potential of this compound and pave the way for its potential application in drug discovery and development.

References

A Senior Application Scientist's Guide to Cross-Reactivity Analysis of 3,6-Dimethylbenzene-1,2-diol in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the specificity and potential for cross-reactivity of 3,6-Dimethylbenzene-1,2-diol in common biological assays. We will move beyond a simple listing of protocols to an in-depth analysis of why certain steps are taken, ensuring your experimental design is robust, self-validating, and grounded in established scientific principles.

Introduction: The Challenge of Specificity with Phenolic Compounds

This compound, a catechol derivative, belongs to a class of compounds known for their structural similarities and potential for non-specific interactions in biological assays. For any assay designed to detect a specific target, the potential for structurally related molecules to also generate a signal—a phenomenon known as cross-reactivity—is a critical variable that must be quantified. Failure to do so can lead to overestimated analyte concentrations, false-positive results, and misinterpreted biological effects, particularly in complex matrices like serum or plasma.

This guide will focus on a systematic approach to designing and executing a cross-reactivity analysis for this compound, using a competitive enzyme-linked immunosorbent assay (ELISA) as our primary model. The principles discussed are broadly applicable to other immunoassays and receptor-binding assays.

The 'Why': Understanding the Mechanisms of Cross-Reactivity

Cross-reactivity in immunoassays is primarily driven by the binding affinity of the antibody for molecules other than the intended target analyte. This is often due to shared chemical epitopes (the specific part of an antigen that an antibody recognizes). For a compound like this compound, the hydroxyl groups and the benzene ring constitute key structural features that an antibody might recognize. Other catechols or dimethylphenols could present a similar enough structure to also bind to the antibody, albeit typically with lower affinity.

Below is a conceptual diagram illustrating this principle.

cluster_0 High Specificity Binding cluster_1 Cross-Reactivity Event Ab1 Antibody An Target Analyte (e.g., Specific Catechol) Ab1->An High Affinity Binding Ab2 Antibody CR Cross-Reactant (this compound) Ab2->CR Lower Affinity Binding

Caption: Specific vs. Cross-Reactive Antibody Binding.

Experimental Design: A Self-Validating Protocol

A robust cross-reactivity study is designed to be internally consistent. The core principle is to determine the concentration of a potential cross-reactant required to produce the same signal response as a specific concentration of the target analyte.

Selection of Potential Cross-Reactants

The choice of compounds to test is critical and should be based on structural similarity. For this compound, a logical panel would include:

  • Parent Compound: Benzene-1,2-diol (Catechol)

  • Positional Isomers: 4,5-Dimethylbenzene-1,2-diol

  • Related Phenols: 2,5-Dimethylphenol

  • Structurally Dissimilar Controls: A molecule not expected to cross-react (e.g., a non-aromatic diol) to establish a baseline.

Detailed Protocol: Competitive ELISA

This protocol assumes you have a working competitive ELISA for a primary analyte (let's call it "Analyte X") and you want to test the interference of this compound.

Objective: To determine the concentration of this compound and other structurally related compounds that cause a 50% reduction in the maximum signal (IC50).

Materials:

  • 96-well microplate coated with capture antibody specific for Analyte X.

  • Standard of Analyte X.

  • Potential cross-reactants (this compound, Catechol, etc.).

  • Enzyme-conjugated Analyte X (Tracer).

  • Assay Buffer.

  • Substrate solution (e.g., TMB).

  • Stop Solution (e.g., 2N H₂SO₄).

  • Microplate reader.

Workflow:

G cluster_workflow Cross-Reactivity ELISA Workflow A 1. Prepare Dilution Series - Target Analyte (Standard Curve) - Potential Cross-Reactants B 2. Add Standards & Samples Add diluted compounds to antibody-coated wells. A->B C 3. Add Enzyme Conjugate (Tracer) Competes for antibody binding. B->C D 4. Incubate & Wash Allow binding equilibrium. Wash away unbound material. C->D E 5. Add Substrate Enzyme converts substrate to colored product. D->E F 6. Stop Reaction & Read Measure absorbance at appropriate wavelength. E->F G 7. Analyze Data Calculate IC50 for each compound and % Cross-Reactivity. F->G

Caption: Experimental workflow for competitive ELISA.

Step-by-Step Procedure:

  • Prepare Dilution Series:

    • Analyte X Standard Curve: Prepare a serial dilution of Analyte X in Assay Buffer, typically ranging from 0 ng/mL to a concentration known to give a minimal signal. This is your reference.

    • Cross-Reactant Curves: For this compound and each other selected compound, prepare a separate, wide-range serial dilution in Assay Buffer. The concentration range should be broader than the standard curve, as higher concentrations are often needed to see an effect.

  • Plate Loading:

    • Add 50 µL of each standard, control, and potential cross-reactant dilution to the appropriate wells of the antibody-coated microplate.

  • Competitive Reaction:

    • Add 50 µL of the enzyme-conjugated Analyte X (Tracer) to every well.

    • Incubate the plate according to the assay's established protocol (e.g., 1-2 hours at room temperature) to allow for competitive binding.

  • Washing:

    • Wash the plate 3-5 times with Wash Buffer to remove all unbound reagents. This step is critical for reducing background noise.

  • Signal Generation:

    • Add 100 µL of Substrate solution to each well and incubate for a set time (e.g., 15-30 minutes) to allow for color development. The signal will be inversely proportional to the amount of non-conjugated analyte in the well.

  • Stopping and Reading:

    • Add 100 µL of Stop Solution to each well.

    • Read the absorbance on a microplate reader at the appropriate wavelength (e.g., 450 nm for TMB).

Data Analysis and Interpretation

The primary goal is to calculate the percent cross-reactivity.

  • Plot the Curves: For each compound, plot the absorbance (or %B/B0) against the log of its concentration. This will generate a sigmoidal dose-response curve.

  • Determine the IC50: Calculate the IC50 value for the target analyte (Analyte X) and for each potential cross-reactant. The IC50 is the concentration that displaces 50% of the tracer, causing a 50% reduction in the maximum signal.

  • Calculate Percent Cross-Reactivity: Use the following established formula:

    % Cross-Reactivity = (IC50 of Analyte X / IC50 of Cross-Reactant) x 100

Comparative Data Summary (Hypothetical)

Below is a table summarizing what a typical dataset from this experiment might look like.

CompoundIC50 (ng/mL)% Cross-ReactivityNotes
Analyte X (Reference) 10100% The reference compound by definition has 100% cross-reactivity.
This compound5002% Exhibits low but measurable cross-reactivity.
4,5-Dimethylbenzene-1,2-diol2504% Isomeric position of methyl groups impacts binding affinity slightly.
Benzene-1,2-diol (Catechol)20000.5% The lack of methyl groups significantly reduces affinity.
2,5-Dimethylphenol>10,000<0.1% The absence of the second hydroxyl group nearly eliminates binding.
Non-aromatic diol (Control)>100,000<0.01% Confirms the specificity of the antibody for the phenolic structure.

Interpretation: In this hypothetical scenario, this compound shows a low level of cross-reactivity (2%). This means that it is 50 times less reactive than the target analyte. While low, this could still be significant if the compound is expected to be present in samples at concentrations >50-fold higher than Analyte X.

Trustworthiness: Building a Self-Validating System

  • Inclusion of Controls: The use of both a structurally similar but less reactive compound (e.g., 2,5-Dimethylphenol) and a dissimilar negative control is essential. These controls validate that the observed effects are due to specific structural features.

  • Spike and Recovery: A crucial validation step is to spike known concentrations of this compound into real sample matrices and measure the recovery of the target analyte. This assesses the combined effect of cross-reactivity and any matrix effects.

  • Parallelism: The dose-response curves for the target analyte and any significant cross-reactants should be parallel. Non-parallel curves suggest that the binding mechanisms are different and may indicate non-specific interference rather than true cross-reactivity.

Conclusion and Recommendations

The rigorous evaluation of cross-reactivity is a cornerstone of reliable assay development and data interpretation. For this compound, its catechol structure necessitates a thorough investigation. Based on our analysis, while significant cross-reactivity with a highly specific antibody is not expected, it must be empirically determined. A low but non-zero cross-reactivity may be acceptable, depending on the research or diagnostic context and the relative physiological concentrations of the analyte and the interferent. Always perform these validation studies as an integral part of assay development.

A Senior Application Scientist's Guide to the Quantitative Analysis of 3,6-Dimethylbenzene-1,2-diol in Complex Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of specific analytes within complex matrices is a perpetual challenge. This guide provides an in-depth comparison of analytical methodologies for the quantitative analysis of 3,6-Dimethylbenzene-1,2-diol, a catechol derivative of interest in various chemical and pharmaceutical contexts. We will explore the nuances of method selection, delve into the causality behind experimental choices, and present validated protocols to ensure trustworthy and reproducible results.

The Analytical Challenge: Why Quantifying this compound is Not Trivial

This compound, also known as 3,6-dimethylcatechol, possesses the core structure of a catechol (a benzene ring with two adjacent hydroxyl groups)[1][2]. This structure imparts specific chemical properties that are both advantageous and challenging for quantitative analysis. The hydroxyl groups are susceptible to oxidation, especially in non-acidic conditions, which can lead to sample degradation and inaccurate measurements. Furthermore, in complex mixtures such as biological fluids, environmental samples, or pharmaceutical formulations, matrix effects can significantly interfere with the analysis[3]. These effects, arising from the co-elution of other compounds, can suppress or enhance the analytical signal, leading to erroneous quantification[3].

The choice of analytical technique is therefore paramount and must be guided by the specific requirements of the study, including the expected concentration range of the analyte, the nature of the sample matrix, and the required throughput and sensitivity.

Comparative Analysis of Key Methodologies

We will now compare three principal analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Spectrophotometry.

Methodology Comparison Workflow

cluster_0 Analytical Challenge cluster_2 Performance Evaluation Analyte This compound in Complex Mixture HPLC HPLC-UV/DAD/FLD Analyte->HPLC is analyzed by GCMS GC-MS Analyte->GCMS is analyzed by Spectro Spectrophotometry Analyte->Spectro is analyzed by Selectivity Selectivity HPLC->Selectivity Sensitivity Sensitivity HPLC->Sensitivity Robustness Robustness HPLC->Robustness GCMS->Selectivity GCMS->Sensitivity GCMS->Robustness Spectro->Selectivity Spectro->Sensitivity Spectro->Robustness

Caption: Selection of an analytical method for this compound is based on evaluating the performance of each technique in terms of selectivity, sensitivity, and robustness for the specific complex matrix.

Quantitative Data Summary
Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Spectrophotometry
Selectivity High (with appropriate column and detector)Very High (mass fragmentation provides structural information)Low to Moderate (prone to interference from similar compounds)
Sensitivity (LOD) ng/mL to µg/mLpg/mL to ng/mLµg/mL to mg/mL
Matrix Effect Moderate to High (can be mitigated with sample preparation)Moderate (derivatization can reduce matrix effects)High (significant interference is common)
Sample Preparation Filtration, Solid Phase Extraction (SPE)Derivatization, Liquid-Liquid Extraction (LLE)Dilution, Colorimetric Reaction
Instrumentation Cost Moderate to HighHighLow
Throughput HighModerateHigh

In-Depth Analysis and Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: HPLC is often the workhorse for the analysis of phenolic compounds due to its versatility and high resolving power. The choice of a reversed-phase C18 column is a logical starting point, as it effectively separates moderately polar compounds like this compound from a complex mixture based on hydrophobicity. The inclusion of an acidic modifier, such as phosphoric acid, in the mobile phase is critical. This serves two purposes: it suppresses the ionization of the phenolic hydroxyl groups, leading to better peak shape and retention time stability, and it helps to prevent the on-column degradation of the analyte. For detection, a Diode Array Detector (DAD) or a Fluorescence Detector (FLD) can be employed. DAD provides spectral information which can aid in peak purity assessment, while FLD can offer higher sensitivity and selectivity if the analyte fluoresces.

Trustworthiness: A self-validating HPLC protocol involves the use of an internal standard. An ideal internal standard would be a structurally similar compound, such as another dimethylbenzene-1,2-diol isomer (e.g., 4,5-dimethylbenzene-1,2-diol[4]), that is not present in the sample. This allows for the correction of variations in injection volume and potential matrix effects. Method validation should be performed according to ICH guidelines, including linearity, accuracy, precision, and robustness studies.

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector.

    • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • All solvents should be HPLC grade and degassed before use.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.[5]

    • Injection Volume: 10 µL.

    • Detection Wavelength: 280 nm (or a wavelength determined from the UV spectrum of the analyte).

    • Gradient Elution: A typical gradient might start at 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, and then return to initial conditions for equilibration.

  • Sample and Standard Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol to obtain a 1 mg/mL stock solution.

    • Working Standards: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Sample Preparation: Depending on the matrix, sample preparation may involve filtration through a 0.45 µm syringe filter for simple aqueous samples, or Solid Phase Extraction (SPE) for more complex matrices to remove interferences.

cluster_0 Sample & Standard Preparation cluster_1 HPLC Analysis cluster_2 Data Processing Prep Dilution / SPE Spike Spike with Internal Standard Prep->Spike Inject Inject Sample Spike->Inject Separate C18 Column Separation Inject->Separate Detect UV/DAD Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: A typical workflow for the quantitative analysis of this compound using HPLC, from sample preparation to final quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Experience: GC-MS offers unparalleled selectivity due to the combination of chromatographic separation and mass spectrometric detection. However, for a polar and relatively non-volatile compound like this compound, direct injection into a GC system is not feasible as it will exhibit poor peak shape and may not elute from the column. Therefore, a crucial step is derivatization. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective derivatization technique. This process replaces the active hydrogens on the hydroxyl groups with trimethylsilyl (TMS) groups, increasing the volatility and thermal stability of the analyte, making it amenable to GC analysis. The resulting TMS derivative will produce a characteristic mass spectrum that can be used for definitive identification and quantification.

Trustworthiness: The use of a deuterated internal standard, such as a deuterated analog of this compound, is the gold standard for quantitative GC-MS analysis. This type of internal standard co-elutes with the analyte and has a similar chemical behavior during sample preparation and derivatization, but is distinguishable by its mass-to-charge ratio. This provides the most accurate correction for any sample loss or matrix-induced signal variations.

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or triple quadrupole for higher sensitivity).

    • A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

  • Derivatization Procedure:

    • Evaporate a known volume of the sample extract to dryness under a gentle stream of nitrogen.

    • Add 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).

    • Heat the mixture at 70 °C for 30 minutes to ensure complete derivatization.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using a characteristic ion for the TMS-derivatized this compound and its internal standard.

  • Sample and Standard Preparation:

    • Follow a similar procedure as for HPLC for preparing stock and working standards. The derivatization step must be applied to both standards and samples.

    • For complex matrices, a Liquid-Liquid Extraction (LLE) or SPE is typically required prior to derivatization to remove non-volatile interferences.

Analyte This compound (Non-volatile) Derivatization Silylation (e.g., BSTFA) Analyte->Derivatization Derivative TMS-Derivative (Volatile) Derivatization->Derivative GC GC Separation Derivative->GC MS MS Detection (SIM) GC->MS Quantification Quantification MS->Quantification

Caption: The essential derivatization step in the GC-MS analysis of this compound to increase its volatility for gas phase separation and detection.

Spectrophotometry

Expertise & Experience: Spectrophotometric methods are often simple, rapid, and cost-effective, making them suitable for high-throughput screening or in situations where more sophisticated instrumentation is not available. For catechols, these methods typically rely on a color-forming reaction. One common approach is an oxidative coupling reaction with a chromogenic reagent, such as 3-methyl-2-benzothiazolinone hydrazone (MBTH) in the presence of an oxidizing agent, which produces a colored product that can be measured with a spectrophotometer[6]. The intensity of the color is directly proportional to the concentration of the catechol.

Trustworthiness: The major drawback of spectrophotometry is its lack of selectivity. Many other phenolic compounds or reducing agents present in a complex mixture can also react with the chromogenic reagent, leading to significant interference and overestimation of the analyte concentration. Therefore, this method is best suited for relatively simple and well-characterized matrices. To improve the trustworthiness of the results, it is crucial to run a matrix blank (a sample of the matrix without the analyte) to correct for any background absorbance. A standard addition method can also be employed to compensate for matrix effects.

  • Instrumentation:

    • UV-Visible Spectrophotometer.

    • Matched 1 cm quartz or glass cuvettes.

  • Reagent Preparation:

    • Chromogenic Reagent: Prepare a fresh solution of the chosen chromogenic reagent (e.g., 0.2% MBTH in water).

    • Oxidizing Agent: Prepare a solution of an appropriate oxidizing agent (e.g., 0.5% potassium ferricyanide in water).

    • Buffer Solution: Prepare a buffer solution to maintain the optimal pH for the color-forming reaction (e.g., pH 10.4 buffer).

  • Assay Procedure:

    • To a series of test tubes, add increasing volumes of the standard solution or the sample.

    • Add a fixed volume of the chromogenic reagent and the oxidizing agent to each tube.

    • Adjust the final volume with the buffer solution.

    • Allow the color to develop for a specified time at a controlled temperature.

    • Measure the absorbance at the wavelength of maximum absorption (λmax) against a reagent blank.

  • Data Analysis:

    • Construct a calibration curve by plotting the absorbance versus the concentration of the standards.

    • Determine the concentration of the analyte in the samples from the calibration curve.

Conclusion and Recommendations

The choice of the most appropriate analytical method for the quantitative analysis of this compound in complex mixtures is a critical decision that directly impacts the quality and reliability of the results.

  • For high-throughput screening of relatively simple matrices where cost and speed are the primary considerations, spectrophotometry can be a viable option. However, careful validation and consideration of potential interferences are essential.

  • HPLC with UV/DAD or FLD detection is a robust and versatile technique that offers a good balance of selectivity, sensitivity, and throughput. It is the recommended method for most routine applications in pharmaceutical and environmental analysis.

  • GC-MS provides the highest level of selectivity and sensitivity, making it the ideal choice for trace-level quantification in highly complex matrices or for confirmatory analysis. The requirement for derivatization adds an extra step to the sample preparation but is necessary for achieving reliable results.

Ultimately, the final decision should be based on a thorough understanding of the analytical problem and the resources available. By carefully considering the principles and protocols outlined in this guide, researchers can develop and validate robust and reliable methods for the quantitative analysis of this compound in their specific applications.

References

A Senior Application Scientist's Guide to Inter-Laboratory Validation of 3,6-Dimethylbenzene-1,2-diol Quantification Methods

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Imperative for Reproducible Quantification

3,6-Dimethylbenzene-1,2-diol, a substituted catechol, can be a critical analyte in various scientific contexts, including as a metabolite of xylene isomers, a potential biomarker, or a synthetic intermediate in pharmaceutical development. Accurate and precise quantification is paramount, but true analytical robustness is only achieved when a method demonstrates reproducibility across different laboratories. An inter-laboratory validation study is the gold standard for proving that an analytical method is transferable, reliable, and fit for its intended purpose.[1][2][3]

This guide provides a comprehensive framework for designing and executing an inter-laboratory validation for the quantification of this compound. We will compare two primary analytical techniques, provide detailed experimental protocols, and outline the statistical analysis required to establish a validated, transferable method in accordance with international guidelines.[4][5]

Method Selection: A Comparative Analysis of Analytical Technologies

The choice of analytical technology is the foundation of any quantitative method. For a phenolic compound like this compound, several techniques are viable. Here, we compare the two most common and powerful approaches: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is a workhorse technique in most analytical laboratories. It relies on the chromatographic separation of the analyte from the sample matrix, followed by detection based on the analyte's ability to absorb ultraviolet light.[6][7][8][9]

    • Principle of Operation: The sample is injected into a high-pressure liquid stream (mobile phase) that passes through a column packed with a stationary phase (typically C18 for reverse-phase chromatography). This compound will interact with the stationary phase and separate from other components based on its physicochemical properties. As it elutes from the column, it passes through a UV detector, and the absorbance at a specific wavelength (e.g., ~280 nm for phenolic compounds) is measured, which is proportional to its concentration.[9]

    • Strengths: Robust, reliable, widely available, and relatively low cost. Method development is often straightforward for phenolic compounds.

    • Weaknesses: Can suffer from a lack of specificity if co-eluting compounds have similar UV absorbance profiles. Sensitivity may be insufficient for trace-level analysis.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This technique couples the powerful separation capabilities of HPLC with the high selectivity and sensitivity of a triple quadrupole mass spectrometer.[10][11][12][13]

    • Principle of Operation: After chromatographic separation, the eluent is ionized (e.g., via Electrospray Ionization - ESI), creating charged molecules. The first quadrupole (Q1) selects the parent ion of this compound. This ion is then fragmented in the second quadrupole (Q2, collision cell), and specific fragment ions are monitored by the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), is highly specific to the target analyte.[13]

    • Strengths: Exceptional sensitivity and specificity, making it ideal for complex matrices and low-concentration samples. It can confirm the identity of the analyte with high confidence.[11]

    • Weaknesses: Higher instrument cost and complexity. Requires more specialized expertise for method development and maintenance. Matrix effects (ion suppression or enhancement) can be a challenge.

Table 1: Comparison of Key Performance Attributes for HPLC-UV and LC-MS/MS

FeatureHPLC-UVLC-MS/MS
Specificity Moderate to GoodExcellent
Sensitivity ng/mL to µg/mL rangepg/mL to ng/mL range
Linear Range Typically 2-3 orders of magnitudeTypically 3-5 orders of magnitude
Robustness HighModerate to High
Cost LowerHigher
Complexity LowerHigher
Expertise Required General Analytical ChemistrySpecialized Mass Spectrometry

Designing the Inter-Laboratory Validation Study

An inter-laboratory study is a collaborative exercise to assess the reproducibility of an analytical procedure.[1][3][14] The design must be meticulously planned and documented in a validation protocol before the study begins.[15] This study will involve three independent laboratories (Lab A, Lab B, and Lab C) analyzing identical sets of samples.

Key Validation Parameters (as per ICH Q2(R1) Guidelines) [4][5][16]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This is evaluated at three levels:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Within-laboratory variations (different days, analysts, equipment).

    • Reproducibility: Between-laboratory variations (the core of this study).[3]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[3]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Diagram 1: Inter-Laboratory Validation Workflow

G cluster_prep Phase 1: Preparation cluster_execution Phase 2: Execution (Labs A, B, C) cluster_analysis Phase 3: Data Analysis cluster_reporting Phase 4: Reporting p1 Develop & Optimize Analytical Method p2 Write Validation Protocol (ICH Q2(R1) Guidelines) p1->p2 p3 Prepare & Distribute Homogeneous Samples p2->p3 labA Lab A Analysis p3->labA labB Lab B Analysis p3->labB labC Lab C Analysis p3->labC a1 Collect Raw Data from all Labs labA->a1 labB->a1 labC->a1 a2 Statistical Analysis (Accuracy, Precision, Linearity) a1->a2 a3 Evaluate Reproducibility (Between-Lab Variance) a2->a3 r1 Final Validation Report a3->r1 r2 Method Transferability Established r1->r2

References

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 3,6-Dimethylbenzene-1,2-diol

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds you handle. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 3,6-Dimethylbenzene-1,2-diol (CAS No. 2785-78-6), ensuring the safety of your laboratory personnel and the protection of our environment. This is not merely a procedural checklist but a framework grounded in the principles of chemical causality and regulatory compliance.

Understanding the Hazard Profile of this compound

Before initiating any disposal procedure, a thorough understanding of the compound's intrinsic hazards is paramount. This compound, a substituted catechol, presents several health and environmental risks that dictate its handling and disposal protocols.

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

  • Harmful if swallowed (Acute toxicity, oral)[1][2]

  • Causes skin irritation [1][2]

  • Causes serious eye irritation [1][2]

  • May cause respiratory irritation [1][2]

These classifications underscore the necessity of stringent personal protective equipment (PPE) and careful handling to prevent exposure. The structural similarity to catechol, a compound with known toxicological effects, further warrants a cautious approach.[3][4]

PropertyValueSource
Molecular Formula C8H10O2PubChem[1]
Molecular Weight 138.16 g/mol PubChem[1]
CAS Number 2785-78-6Sigma-Aldrich
GHS Hazard Codes H302, H315, H319, H335PubChem[1]

Pre-Disposal: Engineering and Administrative Controls

The foundation of safe disposal is laid long before the waste container is sealed. Implementing robust engineering and administrative controls is a non-negotiable prerequisite.

Personal Protective Equipment (PPE)

All personnel handling this compound, including for disposal, must wear the following PPE:

  • Nitrile gloves: Ensure a thickness of at least 0.11mm for adequate protection.[5][6]

  • Safety goggles: To protect against splashes and eye irritation.[5][6]

  • Long-sleeved lab coat: To prevent skin contact.[5][6]

Designated Waste Accumulation Area

Establish a designated Satellite Accumulation Area (SAA) for hazardous waste within your laboratory.[7][8] This area should be:

  • Near the point of waste generation to minimize transport.

  • Clearly marked with "HAZARDOUS WASTE".[7]

  • Equipped with secondary containment to mitigate spills.[9]

Step-by-Step Disposal Protocol for this compound

This protocol is designed to be a self-validating system, ensuring that each step logically follows from the last to guarantee safety and compliance.

Waste Segregation: The First Line of Defense

Do not mix this compound waste with other waste streams. [5][6] Incompatible materials can lead to dangerous chemical reactions. Create separate, clearly labeled waste containers for:

  • Solid Waste: Unused or expired this compound, contaminated weigh boats, and gloves.

  • Liquid Waste: Solutions containing this compound.

  • Contaminated Sharps: Needles or other sharps that have come into contact with the compound.

The rationale behind this segregation is to prevent unforeseen reactions and to facilitate proper disposal by your institution's environmental health and safety (EHS) office.

Container Selection and Labeling

Choose a container that is compatible with this compound. A high-density polyethylene (HDPE) container is a suitable choice. The container must have a secure, leak-proof cap.[7]

Properly label the hazardous waste container immediately upon starting accumulation. The label must include:

  • The words "HAZARDOUS WASTE".[7][8]

  • The full chemical name: "this compound".[8]

  • The approximate concentration and quantity.

  • The date accumulation began.[9]

  • The name of the principal investigator or responsible party.

Disposal_Workflow cluster_Lab In-Lab Procedures cluster_EHS EHS Coordination Start Generate Waste (Solid or Liquid) Segregate Segregate Waste (Solid vs. Liquid) Start->Segregate Container Select Compatible Container Segregate->Container Label Label Container 'HAZARDOUS WASTE' Container->Label Accumulate Accumulate in SAA (Secondary Containment) Label->Accumulate Seal Securely Seal Container Accumulate->Seal Request Request Waste Pickup from EHS Seal->Request Transport EHS Transports to Central Facility Request->Transport Dispose Final Disposal (Incineration/Landfill) Transport->Dispose

Caption: Workflow for the disposal of this compound.

Spill and Decontamination Procedures

In the event of a spill, immediately alert personnel in the area.

For small spills:

  • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite or sand.[5][6]

  • Carefully collect the absorbed material and place it in the designated solid hazardous waste container.

  • Clean the spill area with a standard laboratory cleaner and water.[5][6]

For large spills:

  • Evacuate the immediate area.

  • Contact your institution's EHS office for emergency response.

Decontamination of Glassware:

  • Rinse glassware that has contained this compound with a suitable solvent (e.g., ethanol or acetone) three times.

  • Collect the first rinse as hazardous liquid waste.[9]

  • Subsequent rinses may be disposed of down the drain, but consult your local EHS guidelines.

Final Disposal: Coordination with Environmental Health and Safety

Once the waste container is full, securely seal it. Do not overfill the container. Leave at least 10% headspace to allow for expansion.

Contact your institution's EHS office to schedule a waste pickup.[9] They are responsible for the transportation and final disposal of the hazardous waste in accordance with local, state, and federal regulations, such as those set by the Environmental Protection Agency (EPA).[7][10]

By adhering to these procedures, you are not only ensuring the safety of your laboratory but also upholding the principles of responsible scientific practice. This commitment to safety and environmental stewardship is a hallmark of a trustworthy and authoritative research enterprise.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.